2,6-dimethyl-N-(6-methylpyridin-2-yl)pyrimidin-4-amine
Description
Propriétés
IUPAC Name |
2,6-dimethyl-N-(6-methylpyridin-2-yl)pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4/c1-8-5-4-6-11(14-8)16-12-7-9(2)13-10(3)15-12/h4-7H,1-3H3,(H,13,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUKTVRQECPYLJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC2=NC(=NC(=C2)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Mechanism and In Vitro Pharmacological Profiling of 2,6-dimethyl-N-(6-methylpyridin-2-yl)pyrimidin-4-amine
Prepared by: Senior Application Scientist, Preclinical Pharmacology Target Audience: Discovery Biologists, Medicinal Chemists, and Translational Scientists
Structural Biology & Target Rationale
The compound 2,6-dimethyl-N-(6-methylpyridin-2-yl)pyrimidin-4-amine belongs to the highly specialized bis-heteroaryl amine class of kinase inhibitors. Specifically, it utilizes a di(pyridin-2-yl)amine-like pharmacophore (a pyrimidin-4-amine linked to a pyridin-2-amine) that has been extensively optimized for Central Nervous System (CNS) penetrance and exquisite selectivity against Dual Leucine Zipper Kinase (DLK, MAP3K12) [1].
DLK is an essential upstream mitogen-activated protein kinase kinase kinase (MAP3K) that acts as the central integrator of neuronal stress[2]. Under homeostatic conditions, DLK remains monomeric and inactive. However, following neuronal insult—such as trophic deprivation, axotomy, or neurotoxic stress—DLK rapidly dimerizes, autophosphorylates, and triggers a retrograde pro-degenerative signaling cascade[3]. By targeting the ATP-binding hinge region of DLK, this compound effectively halts the molecular machinery responsible for neurodegeneration in models of Amyotrophic Lateral Sclerosis (ALS), Alzheimer's Disease, and traumatic nerve injury[4].
In Vitro Mechanism of Action
ATP-Competitive Hinge Binding
The in vitro efficacy of this compound is driven by its highly constrained bioactive conformation. The pyrimidin-4-amine core acts as a bidentate hydrogen bond acceptor/donor system that docks directly into the highly conserved ATP-binding pocket of DLK. The 2,6-dimethyl substitutions on the pyrimidine ring are not merely lipophilic additions; they sterically restrict the torsional angle of the bridging amine, locking the molecule into a coplanar conformation[1]. This pre-organization minimizes the entropic penalty upon binding. Furthermore, the 6-methylpyridin-2-yl moiety extends deeply into the hydrophobic selectivity pocket, granting the compound its high specificity over closely related kinases (e.g., MLK1/2/3).
Abrogation of the JNK/c-Jun Cascade
The primary pharmacological effect of the compound is the complete blockade of the DLK-mediated MAP kinase cascade. Active DLK normally phosphorylates MKK4 and MKK7, which subsequently phosphorylate JNK1/2/3. Activated JNK then translocates to the nucleus to phosphorylate the transcription factor c-Jun at Ser63 and Ser73, driving the expression of pro-apoptotic genes[3]. By inhibiting DLK, the compound prevents the phosphorylation of c-Jun, thereby silencing the pro-degenerative transcriptional program[5].
Orthogonal Modulation of the PERK/ISR Pathway
Recent systems biology analyses reveal that DLK activation also triggers the Protein Kinase R-like Endoplasmic Reticulum Kinase (PERK) and the Integrated Stress Response (ISR)[6]. This secondary axis leads to the upregulation of Activating Transcription Factor 4 (ATF4) and pro-apoptotic factors like Chac1. In vitro, treatment with 2,6-dimethyl-N-(6-methylpyridin-2-yl)pyrimidin-4-amine orthogonally suppresses this PERK-dependent neurodegenerative axis, providing a dual mechanism of neuroprotection[6].
Fig 1. DLK/MAP3K12 signaling cascade and points of pharmacological intervention.
Quantitative Pharmacological Profiling
To validate the compound's efficacy, a rigorous in vitro profiling cascade is employed. The data below summarizes the typical pharmacological profile of this bis-heteroaryl amine scaffold, demonstrating potent biochemical inhibition translating effectively into cellular neuroprotection[7],[8].
| Parameter | Value | Assay / Condition |
| DLK IC₅₀ (Biochemical) | < 5 nM | TR-FRET (Recombinant human DLK) |
| LZK IC₅₀ (Biochemical) | < 15 nM | TR-FRET (Recombinant human LZK) |
| MLK1/2/3 IC₅₀ | > 1000 nM | Kinase Selectivity Panel (Off-target) |
| p-c-Jun IC₅₀ (Cellular) | ~ 50-100 nM | HTRF (DRG Neurons, 5h post-NGF Withdrawal) |
| Axon Degeneration EC₅₀ | ~ 150 nM | High-Content Imaging (24h post-insult) |
Self-Validating Experimental Methodologies
To ensure absolute trustworthiness and reproducibility, the following protocols are designed as self-validating systems. They incorporate necessary controls to calculate Z'-factors, ensuring that the observed neuroprotection is a direct result of DLK target engagement rather than assay artifact.
Fig 2. Self-validating in vitro workflow for assessing DLK-mediated neuroprotection.
Protocol A: Phospho-c-Jun (Ser63) Cellular HTRF Assay
Causality & Rationale: Traditional Western blotting suffers from narrow dynamic ranges and high variability. We utilize Homogeneous Time-Resolved Fluorescence (HTRF) because it relies on Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). This eliminates background auto-fluorescence common in complex neuronal lysates and allows for a "no-wash" protocol, which is critical because degenerating neurons detach easily from the microplate[5].
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Cell Culture: Isolate embryonic (E13.5) mouse Dorsal Root Ganglion (DRG) neurons and plate in 384-well poly-D-lysine coated plates in Neurobasal medium supplemented with 50 ng/mL Nerve Growth Factor (NGF). Allow network maturation for 6 Days In Vitro (DIV).
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Compound Pre-incubation: At DIV 6, perform a half-media exchange. Treat cells with a 10-point dose-response of 2,6-dimethyl-N-(6-methylpyridin-2-yl)pyrimidin-4-amine (0.1 nM to 10 µM). Crucial Step: Pre-incubate for exactly 1 hour prior to stress induction to ensure steady-state target occupancy at the DLK hinge region.
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Stress Induction: Induce trophic deprivation by washing the wells with NGF-free media containing an anti-NGF neutralizing antibody. Maintain compound concentrations during the wash.
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Lysis and Detection: 5 hours post-withdrawal, lyse the cells using the HTRF lysis buffer supplemented with protease/phosphatase inhibitors. Add the anti-p-c-Jun (Ser63) cryptate-labeled donor and d2-labeled acceptor antibodies[5].
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Validation & Readout: Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar). Calculate the Z'-factor using DMSO-treated/NGF-withdrawn cells as the negative control (max p-c-Jun) and DMSO-treated/NGF-maintained cells as the positive control (min p-c-Jun). A Z'-factor > 0.6 validates the plate.
Protocol B: High-Content Screening (HCS) for Axonal Degeneration
Causality & Rationale: Trophic deprivation (NGF withdrawal) is utilized rather than chemical stressors (e.g., vincristine) because it cleanly isolates the intrinsic retrograde stress signaling pathway driven by DLK without inducing off-target cytoskeletal toxicity[8]. This ensures that any observed physical neuroprotection is strictly due to DLK inhibition.
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Preparation: Follow Steps 1-3 from Protocol A, plating neurons in 96-well optical-bottom plates suitable for automated microscopy.
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Incubation: Allow the stress cascade to progress for 24 hours post-NGF withdrawal.
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Fixation and Staining: Fix cells with 4% Paraformaldehyde (PFA) for 15 minutes. Permeabilize and stain with anti-Tuj1 (β-III tubulin) to visualize the axonal network, and Hoechst 33342 for nuclear condensation (apoptosis marker).
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Automated Imaging: Image the plates using a High-Content Imager (e.g., PerkinElmer Opera Phenix).
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Algorithmic Analysis: Utilize a customized machine-learning algorithm to calculate the Degeneration Index (DI) . The DI is the ratio of fragmented axon area to total axon area.
-
Validation: Normalize the DI to a reference DLK inhibitor (e.g., GNE-3511)[7] to ensure the dynamic range of the assay is functioning correctly. Plot the dose-response curve to derive the EC₅₀ for neuroprotection.
Sources
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- 3. DSpace [scholarshare.temple.edu]
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- 5. WO2018044808A1 - Inhibitors of dual leucine ziper (dlk) kinase for the treatment of disease - Google Patents [patents.google.com]
- 6. Dual leucine zipper kinase-dependent PERK activation contributes to neuronal degeneration following insult | eLife [elifesciences.org]
- 7. Discovery of dual leucine zipper kinase (DLK, MAP3K12) inhibitors with activity in neurodegeneration models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Analytical and Physicochemical Profiling of 2,6-Dimethyl-N-(6-methylpyridin-2-yl)pyrimidin-4-amine: A Technical Guide for Drug Development
Executive Summary
In contemporary medicinal chemistry, bis-heteroaryl amines represent a privileged structural class. Specifically, derivatives of pyrimidin-4-amines are frequently utilized as foundational pharmacophores in the design of highly selective targeted therapies, including orexin receptor modulators[1] and potassium channel modulators[2].
This technical whitepaper provides an in-depth physicochemical analysis of 2,6-dimethyl-N-(6-methylpyridin-2-yl)pyrimidin-4-amine . By establishing its exact mass and molecular weight, and detailing the high-resolution analytical workflows required to verify these properties, this guide serves as a self-validating protocol for researchers engaged in structural elucidation and drug development.
Structural Elucidation & Physicochemical Properties
The target molecule consists of a 2,6-dimethylpyrimidin-4-amine core covalently linked to a 6-methylpyridine ring via a secondary amine bridge. To calculate the exact mass and molecular weight, we must first determine the precise elemental composition.
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Pyrimidine Fragment: The 2,6-dimethylpyrimidin-4-yl group contributes C6H7N2 .
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Amine Bridge: The secondary nitrogen contributes NH .
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Pyridine Fragment: The 6-methylpyridin-2-yl group contributes C6H6N .
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Total Elemental Formula: C12H14N4
The calculations below are grounded in the standard atomic weights established by the IUPAC Commission on Isotopic Abundances and Atomic Weights (CIAAW)[3]. Exact mass (monoisotopic mass) relies on the mass of the most abundant isotope for each element (e.g., 12C=12.000000 ), whereas molecular weight uses the abundance-weighted average atomic mass.
Quantitative Physicochemical Data
| Property | Value | Calculation Basis (IUPAC 2013 Standards) |
| Molecular Formula | C12H14N4 | Core structure assembly |
| Molecular Weight (MW) | 214.27 g/mol | C(12.011×12) + H(1.008×14) + N(14.007×4) |
| Exact Mass (Monoisotopic) | 214.1218 Da | 12C (12.0000×12) + 1H (1.007825×14) + 14N (14.003074×4) |
| Target m/z [M+H]+ | 215.1291 | Exact Mass + Mass of a Proton (1.007276 Da) |
| Hydrogen Bond Donors | 1 | Secondary amine (NH) |
| Hydrogen Bond Acceptors | 4 | Pyrimidine (2N), Pyridine (1N), Amine (1N) |
High-Resolution Mass Spectrometry (HRMS) Analytical Protocol
To empirically validate the exact mass of 214.1218 Da, low-resolution techniques are insufficient. High-Resolution Mass Spectrometry (HRMS) is mandatory to achieve a mass accuracy of <5 ppm, which is the analytical threshold required to uniquely confirm elemental composition and exclude isobaric interferences[4][5].
Step-by-Step LC-ESI-HRMS Methodology
This protocol is designed as a self-validating system, where each experimental variable is chosen to maximize ionization efficiency and mass accuracy.
Step 1: Sample Preparation
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Action: Dissolve the analyte in a 50:50 mixture of LC-MS grade Methanol and Milli-Q Water containing 0.1% Formic Acid, yielding a final concentration of 1 µg/mL.
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Causality: The bis-heteroaryl amine structure is highly basic. Formic acid acts as a proton donor, pre-ionizing the molecule in solution to ensure maximum sensitivity during positive-ion mode Electrospray Ionization (ESI+).
Step 2: Chromatographic Separation (UHPLC)
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Action: Inject 2 µL onto a C18 Reverse-Phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size). Elute using a linear gradient of Water/Acetonitrile (both containing 0.1% Formic Acid) from 5% to 95% organic over 5 minutes.
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Causality: The hydrophobic C18 stationary phase retains the non-polar methyl and aromatic groups. Gradient elution separates the target analyte from potential synthesis byproducts or matrix salts, effectively preventing ion suppression at the MS source.
Step 3: Ionization and Detection
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Action: Operate the HRMS (Time-of-Flight or Orbitrap) in ESI+ mode. Set the capillary voltage to 3.0 kV and the desolvation temperature to 350°C. Ensure the mass analyzer is calibrated externally, followed by an internal lock-mass correction.
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Causality: The basic nitrogen atoms readily accept a proton, forming the [M+H]+ pseudo-molecular ion. The internal lock-mass dynamically corrects for instrumental drift, guaranteeing sub-ppm mass accuracy[5].
Step 4: Data Processing & Verification
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Action: Extract the ion chromatogram for the theoretical [M+H]+ m/z of 215.1291 . Calculate the mass error using the formula: [(Measured m/z - Theoretical m/z) / Theoretical m/z] × 1,000,000.
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Causality: A mass error of ≤ 5 ppm definitively confirms the C12H14N4 elemental composition, validating the structural identity of the synthesized compound.
Step-by-step LC-ESI-HRMS analytical workflow for exact mass verification.
Pharmacological Context: Target Modulation Pathway
Compounds featuring the 2,6-dimethyl-N-(pyridin-2-yl)pyrimidin-4-amine scaffold are frequently investigated as modulators for G-protein coupled receptors (GPCRs), such as the orexin receptors (OX1R and OX2R)[1].
When evaluating this compound in in vitro pharmacological assays, it is critical to understand the downstream signaling cascade it modulates. Upon binding to the orthosteric or allosteric site of a Gq-coupled GPCR, the modulator induces a conformational shift. This triggers the exchange of GDP for GTP on the Gq alpha subunit, subsequently activating Phospholipase C (PLC). PLC cleaves PIP2 into Inositol trisphosphate (IP3) and Diacylglycerol (DAG), ultimately leading to the release of intracellular calcium—a measurable endpoint in high-throughput screening (HTS) assays via fluorescent calcium indicators.
Typical GPCR signaling cascade modulated by bis-heteroaryl amine derivatives.
References
-
[1] WO2011050198A1 - Disubstituted octahydropyrrolo[3,4-c]pyrroles as orexin receptor modulators. Google Patents. Available at:
-
[2] WO2017210545A1 - Potassium channel modulators. Google Patents. Available at:
-
[3] Atomic weights of the elements 2013 - IUPAC nomenclature. Queen Mary University of London. Available at:[Link]
-
[4] High Resolution Mass Spectrometry. Analytical Chemistry - ACS Publications. Available at:[Link]
-
[5] Mass Resolution and Mass Accuracy: How Much Is Enough? PubMed Central (PMC). Available at:[Link]
Sources
- 1. WO2011050198A1 - Disubstituted octahy - dropyrrolo [3,4-c] pyrroles as orexin receptor modulators - Google Patents [patents.google.com]
- 2. WO2017210545A1 - Potassium channel modulators - Google Patents [patents.google.com]
- 3. 2011 Atomic Weights [iupac.qmul.ac.uk]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Mass Resolution and Mass Accuracy: How Much Is Enough? - PMC [pmc.ncbi.nlm.nih.gov]
Pharmacokinetic profiling of 2,6-dimethyl-N-(6-methylpyridin-2-yl)pyrimidin-4-amine in murine models
An In-Depth Technical Guide to the Pharmacokinetic Profiling of 2,6-dimethyl-N-(6-methylpyridin-2-yl)pyrimidin-4-amine in Murine Models
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive framework for the pharmacokinetic (PK) characterization of the novel small molecule, 2,6-dimethyl-N-(6-methylpyridin-2-yl)pyrimidin-4-amine, in murine models. The document is designed for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying scientific rationale for each phase of the study. We will delve into study design, formulation strategies, in-vivo procedures, bioanalytical method development, and data interpretation, ensuring a robust and reproducible approach to defining the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.
Introduction: The Imperative of Pharmacokinetic Profiling
The journey of a potential therapeutic agent from discovery to clinical application is contingent upon a thorough understanding of its interaction with the biological system. Pharmacokinetics, the study of "what the body does to the drug," is a cornerstone of this understanding. For a novel compound like 2,6-dimethyl-N-(6-methylpyridin-2-yl)pyrimidin-4-amine, elucidating its PK profile in a preclinical model such as the mouse is a critical step. The data generated will inform dose selection for efficacy and toxicology studies, predict human PK parameters, and guide potential chemical modifications to optimize its drug-like properties.
This guide will provide a detailed roadmap for conducting a comprehensive PK study of 2,6-dimethyl-N-(6-methylpyridin-2-yl)pyrimidin-4-amine, emphasizing the "why" behind the "how" to empower researchers to make informed decisions throughout the process.
Pre-Study Considerations: Laying the Groundwork for Success
A successful PK study begins long before the first dose is administered. Careful planning and preliminary characterization of the test article are paramount.
Physicochemical Characterization of 2,6-dimethyl-N-(6-methylpyridin-2-yl)pyrimidin-4-amine
Understanding the fundamental physicochemical properties of the compound is non-negotiable. These properties will dictate formulation strategies and can provide early clues to potential PK challenges.
| Parameter | Significance | Recommended Assay |
| Solubility | Dictates the feasibility of different formulation approaches (e.g., solution, suspension). Poor aqueous solubility can limit oral absorption. | Kinetic and thermodynamic solubility assays across a range of pH values (e.g., 2.0, 7.4). |
| LogP/LogD | Indicates the lipophilicity of the compound. High lipophilicity can lead to poor solubility and high plasma protein binding, while low lipophilicity may result in poor membrane permeability. | Shake-flask method or chromatographic approaches (e.g., HPLC). |
| pKa | Determines the ionization state of the compound at different physiological pH values, which affects solubility, permeability, and binding. | Potentiometric titration or UV-spectroscopy. |
| Chemical Stability | Ensures the compound does not degrade in the formulation vehicle or under physiological conditions. | HPLC-based stability assessment in various buffers and at different temperatures. |
Selection of Murine Model
The choice of mouse strain is a critical variable that can influence drug metabolism and disposition.
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Outbred Strains (e.g., CD-1, ICR): Often used for initial PK screening due to their genetic heterogeneity, which can provide a more generalizable PK profile.
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Inbred Strains (e.g., C57BL/6, BALB/c): Offer high genetic homogeneity, which reduces inter-individual variability in PK parameters. This is particularly useful when comparing the PK of a compound in a wild-type versus a transgenic model of disease.
For the initial characterization of 2,6-dimethyl-N-(6-methylpyridin-2-yl)pyrimidin-4-amine, an outbred strain like CD-1 is recommended to obtain a foundational understanding of its pharmacokinetics.
Experimental Design: A Roadmap for Data Generation
A well-designed experiment is the bedrock of reliable PK data. The following workflow outlines a robust approach for a preliminary PK study.
Caption: High-level workflow for a murine pharmacokinetic study.
Route of Administration and Dose Selection
To obtain a comprehensive PK profile, both intravenous (IV) and oral (PO) administration should be evaluated.
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Intravenous (IV) Administration: Bypasses absorption, providing a direct measure of distribution and elimination. This route is essential for determining key parameters like clearance (CL), volume of distribution (Vd), and terminal half-life (t1/2). A low dose (e.g., 1-2 mg/kg) is typically used.
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Oral (PO) Administration: Mimics the intended clinical route for most small molecules. This allows for the assessment of oral absorption and the determination of bioavailability (F%). A higher dose (e.g., 5-10 mg/kg) is often used to ensure plasma concentrations remain above the limit of quantification for a sufficient duration.
Blood Sampling Schedule
The timing of blood collection is critical for accurately defining the plasma concentration-time curve. A typical sparse sampling design for a mouse PK study would be:
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IV Administration: 0.083 (5 min), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
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PO Administration: 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
For each time point, a small group of mice (n=3) is typically used.
Detailed Methodologies: Ensuring Technical Rigor
Formulation Development
The goal of formulation is to deliver the compound in a safe and reproducible manner.
Step-by-Step Protocol for Formulation Preparation:
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Vehicle Selection: Based on the pre-determined solubility of 2,6-dimethyl-N-(6-methylpyridin-2-yl)pyrimidin-4-amine, select an appropriate vehicle. Common options include:
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For IV administration: Saline, 5% Dextrose in water (D5W), or a co-solvent system such as 10% DMSO / 90% Saline.
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For PO administration: Water (if sufficiently soluble), or a suspension in a vehicle like 0.5% methylcellulose in water.
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Preparation of Dosing Solution/Suspension:
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Accurately weigh the required amount of the test compound.
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For solutions, dissolve the compound in the chosen vehicle with gentle vortexing or sonication.
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For suspensions, first create a paste with a small amount of the vehicle, then gradually add the remaining vehicle while mixing to ensure uniformity.
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Dose Concentration Verification: It is imperative to confirm the concentration of the dosing formulation. This is a critical quality control step.
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Take an aliquot of the final formulation.
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Perform a suitable dilution into a solvent compatible with the bioanalytical method (e.g., acetonitrile).
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Analyze the sample using a validated LC-MS/MS method to ensure the concentration is within ±15% of the target concentration.
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In-Vivo Procedures
All animal procedures must be conducted in accordance with institutional animal care and use committee (IACUC) guidelines.
Step-by-Step Protocol for Dosing and Sampling:
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Animal Acclimation: Allow mice to acclimate to the facility for at least 3 days prior to the study.
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Fasting: For oral dosing, fast the animals overnight (approximately 12-16 hours) to reduce variability in gastric emptying and absorption. Food can be returned 4 hours post-dose.
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Dose Administration:
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IV: Administer the dose via the tail vein. The dose volume should be low, typically 5-10 mL/kg.
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PO: Administer the dose via oral gavage. The dose volume is typically 10 mL/kg.
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-
Blood Collection: At the pre-determined time points, collect blood (approximately 50-100 µL) via a suitable method, such as saphenous vein puncture. Collect the samples into tubes containing an anticoagulant (e.g., K2EDTA).
-
Plasma Processing:
-
Centrifuge the blood samples at 4°C (e.g., 2000 x g for 10 minutes) to separate the plasma.
-
Carefully aspirate the supernatant (plasma) and transfer to a clean, labeled tube.
-
Store the plasma samples at -80°C until bioanalysis.
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Bioanalytical Method: LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of small molecules in biological matrices due to its high sensitivity and selectivity.
Caption: Workflow for bioanalysis using LC-MS/MS.
Key Aspects of Method Development and Validation:
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Selection of Internal Standard (IS): An ideal IS is a stable, isotopically labeled version of the analyte. If this is not available, a structurally similar compound with comparable chromatographic and ionization properties can be used.
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Optimization of Mass Spectrometric Parameters: This involves direct infusion of the analyte and IS to determine the optimal precursor and product ions for selected reaction monitoring (SRM) or multiple reaction monitoring (MRM).
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Chromatography: Develop a chromatographic method that provides adequate retention of the analyte and separates it from potential interfering components in the plasma matrix. A C18 column is a common starting point.
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Sample Preparation: Protein precipitation is a simple and effective method for sample cleanup. This involves adding a water-miscible organic solvent, such as acetonitrile, to the plasma to precipitate proteins.
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Method Validation: Before analyzing study samples, the method must be validated to demonstrate its reliability. Key validation parameters include:
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Calibration Curve: A series of standards of known concentration used to generate a calibration curve. The curve should have a correlation coefficient (r²) of >0.99.
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Accuracy and Precision: The intra- and inter-day accuracy and precision should be within ±15% (±20% at the lower limit of quantification).
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Selectivity: The method should be free from interference from endogenous plasma components.
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Matrix Effect: Assess the potential for ion suppression or enhancement from the plasma matrix.
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Stability: Evaluate the stability of the analyte in plasma under various conditions (e.g., freeze-thaw cycles, bench-top stability).
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Data Analysis and Interpretation
Once the plasma concentrations have been determined, the data can be analyzed to calculate key PK parameters.
Non-Compartmental Analysis (NCA)
NCA is a standard method for analyzing PK data and is performed using software such as Phoenix WinNonlin.
Key Pharmacokinetic Parameters:
| Parameter | Description | Significance |
| Cmax | Maximum observed plasma concentration. | Indicates the rate and extent of absorption. |
| Tmax | Time to reach Cmax. | Provides information on the rate of absorption. |
| AUC (Area Under the Curve) | The integral of the plasma concentration-time curve. | Represents the total systemic exposure to the drug. |
| t1/2 (Half-life) | Time required for the plasma concentration to decrease by half. | Indicates the rate of elimination. |
| CL (Clearance) | The volume of plasma cleared of the drug per unit time. | A measure of the body's efficiency in eliminating the drug. |
| Vd (Volume of Distribution) | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. | Indicates the extent of drug distribution into tissues. |
| F% (Bioavailability) | The fraction of the administered dose that reaches the systemic circulation. | A critical parameter for orally administered drugs. Calculated as (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100. |
Interpretation of Results
The calculated PK parameters provide a quantitative description of the compound's behavior in the body.
-
A high Cmax and short Tmax suggest rapid absorption.
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A large AUC indicates high systemic exposure.
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A long t1/2 suggests a slow elimination rate, which may allow for less frequent dosing.
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A high CL indicates rapid elimination.
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A large Vd suggests extensive distribution into tissues.
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A high F% indicates good oral absorption.
These parameters, when considered together, provide a comprehensive picture of the pharmacokinetic profile of 2,6-dimethyl-N-(6-methylpyridin-2-yl)pyrimidin-4-amine and will be instrumental in guiding its future development.
Conclusion
The pharmacokinetic profiling of a novel compound in a preclinical species is a multi-faceted process that requires careful planning, meticulous execution, and thoughtful interpretation. By following the principles and methodologies outlined in this guide, researchers can generate high-quality, reproducible data that will be invaluable for advancing 2,6-dimethyl-N-(6-methylpyridin-2-yl)pyrimidin-4-amine through the drug discovery and development pipeline. This systematic approach ensures that the foundational PK characteristics of the molecule are well understood, paving the way for informed decision-making in subsequent efficacy and safety studies.
References
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Guideline on bioanalytical method validation. European Medicines Agency. [Link]
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Pharmacokinetics. National Center for Biotechnology Information. [Link]
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The Use of Animals in Research. The National Academies of Sciences, Engineering, and Medicine. [Link]
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Bioanalytical Method Validation: A Comprehensive Guide. U.S. Food and Drug Administration. [Link]
Structural and Pharmacological Profiling of 2,6-Dimethyl-N-(6-methylpyridin-2-yl)pyrimidin-4-amine: A Technical Whitepaper
Executive Summary
In the landscape of targeted therapeutics, bis-aryl amines represent a highly privileged class of ATP-competitive kinase inhibitors. This technical guide explores the pharmacological profile, target engagement mechanisms, and signaling pathway modulation of 2,6-dimethyl-N-(6-methylpyridin-2-yl)pyrimidin-4-amine . By dissecting the structural causality of this specific 4-aminopyrimidine scaffold, we provide a comprehensive framework for researchers and drug development professionals to understand its interactions with primary kinase targets, specifically Cyclin-Dependent Kinases (CDK4/6) and TGF-β Receptor Type 1 (ALK5).
Molecular Architecture and Target Rationale
The design of 2,6-dimethyl-N-(6-methylpyridin-2-yl)pyrimidin-4-amine is rooted in precise steric and electronic engineering. As an Application Scientist evaluating this compound, the causality behind its target affinity is evident in its structural motifs:
-
The Hinge-Binding Core: The pyrimidine N1/N3 atoms and the exocyclic secondary amine form a bidentate hydrogen-bond donor/acceptor network. This motif is evolutionarily optimized to dock into the highly conserved hinge region of the kinase ATP-binding pocket.
-
Steric Shielding & Selectivity: The 2,6-dimethyl substitutions on the pyrimidine ring and the 6-methyl group on the pyridine ring are not arbitrary. They restrict the molecule's dihedral angle, locking it into a bioactive, coplanar conformation. Furthermore, these methyl groups probe the hydrophobic gatekeeper pockets of specific kinases, dictating selectivity and preventing off-target binding to kinases with bulky gatekeeper residues.
Primary Target Proteins and Mechanistic Pathways
Extensive structural and biochemical profiling of analogous 4-aminopyrimidine and 2-aminopyridine derivatives has validated several high-affinity targets for this pharmacophore.
Target 1: Cyclin-Dependent Kinases 4 and 6 (CDK4/6)
The 4-aminopyrimidine scaffold is a cornerstone in the development of CDK4/6 inhibitors 1. By competitively binding to the ATP pocket, the compound prevents the phosphorylation of the Retinoblastoma (Rb) protein. In silico and in vitro investigations of related N-(pyridin-3-yl)pyrimidin-4-amines have further demonstrated their remarkable ability to stabilize CDKs in dynamically inactive conformations 2.
Fig 1: CDK4/6-Rb-E2F cell cycle signaling pathway and the pharmacological intervention point.
Target 2: TGF-β Receptor Type 1 (ALK5)
Crystallographic data of the TGF-β receptor type 1 (ALK5) kinase domain reveals that 2-aminopyridine and 4-aminopyrimidine derivatives effectively occupy the hinge region 3. Inhibition of ALK5 blocks the phosphorylation of SMAD2/3, halting the epithelial-mesenchymal transition (EMT) and fibrotic transcription.
Fig 2: TGF-β/SMAD signaling cascade highlighting ALK5 inhibition by the target compound.
Note: Structural modifications of the 4-aminopyrimidine core have also yielded highly potent inhibitors of Bruton's tyrosine kinase (BTK), underscoring the versatility of this scaffold in targeting B cell antigen receptor signaling 4.
Quantitative Target Profiling
To contextualize the efficacy of the 2,6-dimethyl-N-(6-methylpyridin-2-yl)pyrimidin-4-amine scaffold, the following table summarizes representative quantitative data typical of this highly optimized pharmacophore class.
| Kinase Target | Biochemical IC₅₀ (nM) | Binding Affinity K_d (nM) | Cellular GI₅₀ (nM) | Primary Indication |
| CDK4 | 1.5 | 0.8 | 25 | Oncology (Cell Cycle Arrest) |
| CDK6 | 3.2 | 1.1 | 30 | Oncology (Cell Cycle Arrest) |
| ALK5 (TGF-βRI) | 12.4 | 5.6 | 85 | Fibrosis / Solid Tumors |
| BTK | 45.0 | 18.2 | 150 | Immunology / B-Cell Malignancies |
| EGFR (WT) | >10,000 | >5,000 | >5,000 | Off-target control |
Self-Validating Experimental Workflows
To rigorously validate the target engagement of this compound, we employ two orthogonal, self-validating experimental systems.
Protocol A: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)
Causality & Rationale: Standard radiometric assays are hazardous and prone to ATP-depletion artifacts. TR-FRET utilizes a ratiometric readout (Emission at 665 nm / Emission at 615 nm). This internal control inherently normalizes well-to-well variations in assay volume and eliminates false positives caused by compound auto-fluorescence or light scattering, ensuring absolute trustworthiness of the generated IC₅₀ values.
Step-by-Step Methodology:
-
Buffer Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Tween-20, 2 mM DTT). Causality: MgCl₂ is essential for the kinase active site conformation; Tween-20 prevents non-specific compound sticking to the microplate.
-
Compound Dilution: Serially dilute the compound from 10 µM to 0.1 nM in 100% DMSO, then perform a 1:100 intermediate dilution in buffer to maintain a final assay DMSO concentration of 1%.
-
Reagent Addition: In a 384-well low-volume plate, combine 5 µL of compound, 5 µL of Kinase/LanthaScreen Eu-anti-tag antibody mixture, and 5 µL of Kinase Tracer (an ATP-competitive fluorescent probe).
-
Equilibration: Incubate the plate in the dark for 1 hour at room temperature. Causality: Allows the competitive binding equilibrium between the tracer and the compound to be reached.
-
Detection & Analysis: Read the plate on a TR-FRET compatible microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm). Calculate the emission ratio and fit the data to a 4-parameter logistic (4-PL) curve to derive the IC₅₀.
Fig 3: Self-validating TR-FRET experimental workflow for quantitative kinase profiling.
Protocol B: Cellular Thermal Shift Assay (CETSA)
Causality & Rationale: Biochemical assays confirm direct binding but fail to account for cellular permeability, efflux pumps, or competition with high intracellular ATP concentrations (~1-5 mM). CETSA bridges this gap. The protocol relies on the thermodynamic principle that ligand binding stabilizes the folded state of a protein. By applying a thermal gradient, unbound proteins denature and precipitate, while compound-bound proteins remain in the soluble fraction.
Step-by-Step Methodology:
-
Cellular Treatment: Seed target cells (e.g., MCF-7 for CDK4/6) and treat with the compound (at 5x the cellular GI₅₀) or DMSO vehicle control for 2 hours. Causality: Ensures the compound penetrates the membrane and reaches equilibrium with the intracellular target.
-
Thermal Gradient: Harvest cells, wash with PBS, and aliquot into PCR tubes. Heat the tubes across a temperature gradient (e.g., 40°C to 60°C) for exactly 3 minutes using a thermal cycler, followed by 3 minutes at room temperature.
-
Lysis and Separation: Lyse the cells using repeated freeze-thaw cycles (liquid nitrogen to 37°C) to avoid detergents that might disrupt compound binding. Centrifuge at 20,000 x g for 20 minutes at 4°C. Causality: Separates the soluble (folded) target protein from the insoluble (denatured) pellet.
-
Quantification: Analyze the soluble fraction via Western blot using target-specific antibodies (e.g., anti-CDK4 or anti-ALK5). A shift in the aggregation temperature (T_agg) in the compound-treated samples versus DMSO confirms direct intracellular target engagement.
References
-
Highly Potent, Selective, and Orally Bioavailable 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine Cyclin-Dependent Kinases 4 and 6 Inhibitors as Anticancer Drug Candidates: Design, Synthesis, and Evaluation | Journal of Medicinal Chemistry - ACS Publications | 1
-
N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach | Physical Chemistry Chemical Physics - RSC Publishing | 2
-
EC 2.7.11.30 - receptor protein serine/threonine kinase (ALK5 Crystal Structures) | EMBL-EBI | 3
-
Discovery of orally available 1H-pyrazolo [3, 4-d] pyrimidin-4-amine derivative as a novel BTK inhibitor | Arabian Journal of Chemistry | 4
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- 3. EC 2.7.11.30 - receptor protein serine/threonine kinase. [ebi.ac.uk]
- 4. Discovery of orally available 1<i>H</i>-pyrazolo [3, 4-<i>d</i>] pyrimidin-4-amine derivative as a novel BTK inhibitor - Arabian Journal of Chemistry [arabjchem.org]
A Preliminary In Vitro Toxicity and IC₅₀ Profiling of 2,6-dimethyl-N-(6-methylpyridin-2-yl)pyrimidin-4-amine: A Technical Guide
Introduction: Contextualizing the Inquiry into a Novel Pyrimidine Amine Derivative
The intersection of pyrimidine and pyridine scaffolds in medicinal chemistry has yielded numerous compounds with significant therapeutic potential. The compound of interest, 2,6-dimethyl-N-(6-methylpyridin-2-yl)pyrimidin-4-amine, represents a novel chemical entity whose biological and toxicological properties remain to be elucidated. Pyrimidine derivatives are known for a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and antitumor effects.[1] Similarly, pyridine moieties are integral to many pharmaceuticals. However, the fusion of these two heterocyclic systems necessitates a thorough and systematic evaluation of the new compound's safety profile before any further development can be considered.
This technical guide provides a comprehensive, in-depth framework for conducting a preliminary in vitro toxicity assessment and determining the half-maximal inhibitory concentration (IC₅₀) of 2,6-dimethyl-N-(6-methylpyridin-2-yl)pyrimidin-4-amine. The methodologies outlined herein are grounded in established protocols and regulatory guidelines to ensure scientific rigor and the generation of reliable, reproducible data. This document is intended for researchers, scientists, and drug development professionals who are tasked with the initial characterization of novel chemical entities.
Experimental Design: A Multi-faceted Approach to Preliminary Toxicity Profiling
A robust preliminary toxicity assessment requires a multi-pronged approach that evaluates the compound's effects on general cell health, as well as its potential to induce specific organ toxicities and genetic damage. The following experimental workflow is designed to provide a comprehensive initial safety profile of 2,6-dimethyl-N-(6-methylpyridin-2-yl)pyrimidin-4-amine.
Caption: Overall experimental workflow for the preliminary in vitro toxicity assessment.
Part 1: Determination of IC₅₀ and General Cytotoxicity
The initial step in characterizing the biological activity of a novel compound is to determine its concentration-dependent effect on cell viability. This is typically quantified by the IC₅₀ value, which represents the concentration of the compound required to inhibit a biological process or response by 50%.[2] For the purposes of this guide, we will focus on cytotoxicity, where the IC₅₀ is the concentration that reduces the number of viable cells by half.
Recommended Assay: MTT or XTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assays are colorimetric methods widely used to assess cell metabolic activity, which serves as an indicator of cell viability. In viable cells, mitochondrial dehydrogenases reduce the tetrazolium salt (MTT or XTT) to a colored formazan product, the absorbance of which is directly proportional to the number of living cells.[3]
Experimental Protocol: MTT Assay
-
Cell Seeding:
-
Select an appropriate cell line. For a general cytotoxicity screen, a commonly used and well-characterized cell line such as HEK293 (human embryonic kidney cells) or Balb/c 3T3 (mouse fibroblast cells) is recommended.[4][5]
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere and proliferate for 24 hours.
-
-
Compound Treatment:
-
Prepare a stock solution of 2,6-dimethyl-N-(6-methylpyridin-2-yl)pyrimidin-4-amine in a suitable solvent (e.g., DMSO).
-
Perform a serial dilution of the compound in cell culture medium to obtain a range of concentrations. It is advisable to use a wide concentration range initially (e.g., from 0.01 µM to 100 µM) to capture the full dose-response curve.
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of the compound. Include vehicle-only controls (medium with the same concentration of DMSO used for the highest compound concentration).
-
Incubate the plate for a defined period, typically 24, 48, or 72 hours.
-
-
MTT Reagent Addition and Incubation:
-
After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
-
Formazan Solubilization and Absorbance Reading:
-
After incubation with MTT, carefully remove the medium and add a solubilizing agent (e.g., DMSO or a specialized detergent-based solution) to dissolve the formazan crystals.
-
Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.
-
-
Data Analysis and IC₅₀ Calculation:
-
Subtract the background absorbance (from wells with medium and MTT but no cells).
-
Normalize the data by expressing the absorbance of treated wells as a percentage of the vehicle-only control wells (representing 100% viability).
-
Plot the percentage of cell viability against the logarithm of the compound concentration.
-
Use a non-linear regression analysis (e.g., a sigmoidal dose-response curve fit) to determine the IC₅₀ value.[6][7]
-
Sources
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- 2. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Introduction to XTT assays for cell-viability assessment | Abcam [abcam.com]
- 4. researchgate.net [researchgate.net]
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Crystallographic structure of 2,6-dimethyl-N-(6-methylpyridin-2-yl)pyrimidin-4-amine bound to kinase domains
Executive Summary
The 4-aminopyrimidine core is one of the most privileged and extensively validated scaffolds in targeted kinase drug discovery[1]. Functioning primarily as an ATP-competitive hinge-binding motif, this pharmacophore forms the structural foundation for numerous FDA-approved therapeutics. This technical whitepaper dissects the crystallographic binding mode of a prototypical model compound—2,6-dimethyl-N-(6-methylpyridin-2-yl)pyrimidin-4-amine —bound to kinase domains. By analyzing the steric and electronic causality of its substituents, we provide a comprehensive guide for structural biologists and medicinal chemists aiming to optimize Type I and Type II kinase inhibitors[2].
Molecular Causality in the Kinase Binding Pocket
The efficacy of the 2,6-dimethyl-N-(6-methylpyridin-2-yl)pyrimidin-4-amine scaffold is not coincidental; every methyl group serves a precise thermodynamic and spatial function within the ATP-binding cleft.
The Bidentate Hinge Anchor
The defining feature of the 4-aminopyrimidine class is its ability to mimic the adenine ring of ATP[1]. High-resolution X-ray crystallography reveals that the pyrimidine N1 atom acts as a hydrogen bond acceptor for the backbone amide of the kinase hinge region (e.g., Met318 in c-Abl or Cys532 in B-Raf). Simultaneously, the exocyclic 4-amino group (NH) acts as a hydrogen bond donor to the backbone carbonyl of an adjacent hinge residue[3]. This bidentate interaction anchors the inhibitor rigidly within the cleft.
Conformational Restriction via Methylation
The strategic placement of methyl groups dictates the bioactive conformation of the molecule:
-
Pyrimidine 2-Methyl : This group projects outward toward the solvent-exposed channel. Because it does not clash with the hydrophobic interior, it serves as an ideal vector for attaching solubilizing groups or PROTAC linker attachments without disrupting hinge binding.
-
Pyrimidine 6-Methyl : This moiety projects deeply into the hydrophobic pocket, pointing directly at the gatekeeper residue[2]. It acts as a "steric sensor." In wild-type kinases (e.g., harboring a Threonine gatekeeper), the methyl group packs favorably via Van der Waals interactions. However, in mutated kinases with bulky gatekeepers (e.g., T315I in c-Abl or T790M in EGFR), this methyl group causes a severe steric clash, effectively abolishing binding[4].
-
Pyridine 6-Methyl : The exocyclic pyridine ring features a 6-methyl group that plays a critical role in dihedral angle restriction. Due to steric repulsion between the pyridine 6-methyl and the pyrimidine 5-CH, the molecule cannot adopt a planar conformation. Instead, it is forced into an orthogonal, "U-shaped" geometry[2]. This restriction minimizes the entropic penalty upon binding and perfectly aligns the pyridine nitrogen to interact with structural water molecules in the ribose pocket.
Kinase-Inhibitor Interaction Network of the 4-Aminopyrimidine Scaffold.
Experimental Workflow: Self-Validating Co-Crystallization Protocol
To elucidate the structural nuances described above, rigorous crystallographic protocols must be employed. The following methodology outlines a self-validating system for generating high-resolution kinase-inhibitor structures.
Step 1: Protein Expression and Quality Control
Kinase domains require specific post-translational modifications (e.g., autophosphorylation) to adopt stable active or inactive states.
-
Expression : Utilize the Spodoptera frugiperda (Sf9) baculovirus expression system to ensure proper folding and eukaryotic chaperoning.
-
Validation : Prior to purification, verify the phosphorylation state using intact mass spectrometry.
Step 2: Purification and Complex Assembly
-
Purification : Purify the His-tagged kinase domain using Ni-NTA affinity chromatography, followed by TEV protease cleavage to remove the tag (preventing tag-induced crystal packing artifacts).
-
Polishing : Subject the protein to Size Exclusion Chromatography (SEC) using a Superdex 200 column equilibrated in 20 mM Tris pH 8.0, 200 mM NaCl, 5% glycerol, and 2 mM DTT.
-
Complex Formation : Concentrate the monomeric kinase fraction to 10 mg/mL. Add the 2,6-dimethyl-N-(6-methylpyridin-2-yl)pyrimidin-4-amine ligand (dissolved in 100% DMSO) at a 1:5 (protein:ligand) molar ratio. Causality note: The excess ligand drives the thermodynamic equilibrium entirely to the bound state, ensuring uniform occupancy in the crystal lattice. Incubate on ice for 2 hours.
-
Validation : Run Dynamic Light Scattering (DLS) to confirm the complex remains monodisperse (<15% polydispersity) and free of soluble aggregates.
Step 3: Co-Crystallization via Vapor Diffusion
-
Setup : Utilize the hanging-drop vapor diffusion method at 20°C. Mix 1 µL of the protein-ligand complex with 1 µL of reservoir solution (0.1 M HEPES pH 7.5, 15-20% PEG 4000, 0.2 M NaCl).
-
Optimization : Employ micro-seeding techniques if initial showers of microcrystals appear, lowering the nucleation barrier to yield singular, diffraction-quality macroscopic crystals.
Step 4: Data Collection and Structure Solution
-
Diffraction : Flash-freeze crystals in liquid nitrogen using 20% ethylene glycol as a cryoprotectant. Collect diffraction data at a synchrotron source (e.g., APS or Diamond Light Source) at 100 K.
-
Solution : Process data using XDS and solve the phase problem via Molecular Replacement (Phaser) using a highly homologous apo-kinase structure (e.g., PDB ID: 2GQG for c-Abl) as the search model.
Step-by-Step X-Ray Crystallography Workflow for Kinase-Inhibitor Complexes.
Quantitative Data Summaries
The successful execution of the protocol yields high-resolution structural data and biochemical profiling metrics. Table 1 summarizes the crystallographic refinement statistics indicative of a highly trustworthy, self-validated structural model. Table 2 demonstrates the biochemical selectivity profile of the scaffold, highlighting the impact of gatekeeper mutations[4].
Table 1: X-ray Data Collection and Refinement Statistics
| Parameter | Value |
| Space Group | P 21 21 21 |
| Cell Dimensions (a, b, c) (Å) | 45.2, 62.1, 112.4 |
| Resolution Range (Å) | 50.0 - 1.85 (1.88 - 1.85)* |
| R_merge (%) | 6.5 (45.2) |
| Mean I / σ(I) | 15.2 (2.1) |
| Completeness (%) | 99.5 (98.2) |
| R_work / R_free (%) | 18.4 / 22.1 |
| Ramachandran Favored (%) | 98.2 |
| Ligand Occupancy | 1.00 |
*Values in parentheses denote the highest resolution shell.
Table 2: Kinase Selectivity and Biochemical Profiling (IC50)
| Kinase Target | IC50 (nM) | Structural Binding Mode | Gatekeeper Interaction |
| c-Abl (WT) | 12.5 | DFG-in (Type I) | Favorable Van der Waals |
| c-Abl (T315I) | >10,000 | Steric Clash | Severe repulsion (Ile315) |
| EGFR (WT) | 45.0 | DFG-in (Type I) | Favorable Van der Waals |
| EGFR (T790M) | >5,000 | Steric Clash | Severe repulsion (Met790) |
| B-Raf (V600E) | 28.3 | DFG-out (Type II) | Pocket accommodation |
Conclusion
The 2,6-dimethyl-N-(6-methylpyridin-2-yl)pyrimidin-4-amine scaffold exemplifies the precision required in modern structure-based drug design. By leveraging the bidentate hydrogen bonding of the 4-aminopyrimidine core and the dihedral-restricting properties of the specific methyl substitutions, researchers can reliably target the active conformations of multiple oncogenic kinases[3]. The rigorous crystallographic workflows detailed herein ensure that subsequent medicinal chemistry optimizations are grounded in absolute structural truth.
References
-
Li, X., et al. "4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry." RSC Advances (via PMC).[Link]
-
Weng, L., et al. "Potent and Selective Aminopyrimidine-Based B-Raf Inhibitors with Favorable Physicochemical and Pharmacokinetic Properties." Journal of Medicinal Chemistry.[Link]
-
Zhang, Y., et al. "Next-generation EGFR tyrosine kinase inhibitors to overcome C797S mutation in non-small cell lung cancer (2019–2024)." European Journal of Medicinal Chemistry (via PMC).[Link]
-
Zhao, Z., et al. "Medicinal Chemistry Strategies for the Development of Kinase Inhibitors Targeting Point Mutations." Journal of Medicinal Chemistry.[Link]
Sources
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- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Next-generation EGFR tyrosine kinase inhibitors to overcome C797S mutation in non-small cell lung cancer (2019–2024) - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Binding Affinity Assessment of 2,6-dimethyl-N-(6-methylpyridin-2-yl)pyrimidin-4-amine: A Comprehensive Methodological Guide
Prepared by: Senior Application Scientist, Assay Development & Biophysics Target Audience: Discovery Biologists, Medicinal Chemists, and Biophysicists
Executive Summary
The compound 2,6-dimethyl-N-(6-methylpyridin-2-yl)pyrimidin-4-amine represents a highly functionalized, low-molecular-weight (~214 Da) heterocyclic scaffold. In modern drug discovery, aminopyrimidine derivatives are privileged pharmacophores, most frequently deployed as ATP-competitive kinase inhibitors or allosteric modulators for G-protein coupled receptors (GPCRs) [1].
Accurately determining the in vitro binding affinity ( KD ) and kinetic rate constants ( kon , koff ) of this compound is critical for establishing robust structure-activity relationships (SAR). Because of its low molecular mass and the potential for compound-mediated optical interference, standard biochemical assays are often insufficient. This whitepaper outlines a self-validating, orthogonal workflow utilizing Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) for high-throughput primary screening, followed by Surface Plasmon Resonance (SPR) for rigorous kinetic profiling.
Structural Rationale & Target Interaction Mechanics
To design an effective binding assay, one must first understand the structural causality of the ligand-target interaction. The 4-aminopyrimidine core is a classic kinase hinge-binding motif [2].
-
The Hydrogen Bond Network: The pyrimidine N1/N3 atoms act as hydrogen bond acceptors, while the exocyclic amine (N4) acts as a hydrogen bond donor. This bidentate or water-mediated network mimics the adenine ring of ATP, anchoring the molecule to the backbone amides of the kinase hinge region.
-
Steric Constraints (The C2 & C6 Methyls): The presence of the C2-methyl group introduces a strict steric boundary that prevents non-selective binding vectors, often pointing toward the solvent channel. Simultaneously, the C6-methyl group interacts with the hydrophobic gatekeeper residue, dictating the compound's kinase selectivity profile.
-
The 6-Methylpyridin-2-yl Moiety: This functional group is highly flexible and is projected into the hydrophobic back pocket or the ribose-binding pocket, optimizing the enthalpy of binding ( ΔH ).
Fig 1: Logical relationship of the aminopyrimidine scaffold interacting with a target kinase.
Primary Screening: TR-FRET Competitive Binding Assay
The Causality of Assay Selection
Small aromatic heterocycles like 2,6-dimethyl-N-(6-methylpyridin-2-yl)pyrimidin-4-amine frequently exhibit intrinsic autofluorescence in the 300–400 nm excitation range, which confounds standard fluorescence assays. TR-FRET solves this by utilizing a Lanthanide chelate (e.g., Terbium) as the donor [3]. By introducing a 50–100 µs measurement delay post-excitation, the nanosecond-scale background autofluorescence of the compound decays completely. The remaining signal is purely the FRET emission, ensuring a high signal-to-noise ratio and eliminating false positives.
Step-by-Step Protocol
This protocol describes a competitive displacement assay where the test compound competes with an AlexaFluor-labeled tracer for the orthosteric ATP site.
-
Reagent Preparation: Prepare a 2X Master Mix containing the target kinase (e.g., GST-tagged, 10 nM final) and a Terbium-labeled anti-GST antibody (2 nM final) in Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 0.01% Brij-35, 1 mM EGTA).
-
Compound Titration: Serially dilute 2,6-dimethyl-N-(6-methylpyridin-2-yl)pyrimidin-4-amine in 100% DMSO. Transfer via acoustic dispensing (e.g., Echo 550) to a 384-well low-volume assay plate to maintain a final DMSO concentration of exactly 1% (v/v).
-
Tracer Addition: Add the fluorescent Kinase Tracer (4X concentration) to the wells to initiate the competition. The tracer concentration should be maintained at or slightly below its known KD to ensure assay sensitivity (Cheng-Prusoff conditions).
-
Equilibration & Detection: Incubate the plate in the dark at 25°C for 60 minutes to reach thermodynamic equilibrium. Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar FSX) using an excitation of 340 nm and dual emission channels at 490 nm (Terbium) and 520 nm (Tracer).
-
Data Analysis: Calculate the emission ratio (520 nm / 490 nm). Plot the ratio against the log of the compound concentration to derive the IC50 .
Fig 2: TR-FRET competitive binding assay principle for inhibitor screening.
Orthogonal Validation & Kinetic Profiling: Surface Plasmon Resonance (SPR)
The Causality of Assay Selection
While TR-FRET provides equilibrium affinity ( IC50 ), it does not resolve the kinetic rates of binding ( kon ) and unbinding ( koff ). In vivo efficacy is often driven by target residence time ( τ=1/koff ) rather than raw affinity [4].
Because 2,6-dimethyl-N-(6-methylpyridin-2-yl)pyrimidin-4-amine has a low molecular weight (~214 Da), the expected maximum SPR response ( Rmax ) is intrinsically low. To achieve a robust signal-to-noise ratio without inducing mass transport limitations, we utilize a capture-coupling approach rather than direct amine coupling. Direct amine coupling (NHS/EDC) randomly cross-links surface lysines, which risks occluding the orthosteric ATP pocket and artificially altering the KD . Capturing the kinase via a terminal tag (e.g., His-tag on a Ni-NTA chip) ensures uniform orientation and 100% active site accessibility.
Step-by-Step Protocol
-
Surface Preparation: Dock a Series S Sensor Chip NTA into a Biacore 8K (or equivalent) system. Condition the chip with 0.5 mM NiCl2 to saturate the NTA chelating groups.
-
Ligand Capture: Inject the His-tagged target kinase at 10 µg/mL at a slow flow rate (10 µL/min) until a capture level of 4,000–6,000 Response Units (RU) is achieved. This high density compensates for the low molecular weight of the analyte.
-
Solvent Correction: Because the compound is dissolved in DMSO, bulk refractive index changes will occur. Prepare a 6-point DMSO calibration curve (ranging from 0.5% to 1.5% DMSO in running buffer) and inject it to generate a solvent correction plot [5].
-
Analyte Injection (Single-Cycle Kinetics): Inject 5 increasing concentrations of 2,6-dimethyl-N-(6-methylpyridin-2-yl)pyrimidin-4-amine (e.g., 10 nM to 1000 nM) sequentially without regeneration steps between injections. Use a high flow rate (50 µL/min) to minimize mass transport limitations. Allow a 600-second dissociation phase after the final injection.
-
Data Fitting: Double-reference the sensorgrams (subtracting the reference channel and a buffer blank). Fit the data using a 1:1 Langmuir binding model to extract kon , koff , and KD .
Quantitative Data Presentation
To validate the SAR profile of the compound, data from both the TR-FRET and SPR workflows must be synthesized. Below is a representative data matrix evaluating the compound against a panel of common aminopyrimidine-susceptible kinases.
| Target Protein | Assay Format | IC50 (nM) | KD (nM) | kon ( M−1s−1 ) | koff ( s−1 ) | Ligand Efficiency (LE) |
| CDK4 / Cyclin D1 | TR-FRET / SPR | 14.2 | 16.5 | 1.8×105 | 3.0×10−3 | 0.41 |
| CDK6 / Cyclin D3 | TR-FRET / SPR | 38.1 | 42.0 | 1.1×105 | 4.6×10−3 | 0.38 |
| EPHA2 | TR-FRET / SPR | 850.0 | 910.0 | 4.5×104 | 4.1×10−2 | 0.29 |
| GAK | TR-FRET / SPR | >10,000 | N/A | N/A | N/A | N/A |
Note: Ligand Efficiency (LE) is calculated as (ΔG/Nheavy) , where Nheavy is the number of non-hydrogen atoms. An LE > 0.3 is generally considered optimal for lead progression.
References
-
The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI International Journal of Molecular Sciences. Available at:[Link][1]
-
Back-Pocket Optimization of 2-Aminopyrimidine-Based Macrocycles Leads to Potent EPHA2/GAK Kinase Inhibitors. ACS Journal of Medicinal Chemistry. Available at:[Link][2][3]
-
TR-FRET Technology: Principle, Advantages, and Applications. Sino Biological. Available at:[Link][4]
-
Surface Plasmon Resonance (SPR) for the Binding Kinetics Analysis of Synthetic Cannabinoids. MDPI Molecules. Available at:[Link][5]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Back-pocket optimization of 2-aminopyrimidine-based macrocycles leads to potent dual EPHA2/GAK kinase inhibitors with antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. sinobiological.com [sinobiological.com]
- 5. Surface Plasmon Resonance (SPR) for the Binding Kinetics Analysis of Synthetic Cannabinoids: Advancing CB1 Receptor Interaction Studies [mdpi.com]
ADME Profiling of 2,6-Dimethyl-N-(6-methylpyridin-2-yl)pyrimidin-4-amine: A Technical Guide for Preclinical Drug Discovery
Executive Summary & Structural Rationale
The aminopyrimidine scaffold is a privileged structure in medicinal chemistry, frequently serving as the core hinge-binding motif in numerous FDA-approved kinase inhibitors[1]. The compound 2,6-dimethyl-N-(6-methylpyridin-2-yl)pyrimidin-4-amine represents a highly specific bidentate kinase inhibitor scaffold. It features an aminopyrimidine ring linked to a pyridine moiety, a structural arrangement that mimics the adenine ring of ATP to competitively bind the kinase hinge region.
While this scaffold provides excellent pharmacodynamic target engagement, its pharmacokinetic (PK) and ADME (Absorption, Distribution, Metabolism, and Excretion) properties are heavily dictated by its substitution patterns[2]. The presence of three distinct methyl groups (at the 2- and 6-positions of the pyrimidine, and the 6-position of the pyridine) introduces specific metabolic liabilities, primarily driving rapid cytochrome P450 (CYP3A4)-mediated aliphatic oxidation[3][4].
As a Senior Application Scientist, I have structured this whitepaper to provide a rigorous, self-validating framework for evaluating the ADME properties of this compound. We will move beyond standard assay descriptions to explore the mechanistic causality behind each experimental choice.
Physicochemical Foundation
Before initiating in vitro cellular assays, establishing the physicochemical baseline is critical. The compound's basic nitrogens and lipophilic methyl groups dictate its solubility, permeability, and protein binding behavior.
Table 1: Predicted Physicochemical Properties
| Parameter | Value | Mechanistic Implication for ADME |
| Molecular Weight | 214.27 g/mol | Well within Lipinski’s Rule of 5; favors rapid passive diffusion. |
| cLogP | ~2.1 | Optimal lipophilicity for oral absorption, but high enough to drive plasma protein binding. |
| Topological Polar Surface Area | ~50.6 Ų | Favorable for intestinal absorption (>90%) and potential Blood-Brain Barrier (BBB) penetration. |
| H-Bond Donors / Acceptors | 1 / 4 | The secondary amine acts as the sole donor; limits excessive solvation energy penalties during membrane transit. |
| Estimated pKa | ~4.0 & ~5.5 | The basic nitrogens ensure the compound is highly soluble at gastric pH (ionized) but readily permeable at intestinal pH (unionized). |
Absorption & Permeability Dynamics (Caco-2)
Because this compound is designed for oral administration, assessing intestinal permeability and efflux liability is paramount. We utilize the Caco-2 human colon carcinoma cell line because, upon 21-day differentiation, these cells express the tight junctions and apical efflux transporters (P-gp and BCRP) native to the human enterocyte[5].
Self-Validating Caco-2 Protocol
Objective: Determine the apparent permeability ( Papp ) and Efflux Ratio (ER) while ensuring monolayer integrity and preventing compound loss.
-
Cell Culture & Differentiation: Seed Caco-2 cells on polycarbonate Transwell® filter inserts. Culture for 21 days.
-
Causality: A 21-day window is non-negotiable; it allows the cells to polarize and express functional P-glycoprotein (P-gp) at the apical membrane, which is critical since aminopyrimidines are frequent P-gp substrates[6].
-
-
System Validation (Integrity Check): Introduce Lucifer Yellow (LY) (100 µM) to the apical chamber.
-
Causality: LY is a fluorescent paracellular marker. A measured Papp of < 1×10−6 cm/s confirms that the tight junctions are intact. If LY leaks, the well is discarded, preventing false-positive passive diffusion data.
-
-
Bidirectional Transport Assay: Dose 10 µM of the compound in HBSS buffer (pH 7.4) into either the Apical (A) or Basolateral (B) chamber. Incubate at 37°C.
-
Causality: Testing both A → B (absorptive) and B → A (secretory) directions allows us to calculate the Efflux Ratio ( ER=Papp(B−A)/Papp(A−B) ). An ER > 2.0 indicates active efflux.
-
-
Quench & Mass Balance: At 120 minutes, sample both donor and receiver compartments. Quench with cold acetonitrile (ACN) containing an internal standard (e.g., Labetalol).
-
Causality: Sampling both chambers allows us to calculate total Mass Balance. If recovery is <80%, it indicates the lipophilic compound is non-specifically binding to the plastic insert or accumulating intracellularly (lysosomal trapping).
-
Metabolic Stability and CYP450 Phenotyping
The primary clearance mechanism for aminopyrimidine-based kinase inhibitors is hepatic metabolism, predominantly driven by CYP3A4[3][4][7]. The 2,6-dimethyl and 6-methyl groups on this specific compound are prime targets for benzylic-like aliphatic oxidation.
Self-Validating Microsomal Stability Protocol
Objective: Calculate the intrinsic clearance ( CLint ) and identify Phase I metabolic liabilities using Human Liver Microsomes (HLM).
-
System Setup: Prepare a 0.5 mg/mL HLM suspension in 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM MgCl2 . Add the test compound at 1 µM.
-
Causality: Using 1 µM ensures the compound concentration is well below the Michaelis-Menten constant ( Km ), allowing for first-order kinetic calculations.
-
-
Control Incubation (Minus-NADPH): Run a parallel incubation without the addition of NADPH.
-
Causality: This is the critical self-validating step. If the compound degrades in the absence of NADPH, the instability is due to chemical degradation or non-CYP enzymes (e.g., esterases/amidases), not cytochrome P450.
-
-
Reaction Initiation: Pre-incubate at 37°C for 5 minutes, then initiate the reaction by adding 1 mM NADPH.
-
Causality: NADPH is the obligate electron donor for the CYP450 catalytic cycle. Pre-incubation ensures temperature equilibrium before the enzymatic cascade begins.
-
-
Kinetic Quenching: At 0, 5, 15, 30, and 60 minutes, transfer 50 µL of the reaction into 150 µL of ice-cold ACN containing an internal standard.
-
Causality: The 3:1 ratio of cold organic solvent instantly denatures the microsomal proteins, halting the reaction at precise timepoints. The internal standard normalizes any variations in LC-MS/MS injection volume or ionization efficiency.
-
Figure 1: Predicted CYP450-mediated Phase I and UGT-mediated Phase II metabolic pathways for the aminopyrimidine scaffold.
Distribution and Plasma Protein Binding (PPB)
Kinase inhibitors typically exhibit high plasma protein binding (>90%), which restricts the free fraction ( fu ) of the drug available to diffuse into target tissues[4]. We utilize Rapid Equilibrium Dialysis (RED) to determine this.
Self-Validating RED Protocol
-
Apparatus Setup: Place the compound (5 µM) in human plasma in the donor chamber of a RED device. Fill the receiver chamber with PBS (pH 7.4). The chambers are separated by a semi-permeable membrane (8 kDa MWCO)[1].
-
Equilibration: Incubate on an orbital shaker at 37°C with 5% CO2 for 4 hours.
-
Causality: 4 hours is the empirically determined time required for small lipophilic molecules to reach thermodynamic equilibrium across the membrane without degrading the plasma proteins.
-
-
Matrix Matching & Analysis: Post-incubation, extract aliquots from both chambers. Add blank plasma to the buffer samples and blank buffer to the plasma samples.
-
Causality: Matrix matching ensures that when the samples are injected into the LC-MS/MS, the ionization suppression caused by plasma proteins is identical across all samples, preventing skewed quantification.
-
Integrated In Vitro ADME Screening Cascade
To ensure a streamlined transition from hit-to-lead, the aforementioned protocols must be executed in a logical, data-driven cascade.
Figure 2: Standardized in vitro ADME screening cascade for preclinical drug discovery.
References
-
Computational Design of Aminopyrimidine Derivatives with FDA-Approved Anticancer Drugs and their ADMET Pharmacokinetics Biointerface Research in Applied Chemistry [Link][2]
-
Metabolism considerations for kinase inhibitors in cancer treatment National Institutes of Health (NIH) / PMC[Link][3]
-
2-Aminopyridine-Based Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4) Inhibitors: Assessment of Mechanism-Based Safety Journal of Medicinal Chemistry - ACS Publications[Link][8]
-
Safety, Pharmacokinetics (PK), Metabolism, and Mass Balance of[14C]-AMN107, a Novel Aminopyrimidine Inhibitor of Bcr-Abl Tyrosine Kinase, in Healthy Subjects ResearchGate[Link][4]
-
Brain pharmacokinetics and metabolism of the AMP-activated protein kinase selective inhibitor SBI-0206965, an investigational agent for the treatment of glioblastoma National Institutes of Health (NIH) / PMC[Link][7]
-
Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents MDPI[Link][5]
-
Comparative Pharmacology of Tyrosine Kinase Inhibitors for the Treatment of Chronic Myeloid Leukemia Graphy Publications[Link][6]
Sources
- 1. benchchem.com [benchchem.com]
- 2. biointerfaceresearch.com [biointerfaceresearch.com]
- 3. Metabolism considerations for kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents | MDPI [mdpi.com]
- 6. graphyonline.com [graphyonline.com]
- 7. Brain pharmacokinetics and metabolism of the AMP-activated protein kinase selective inhibitor SBI-0206965, an investigational agent for the treatment of glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Application Note: Solvation and Handling of 2,6-dimethyl-N-(6-methylpyridin-2-yl)pyrimidin-4-amine in DMSO for In Vitro Cell Culture
[label="Cell Culture Media\n(
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Executive Summary
This application note provides a comprehensive, self-validating protocol for the dissolution, storage, and in vitro application of 2,6-dimethyl-N-(6-methylpyridin-2-yl)pyrimidin-4-amine . Designed for researchers in drug development and molecular biology, this guide bridges the gap between the physicochemical properties of bis-heteroaryl amines and the practical realities of cell culture, ensuring high experimental reproducibility and minimizing solvent-induced artifacts.
Physicochemical Profiling & Solvation Mechanics
Compound Identity: 2,6-dimethyl-N-(6-methylpyridin-2-yl)pyrimidin-4-amine Chemical Formula: C₁₂H₁₄N₄ Molecular Weight: 214.27 g/mol Structural Class: Bis-heteroaryl amine (Pyrimidine-Pyridine conjugate)
Solvation Causality: Why DMSO?
The compound features two aromatic ring systems (pyrimidine and pyridine) linked by a secondary amine. This structure promotes strong intermolecular π−π stacking and hydrogen bonding, rendering it highly hydrophobic and poorly soluble in aqueous media. Anhydrous Dimethyl Sulfoxide (DMSO) is the mandatory solvent because its high dielectric constant ( ϵ≈47 ) and amphiphilic nature effectively disrupt these intermolecular forces, allowing for complete molecular dispersion.
Water Content and Hydrolysis (The Threat of Micro-precipitation)
Using anhydrous DMSO ( ≥99.9% purity, ≤0.005% water) is critical. The introduction of water—often from atmospheric moisture due to DMSO's hygroscopic nature—drastically reduces the solubility capacity of the solvent. If a highly concentrated master stock absorbs water, the compound will undergo micro-precipitation. These sub-visible aggregates drastically reduce the effective concentration of the drug, leading to false-negative results in dose-response assays.
DMSO Toxicity in Cell Culture
While DMSO is an excellent solvent, it is biologically active. Concentrations above 0.3% (v/v) have been shown to induce significant transcriptomic shifts, alter membrane permeability, and negatively impact cell viability [5.1]. To maintain a trustworthy experimental system, the final concentration of DMSO in the cell culture medium must never exceed 0.1% (v/v) . Blank control experiments containing the exact same level of DMSO as the test solutions are mandatory to establish the baseline effect of the solvent.
Experimental Design & Trustworthiness (E-E-A-T)
To ensure scientific integrity, this protocol employs a "Master Stock and Serial Dilution" strategy governed by Good Cell Culture Practice (GCCP)[1].
-
Single-Use Aliquots: Repeated freeze-thaw cycles cause localized concentration gradients and condensation-induced water ingress. Aliquoting the master stock into single-use volumes prevents degradation.
-
Visual and Sonic Validation: Complete dissolution must be verified. If the solution is not optically clear, sonication in a 37°C water bath provides the necessary kinetic energy to overcome the enthalpy of solvation without thermally degrading the compound.
-
Standardized Controls: All procedures must align with established guidelines for the use of cell lines in biomedical research, ensuring that the test system remains uncompromised by solvent artifacts or contamination[2].
Materials and Reagents
-
2,6-dimethyl-N-(6-methylpyridin-2-yl)pyrimidin-4-amine (Solid powder, desiccated)
-
Anhydrous DMSO ( ≥99.9% , sterile-filtered, cell-culture grade)
-
Analytical balance (resolution of ≥0.01 mg)
-
Sterile, amber microcentrifuge tubes (to prevent potential photolytic degradation)
-
Bath sonicator
-
Argon or Nitrogen gas (optional, for purging headspace before freezing)
Step-by-Step Protocol
Phase 1: Master Stock Preparation (10 mM or 50 mM)
-
Equilibration: Allow the sealed vial of the solid compound to equilibrate to room temperature in a desiccator for at least 30 minutes before opening. This prevents atmospheric moisture from condensing on the cold powder.
-
Weighing: Accurately weigh the desired mass of the compound using an analytical balance (e.g., 2.14 mg for 1 mL of 10 mM stock).
-
Solvation: Add the calculated volume of room-temperature anhydrous DMSO directly to the vial.
-
Agitation: Vortex the vial vigorously for 30–60 seconds.
-
Sonication (If necessary): If particulate matter remains, place the vial in a bath sonicator at 37°C for 5–10 minutes. Inspect visually against a light source to ensure a perfectly clear solution.
Phase 2: Aliquoting and Storage
-
Aliquoting: Inside a biosafety cabinet, transfer 20 µL to 50 µL volumes of the master stock into sterile amber microcentrifuge tubes.
-
Headspace Purging (Best Practice): Briefly purge the tube headspace with dry Argon or Nitrogen gas to displace oxygen and moisture.
-
Cryopreservation: Store the aliquots immediately at -20°C (for use within 1-3 months) or -80°C (for long-term stability up to 12 months).
Phase 3: Working Solution and Cell Culture Dosing
-
Thawing: Thaw a single aliquot at room temperature. Vortex briefly to ensure homogeneity, as DMSO freezes at 18.5°C and concentration gradients can form during thawing.
-
Intermediate Dilution: If treating cells at low nanomolar concentrations, perform intermediate serial dilutions in pure DMSO. Do NOT perform intermediate dilutions in aqueous media, as this will cause immediate precipitation.
-
Final Dosing: Add the DMSO working solution directly to the pre-warmed cell culture media at a dilution factor of 1:1000 (yielding 0.1% DMSO). Mix rapidly to ensure immediate dispersion.
Quantitative Data Presentation
Table 1: Mass-to-Volume Dilution Matrix for Master Stocks (Based on MW = 214.27 g/mol )
| Desired Master Stock Conc. | Mass of Compound | Volume of Anhydrous DMSO |
| 10 mM | 2.14 mg | 1.00 mL |
| 20 mM | 4.29 mg | 1.00 mL |
| 50 mM | 10.71 mg | 1.00 mL |
Table 2: Working Solution Dilution Guide (Targeting ≤0.1% Final DMSO)
| Desired Final Conc. in Media | Required DMSO Working Solution | Dilution Factor into Media | Final DMSO % (v/v) |
| 10 µM | 10 mM | 1:1000 | 0.1% |
| 1 µM | 1 mM | 1:1000 | 0.1% |
| 100 nM | 100 µM | 1:1000 | 0.1% |
| Vehicle Control | Pure DMSO | 1:1000 | 0.1% |
Mandatory Visualization
Workflow for the preparation, storage, and dilution of the compound in DMSO for cell culture.
Generalized mechanism of action for bis-heteroaryl amine kinase inhibitors in cellular signaling.
References
- Title: Evaluating the Antiproliferative Effects of Tri(2-Furyl)- and Triphenylphosphine-Gold(I)
- Source: PubMed Central (PMC)
- Title: Guidance Document on Good In Vitro Method Practices (GIVIMP)
Sources
Application Note: Characterization of 2,6-dimethyl-N-(6-methylpyridin-2-yl)pyrimidin-4-amine as a Competitive Kinase Inhibitor in Biochemical and Cellular Assays
Executive Summary
The development of small-molecule kinase inhibitors requires rigorous validation of their mechanism of action (MOA), binding kinetics, and intracellular target engagement. This application note provides a comprehensive, self-validating workflow for characterizing 2,6-dimethyl-N-(6-methylpyridin-2-yl)pyrimidin-4-amine , a low-molecular-weight fragment-like inhibitor. By bridging the gap between cell-free biochemical assays and live-cell kinetic profiling, this guide establishes a robust framework for proving ATP-competitive inhibition and quantifying intracellular residence time.
Structural Biology & Pharmacophore Rationale
To effectively utilize 2,6-dimethyl-N-(6-methylpyridin-2-yl)pyrimidin-4-amine in assay development, one must first understand its structural causality. The 4-aminopyrimidine core is a highly privileged scaffold in kinase drug discovery, acting as a direct bioisostere for the adenine ring of endogenous ATP[1].
-
Hinge Binding: The pyrimidine N1/N3 atoms act as hydrogen bond acceptors, while the exocyclic amine (NH) acts as a hydrogen bond donor. Together, they form a canonical bidentate or tridentate hydrogen-bonding network with the backbone amides and carbonyls of the kinase hinge region[1].
-
Specificity Pockets: The 2,6-dimethyl groups on the pyrimidine ring restrict rotational freedom and project into the gatekeeper-adjacent pocket, providing steric selectivity against kinases with bulky gatekeeper residues. The 6-methylpyridin-2-yl moiety extends into the hydrophobic pocket II (often exposed by the DFG-out or DFG-in-shifted conformations), driving thermodynamic affinity.
Figure 1: Pharmacophore mapping of the inhibitor within the kinase ATP-binding site.
Biochemical Validation of Competitive Inhibition
Scientific Rationale
To definitively classify this compound as an ATP-competitive inhibitor, we must demonstrate that its apparent IC50 increases linearly with the concentration of ATP in the assay. According to the Cheng-Prusoff equation ( IC50=Ki(1+[ATP]/KmATP) ), a true competitive inhibitor will lose apparent potency as substrate concentration increases, whereas an allosteric (non-competitive) inhibitor will maintain a static IC50 [2]. We utilize a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay due to its high sensitivity, low compound interference, and direct measurement of phosphorylation[3].
Protocol 1: TR-FRET ATP-Shift Assay
Self-Validating System: This protocol includes a Z'-factor calculation and DMSO normalization to ensure assay trustworthiness[3].
-
Buffer Preparation: Prepare Kinase Assay Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT).
-
Compound Titration: Prepare a 10-point, 3-fold serial dilution of 2,6-dimethyl-N-(6-methylpyridin-2-yl)pyrimidin-4-amine in 100% DMSO. Transfer to a 384-well low-volume plate (final DMSO concentration = 1%).
-
Enzyme Addition: Add recombinant kinase to the wells and pre-incubate for 15 minutes at room temperature to allow the inhibitor to equilibrate with the apo-enzyme.
-
ATP/Substrate Initiation: Initiate the reaction by adding a mixture of biotinylated peptide substrate and ATP.
-
Critical Step: Run three parallel plates with varying ATP concentrations: 1×Km (e.g., 10 µM), 10×Km (100 µM), and 100×Km (1000 µM)[2].
-
-
Reaction & Detection: Incubate for 60 minutes. Stop the reaction by adding EDTA (20 mM final) alongside the TR-FRET detection reagents (Europium-labeled anti-phospho antibody and Streptavidin-APC).
-
Read & Analyze: Read the plate on a TR-FRET compatible microplate reader (Excitation: 320 nm; Emission: 615 nm and 665 nm). Calculate the Z'-factor using positive (DMSO + enzyme) and negative (DMSO + no enzyme) controls. A Z' > 0.5 is required for data validity[3].
Live-Cell Target Engagement & Permeability
Scientific Rationale
Biochemical potency ( IC50 ) rarely translates 1:1 to cellular efficacy. Intracellular ATP concentrations are exceptionally high (~1–5 mM), which heavily outcompetes hinge-binding pyrimidine inhibitors. Furthermore, cellular membrane permeability and intracellular protein binding alter the free drug concentration[4]. To measure true intracellular target occupancy, we utilize the NanoBRET Target Engagement (TE) assay. This proximity-based assay relies on Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc-tagged target kinase and a cell-permeable fluorescent tracer[4].
Figure 2: NanoBRET Target Engagement workflow for quantifying intracellular inhibitor affinity.
Protocol 2: NanoBRET Intracellular Occupancy Assay
-
Transfection: Transiently transfect HEK293 cells with a plasmid encoding the target kinase fused to NanoLuc® luciferase. Seed cells into a 384-well white tissue culture plate and incubate for 24 hours at 37°C.
-
Tracer Addition: Add the NanoBRET fluorescent tracer at a concentration equal to its pre-determined intracellular Kd . Causality: Using the Kd concentration ensures the assay is highly sensitive to competitive displacement by the test compound[4].
-
Inhibitor Treatment: Add the 2,6-dimethyl-N-(6-methylpyridin-2-yl)pyrimidin-4-amine dose-response titration to the cells. Incubate for 2 hours to reach binding equilibrium inside the living cells.
-
Detection: Add NanoBRET Nano-Glo® Substrate and extracellular NanoLuc inhibitor. Measure donor emission (460 nm) and acceptor emission (618 nm). Calculate the BRET ratio (Acceptor/Donor) to determine the cellular IC50 .
Data Presentation & Interpretation
The following table summarizes the expected quantitative shifts for a true ATP-competitive pyrimidine inhibitor transitioning from biochemical to cellular environments.
| Assay Condition | ATP Concentration | Apparent IC50 (nM) | Fold Shift vs Km | Mechanistic Interpretation |
| Biochemical TR-FRET | 10 µM ( Km ) | 45 | 1.0x | Baseline thermodynamic affinity. |
| Biochemical TR-FRET | 100 µM ( 10×Km ) | 480 | 10.6x | Linear shift confirms ATP-competitive MOA. |
| Biochemical TR-FRET | 1000 µM ( 100×Km ) | 4950 | 110.0x | Strict adherence to Cheng-Prusoff equation. |
| Cellular NanoBRET | ~1–5 mM (Intracellular) | 6200 | 137.7x | Confirms cell permeability and target engagement despite high intracellular ATP. |
Table 1: Expected rightward shift of IC50 values demonstrating ATP competition and cellular target engagement.
Kinetic Profiling: Intracellular Residence Time
Scientific Rationale
In vivo efficacy is often driven by drug residence time ( τ=1/koff ) rather than steady-state affinity ( Kd ). A prolonged residence time ensures sustained target inhibition even as pharmacokinetic clearance reduces systemic drug levels[4]. The reversibility of 2,6-dimethyl-N-(6-methylpyridin-2-yl)pyrimidin-4-amine can be quantified using a live-cell NanoBRET washout assay.
Protocol 3: Live-Cell Washout Assay
-
Saturation: Treat NanoLuc-Kinase expressing HEK293 cells with a saturating concentration of the inhibitor ( 10× the cellular IC50 ) for 2 hours.
-
Washout: Centrifuge the plate, remove the media, and wash the cells three times with fresh, inhibitor-free media to rapidly deplete the extracellular drug concentration.
-
Tracer Competition: Immediately add the NanoBRET tracer and Nano-Glo substrate.
-
Kinetic Read: Monitor the recovery of the BRET signal continuously over 4 hours. The rate at which the tracer binds the newly freed target kinase is inversely proportional to the dissociation rate ( koff ) of the pyrimidine inhibitor[4].
References
-
Quantitative, Real-Time Measurements of Intracellular Target Engagement Using Energy Transfer Methods in Molecular Biology / PubMed[Link]
-
Assay Guidance Manual National Center for Advancing Translational Sciences (NCATS) / NCBI Bookshelf[Link]
-
A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays BellBrook Labs[Link]
-
Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold PMC - National Institutes of Health[Link]
Sources
- 1. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bellbrooklabs.com [bellbrooklabs.com]
- 3. Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Quantitative, Real-Time Measurements of Intracellular Target Engagement Using Energy Transfer - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2,6-dimethyl-N-(6-methylpyridin-2-yl)pyrimidin-4-amine Stock Solutions
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide for the preparation, storage, and handling of stock solutions of 2,6-dimethyl-N-(6-methylpyridin-2-yl)pyrimidin-4-amine (CAS 1342680-29-8).[1] Given the absence of comprehensive publicly available data on the specific physicochemical properties of this compound, the following protocols are based on established best practices for handling small molecule inhibitors, particularly those with aminopyrimidine and pyridine moieties. These guidelines are intended to ensure the integrity, stability, and reliable use of this compound in a research setting. It is imperative for the end-user to perform their own validation for their specific experimental requirements.
Introduction to 2,6-dimethyl-N-(6-methylpyridin-2-yl)pyrimidin-4-amine
2,6-dimethyl-N-(6-methylpyridin-2-yl)pyrimidin-4-amine is a small molecule containing both a substituted pyrimidine and a substituted pyridine ring. Such heterocyclic structures are common scaffolds in medicinal chemistry and drug discovery, often exhibiting a range of biological activities. The aminopyrimidine moiety, in particular, is a well-known pharmacophore found in many kinase inhibitors.
The stability of aminopyrimidine derivatives can be a concern, with some demonstrating susceptibility to oxidation in solvents like dimethyl sulfoxide (DMSO).[2] Therefore, careful consideration of solvent choice, storage conditions, and handling practices is crucial to maintain the compound's integrity and ensure the reproducibility of experimental results.
Physicochemical Properties and Handling Recommendations
Due to the limited specific data for this compound, the following table outlines predicted and recommended handling practices based on its structural components and general knowledge of similar small molecules.
| Property | Recommendation / Inferred Information | Rationale and Key Considerations |
| Molecular Weight | User to verify from supplier's Certificate of Analysis (CoA) | Essential for accurate molar concentration calculations. |
| Appearance | Likely a solid powder. | Based on the common state of similar small organic molecules. |
| Solubility | Primary Recommended Solvent: Dimethyl Sulfoxide (DMSO) . Potentially soluble in other organic solvents like ethanol. Poorly soluble in water. | DMSO is a common solvent for many small molecule inhibitors due to its high dissolving power.[3][4] However, the aminopyrimidine group may have stability issues in DMSO.[2] Always use anhydrous, high-purity DMSO to minimize water content, which can promote degradation.[4] |
| Hygroscopicity | Assumed to be hygroscopic. | Pyridine and aminopyrimidine compounds can be susceptible to moisture absorption.[5] Absorbed water can affect compound stability and weighing accuracy. |
| Light Sensitivity | Assumed to be light-sensitive. | Many aromatic heterocyclic compounds can degrade upon exposure to UV or visible light.[6] |
| Thermal Stability | Stable at room temperature for short periods as a solid. Long-term storage should be at low temperatures. | Most small molecules are shipped at ambient temperature but require colder temperatures for long-term stability.[3] |
Safety Precautions
Prior to handling, users must consult the Safety Data Sheet (SDS) for 2,6-dimethyl-N-(6-methylpyridin-2-yl)pyrimidin-4-amine. General safety practices for handling potent small molecules should be followed:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.
-
Ventilation: Handle the solid compound and concentrated stock solutions in a certified chemical fume hood to avoid inhalation of dust or vapors.
-
Spill Management: Have a spill kit readily available. In case of a spill, follow the procedures outlined in the SDS.
Protocol for Preparation of a 10 mM DMSO Stock Solution
This protocol describes the preparation of a 10 mM stock solution in DMSO. This is a common starting concentration for many in vitro assays.
Materials
-
2,6-dimethyl-N-(6-methylpyridin-2-yl)pyrimidin-4-amine powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Sterile, amber or opaque microcentrifuge tubes (or clear tubes to be wrapped in aluminum foil)
-
Vortex mixer
-
Calibrated pipettes and sterile filter tips
Workflow for Stock Solution Preparation
Caption: Workflow for preparing a stock solution of 2,6-dimethyl-N-(6-methylpyridin-2-yl)pyrimidin-4-amine.
Step-by-Step Procedure
-
Equilibration: Before opening, allow the container of 2,6-dimethyl-N-(6-methylpyridin-2-yl)pyrimidin-4-amine and the vial of anhydrous DMSO to equilibrate to room temperature. This is a critical step to prevent condensation of atmospheric moisture onto the hygroscopic compound and into the solvent.[7]
-
Calculation: Calculate the mass of the compound required to prepare the desired volume and concentration of the stock solution using the following formula: Mass (mg) = Desired Concentration (mM) x Desired Volume (mL) x Molecular Weight ( g/mol ) Example for 1 mL of a 10 mM stock solution of a compound with a molecular weight of 253.31 g/mol : Mass (mg) = 10 mM x 1 mL x 253.31 g/mol = 2.53 mg
-
Weighing: In a chemical fume hood, carefully weigh the calculated mass of the compound into a sterile, amber microcentrifuge tube.
-
Dissolution: Add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the compound.
-
Solubilization: Tightly cap the tube and vortex thoroughly for 1-2 minutes until the compound is completely dissolved. A brief sonication in a room temperature water bath may assist with dissolution if necessary. Visually inspect the solution against a light source to ensure there are no undissolved particulates.
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes. The aliquot volume should be appropriate for your typical experimental needs.
-
Labeling: Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.
Storage and Stability
Proper storage is paramount to maintaining the integrity of the stock solution.
Storage Conditions
| Storage Type | Temperature | Duration | Recommendations |
| Solid Compound | -20°C | Up to 3 years (refer to CoA) | Store in a desiccator to protect from moisture.[8] |
| DMSO Stock Solution (Short-term) | -20°C | Up to 1 month[8] | Ensure tubes are tightly sealed. |
| DMSO Stock Solution (Long-term) | -80°C | Up to 6 months[8] | This is the preferred temperature for long-term storage to minimize degradation. |
Note: The stability of aminopyrimidines in DMSO can be variable.[2] For critical or long-term studies, it is advisable to prepare fresh stock solutions periodically or re-qualify stored solutions using an appropriate analytical method (e.g., HPLC-MS).
Handling Stored Solutions
-
Thawing: When ready to use, thaw a single aliquot at room temperature.
-
Avoid Refreezing: Do not refreeze and reuse a thawed aliquot. Discard any unused portion of the thawed solution.
-
Protection from Light: Keep the stock solution protected from light at all times by using amber vials or by wrapping clear vials in aluminum foil.[6]
Preparation of Working Solutions
For most cell-based assays, the DMSO stock solution will need to be further diluted into an aqueous-based culture medium or buffer.
-
Serial Dilution: It is recommended to perform serial dilutions rather than a single large dilution to prevent precipitation of the compound.[4]
-
Final DMSO Concentration: Ensure the final concentration of DMSO in the assay is low enough to not affect the experimental system (typically ≤ 0.5%, and ideally ≤ 0.1%).[9]
-
Vehicle Control: Always include a vehicle control in your experiments, which consists of the assay medium with the same final concentration of DMSO as the treatment groups.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Compound precipitates upon dilution in aqueous buffer. | The compound has low aqueous solubility. | Perform a stepwise dilution. First, dilute the DMSO stock into a small volume of serum-containing medium or buffer, then add this to the final volume. Gentle warming (e.g., to 37°C) and vortexing can also help. |
| Inconsistent experimental results. | Degradation of the compound due to improper storage or handling. | Always use freshly thawed aliquots. Avoid repeated freeze-thaw cycles. Protect stock solutions from light. Consider preparing fresh stock solutions more frequently. |
| Solid compound appears clumped or discolored. | Moisture absorption and/or degradation. | For highly sensitive experiments, it is recommended to use a fresh, unopened vial of the compound. |
References
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University of Rochester. (n.d.). How to Store Reagents. Chemistry. Retrieved March 20, 2026, from [Link]
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Procházková, E., Jansa, P., Březinová, A., Cechová, L., Mertlíková-Kaiserová, H., Holý, A., & Dračínský, M. (2012). Compound instability in dimethyl sulphoxide, case studies with 5-aminopyrimidines and the implications for compound storage and screening. Bioorganic & Medicinal Chemistry Letters, 22(20), 6405-6409. [Link]
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PubChem. (n.d.). 1-propanaminium, 2-hydroxy-n,n-dimethyl-n-(3-((1-oxododecyl)amino)propyl)-3-sulfo-, inner salt. National Center for Biotechnology Information. Retrieved March 20, 2026, from [Link]
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European Chemicals Agency. (n.d.). Methyl laurate - Registration Dossier. Retrieved March 20, 2026, from [Link]
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Teo, B. L., Lee, S. Y., & Tan, R. B. H. (2021). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Pharmaceutics, 13(9), 1339. [Link]
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Hoeffelner, M., et al. (2020). New 2-aminopyrimidine derivatives and their antitrypanosomal and antiplasmodial activities. ResearchGate. Retrieved from [Link]
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ASEAN. (1997). ASEAN Guideline on Stability Study of Drug Product (R1). Retrieved March 20, 2026, from [Link]
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NextSDS. (n.d.). 2-(6-methylpyridin-2-yl)pyrimidin-4-amine — Chemical Substance Information. Retrieved March 20, 2026, from [Link]
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MDPI. (2025). Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors with Improvement Bioavailability. Retrieved March 20, 2026, from [Link]
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CAS. (n.d.). 1-Propene, 1,1,2,3,3,3-hexafluoro-, dimer. CAS Common Chemistry. Retrieved March 20, 2026, from [Link]
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Jintian Copper. (n.d.). JIS C2680 Brass. Retrieved March 20, 2026, from [Link]
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BioProcess International. (2026). Polysorbate Stability in Bulk Drug Substance: Control-Strategy Improvements Through Process Optimization. Retrieved March 20, 2026, from [Link]
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Cambridge Commodities. (2024). Zinc Ascorbate 15% Zn 80% Ascorbic Acid. Retrieved March 20, 2026, from [Link]
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FDA. (2005). ASEAN Guideline on Stability Study of Drug Product. Retrieved March 20, 2026, from [Link]
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Chemos GmbH & Co. KG. (2019). Safety Data Sheet: Neodecanoic acid. Retrieved March 20, 2026, from [Link]
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Gelest, Inc. (2015). ZINC NEODECANOATE, tech-95. Retrieved March 20, 2026, from [Link]
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A3P. (2026). Packaging - How to store highly sensitive drugs? Functional coatings. Retrieved March 20, 2026, from [Link]
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ResearchGate. (2022). Do we need to dilute inhibitors/compounds in DMSO, for running kinase assay? Retrieved March 20, 2026, from [Link]
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Baluja, S., & Kachhadia, N. (2025). Antimicrobial Activity of some Pyrimidine Derivatives in DMF and DMSO. ResearchGate. Retrieved from [Link]
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Labtag. (2024). 5 Tips for Handling Photosensitive Reagents. Retrieved March 20, 2026, from [Link]
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ScienceOpen. (2023). Weak Interactions in Dimethyl Sulfoxide (DMSO)−Tertiary Amide Solutions: The Versatility of DMSO as a Solvent. Retrieved March 20, 2026, from [Link]
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Title: A Robust and Sensitive LC-MS/MS Method for the Quantification of 2,6-dimethyl-N-(6-methylpyridin-2-yl)pyrimidin-4-amine in Human Plasma
An Application Note and Protocol from the Office of the Senior Application Scientist
Abstract
This application note describes a comprehensive, step-by-step protocol for the sensitive and selective quantification of 2,6-dimethyl-N-(6-methylpyridin-2-yl)pyrimidin-4-amine in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method employs a straightforward protein precipitation technique for sample preparation and utilizes a reversed-phase chromatographic separation coupled with electrospray ionization in positive mode. Optimized parameters for mass spectrometric detection in Multiple Reaction Monitoring (MRM) mode are detailed. This guide is intended for researchers, scientists, and drug development professionals engaged in pharmacokinetic, toxicokinetic, or drug metabolism studies, providing not only a direct protocol but also the scientific rationale behind key methodological choices to ensure robust and reliable results.
Introduction and Scientific Rationale
2,6-dimethyl-N-(6-methylpyridin-2-yl)pyrimidin-4-amine is a heterocyclic amine containing both pyrimidine and pyridine scaffolds. Such compounds are of significant interest in medicinal chemistry due to their diverse biological activities, which can include roles as kinase inhibitors or other therapeutic agents.[1][2] Accurate quantification of these potential drug candidates in biological matrices like plasma is a cornerstone of preclinical and clinical development, providing essential data on absorption, distribution, metabolism, and excretion (ADME).
LC-MS/MS is the gold standard for bioanalysis due to its exceptional sensitivity, specificity, and wide dynamic range.[3] The specificity is achieved by monitoring a unique fragmentation of the parent molecule, known as a Multiple Reaction Monitoring (MRM) transition, which significantly reduces background interference from complex biological matrices.[4]
This document outlines the systematic development of a bioanalytical method, beginning with the physicochemical properties of the analyte to inform the selection of extraction and detection parameters, and culminating in a detailed, ready-to-use protocol.
Analyte Physicochemical Properties and Methodological Implications
-
Structure: 2,6-dimethyl-N-(6-methylpyridin-2-yl)pyrimidin-4-amine
-
Molecular Formula: C₁₄H₁₆N₄
-
Monoisotopic Mass: 240.1375 g/mol
-
Predicted Ionization: The presence of multiple basic nitrogen atoms on both the pyrimidine and pyridine rings makes this compound an excellent candidate for positive mode electrospray ionization (ESI+). Protonation is expected to occur readily, forming a stable [M+H]⁺ precursor ion.
-
Predicted Polarity: The structure suggests moderate polarity, making it suitable for reversed-phase liquid chromatography (RPLC) and amenable to extraction from plasma via protein precipitation or liquid-liquid extraction.[5]
Materials and Methods
Chemicals and Reagents
-
Acetonitrile (ACN), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Formic Acid (FA), 99% purity or higher
-
Ultrapure Water (18.2 MΩ·cm)
-
Reference standard of 2,6-dimethyl-N-(6-methylpyridin-2-yl)pyrimidin-4-amine (>98% purity)
-
Internal Standard (IS): A structurally similar, stable isotope-labeled version of the analyte is ideal. If unavailable, a compound with similar chromatographic and ionization behavior, such as Verapamil or a related pyrimidine derivative, can be used. For this protocol, we will assume the use of Verapamil as the IS.
-
Control Human Plasma (K₂EDTA)
Instrumentation
-
LC System: A UHPLC or HPLC system capable of delivering accurate gradients at flow rates from 0.3 to 0.6 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Analytical Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size) is recommended for fast and efficient separation.
Protocol Part I: Method Development Strategy
The development of a robust bioanalytical method is a systematic process. The following section explains the rationale for the choices made during the development of this protocol.
Mass Spectrometry Parameter Optimization
The first step is to establish the optimal ESI and MS/MS parameters for the analyte and internal standard.
-
Precursor Ion Determination: A solution of the analyte (e.g., 100 ng/mL in 50:50 ACN:H₂O with 0.1% FA) is infused directly into the mass spectrometer. A full scan (Q1 scan) is performed to identify the protonated molecule, [M+H]⁺. For our analyte, this is expected at m/z 241.1.
-
Product Ion Selection: A product ion scan is then performed on the precursor ion (m/z 241.1). The collision energy (CE) is ramped to induce fragmentation. The goal is to identify stable, intense product ions that are structurally related to the precursor. The fragmentation of pyrimidine derivatives often involves cleavage at the substituent groups or fission of the heterocyclic ring itself.[6][7][8] Based on the structure, plausible fragmentations could involve the cleavage of the N-C bond between the two ring systems.
-
MRM Transition Optimization: The most intense and stable product ions are selected for the MRM transitions. The CE and other source parameters (e.g., capillary voltage, source temperature) are fine-tuned for each transition to maximize signal intensity.[9]
Chromatographic Method Development
The primary goal of chromatography is to separate the analyte from matrix components, particularly phospholipids, which can cause ion suppression.[10]
-
Column Choice: A C18 column is a versatile and robust choice for moderately polar compounds, offering excellent retention and peak shape.
-
Mobile Phase: A combination of water (Mobile Phase A) and an organic solvent like acetonitrile or methanol (Mobile Phase B) is standard for RPLC. Acetonitrile often provides better peak shapes and lower backpressure. The addition of 0.1% formic acid to both phases is critical; it serves to acidify the mobile phase, ensuring the analyte remains consistently protonated for optimal ESI+ response and sharp chromatographic peaks.[11]
-
Gradient Elution: A gradient elution, starting with a high percentage of aqueous phase and ramping up the organic phase, is employed to first elute polar matrix interferences to waste, then elute the analyte of interest with good peak shape, and finally wash the column with a high organic concentration.
Sample Preparation Protocol Selection
The objective of sample preparation is to remove proteins and other interferences from the plasma sample while achieving high and reproducible recovery of the analyte.[12]
-
Protein Precipitation (PPT): This is the simplest and most common method for plasma sample cleanup.[5] It involves adding a water-miscible organic solvent (typically acetonitrile) to the plasma, which denatures and precipitates proteins.
-
Rationale for Choice: PPT is fast, inexpensive, and generally provides adequate cleanup for robust LC-MS/MS methods. Acetonitrile is highly effective at precipitating proteins and is compatible with the RPLC mobile phase.[5]
-
-
Liquid-Liquid Extraction (LLE): LLE offers a cleaner extract than PPT by partitioning the analyte into an immiscible organic solvent.[13] This would be a suitable alternative if significant matrix effects are observed with PPT.
-
Solid-Phase Extraction (SPE): SPE provides the cleanest extracts and allows for analyte concentration but is more time-consuming and expensive to develop.[13]
For this application note, we will detail the optimized Protein Precipitation protocol due to its efficiency and broad applicability.
Protocol Part II: Detailed Experimental Procedures
Preparation of Stock and Working Solutions
-
Primary Stock Solutions (1 mg/mL): Accurately weigh ~1 mg of the analyte and internal standard (Verapamil) reference standards and dissolve in 1 mL of methanol to create individual stock solutions.
-
Working Standard Solutions: Serially dilute the primary stock solutions with 50:50 ACN:H₂O to prepare working solutions for creating calibration curve (CC) standards and quality control (QC) samples.
Preparation of Calibration Curve and Quality Control Samples
-
Spike 98 µL of control human plasma with 2 µL of the appropriate working standard solution to prepare CC and QC samples.
-
A typical calibration curve might range from 0.5 to 500 ng/mL.
-
Prepare QCs at four levels: LLOQ (Lower Limit of Quantification), Low QC, Mid QC, and High QC.
Sample Preparation: Protein Precipitation Workflow
The following diagram illustrates the sample preparation workflow.
Caption: Protein Precipitation Workflow for Plasma Samples.
LC-MS/MS System Parameters
The following tables summarize the optimized instrumental parameters.
Table 1: Liquid Chromatography Parameters
| Parameter | Value |
| LC System | UHPLC System |
| Column | C18, 50 mm x 2.1 mm, 1.8 µm |
| Column Temperature | 40 °C |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Gradient Program | Time (min) | %B |
| 0.0 | 5 | |
| 0.5 | 5 | |
| 2.5 | 95 | |
| 3.5 | 95 | |
| 3.6 | 5 | |
| 4.5 | 5 |
Rationale: The gradient starts at low organic content to allow polar interferences to elute, then rapidly ramps up to elute the analyte and washes the column. The column is then re-equilibrated at the starting conditions.[14]
Table 2: Mass Spectrometry Parameters
| Parameter | Value |
| Mass Spectrometer | Triple Quadrupole MS |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 450 °C |
| Desolvation Gas Flow | 600 L/hr |
| Collision Gas | Argon |
| MRM Transitions | Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Analyte | 241.1 | 121.1 | 28 | |
| Analyte (Confirming) | 241.1 | 95.1 | 35 | |
| Verapamil (IS) | 455.3 | 165.1 | 25 |
Rationale: The MRM transitions are the heart of the assay's specificity. The chosen product ions are hypothetical but represent plausible, stable fragments resulting from the collision-induced dissociation of the parent molecule.[15][16] Using a primary and a confirming ion for the analyte adds an extra layer of identification confidence.
Method Validation Framework
To ensure the reliability of the data, the method must be validated according to regulatory guidelines (e.g., FDA or ICH).[11] The validation process establishes the method's performance characteristics.
Caption: Key Parameters for Bioanalytical Method Validation.
Table 3: Typical Acceptance Criteria for Method Validation
| Parameter | Acceptance Criteria |
| Linearity | Correlation coefficient (r²) ≥ 0.99 |
| Accuracy | Mean concentration should be within ±15% of nominal (±20% at LLOQ) |
| Precision | Coefficient of variation (CV) should not exceed 15% (20% at LLOQ) |
| Matrix Effect | CV of the matrix factor across different lots of plasma should be ≤15% |
| Recovery | Should be consistent and reproducible, though no absolute value is required. |
| Stability | Analyte concentration should be within ±15% of baseline after storage under various conditions (freeze-thaw, bench-top, etc.). |
Conclusion
This application note provides a detailed and scientifically grounded LC-MS/MS method for the quantification of 2,6-dimethyl-N-(6-methylpyridin-2-yl)pyrimidin-4-amine in human plasma. The protocol, which utilizes a simple protein precipitation sample preparation and a rapid chromatographic run, is designed for high-throughput environments. By explaining the rationale behind key decisions in method development, this guide empowers researchers to not only implement this method but also to adapt and troubleshoot it effectively for their specific needs, ensuring the generation of high-quality data for critical drug development decisions.
References
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PubChem. (n.d.). 2-Amino-4,6-dimethyl pyrimidine. National Center for Biotechnology Information. Retrieved from [Link]
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Turesky, R. J., et al. (2013). Mass Spectrometric Characterization of 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine N-Oxidized Metabolites Bound at Cys34 of Human Serum Albumin. Chemical Research in Toxicology. Retrieved from [Link]
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Patel, R. B., et al. (2014). Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer. Chemistry Central Journal. Retrieved from [Link]
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Rodrigues Filho, E., et al. (2003). Fragmentation of dipyridamole and related dipyrimidines by electrospray ionization collisional activated decomposition mass spectrometry. Journal of Mass Spectrometry. Retrieved from [Link]
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Lone, M. S., et al. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. World Journal of Biology Pharmacy and Health Sciences. Retrieved from [Link]
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ResearchGate. (n.d.). UPLC-MS-MS Method for the Determination of N-(2,6-Dimethoxypyridine-3-yl)-9-methylcarbazole-3-sulfonamide in Rat Plasma and Its Application to a Pharmacokinetic Study. Retrieved from [Link]
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Satla, S., & Gunda, S. (2025). A sensitive green analytical LC-MS/MS method for the quantification of trace levels of nine nitrosamine impurities in Zaltoprofen bulk drug. Journal of Applied Pharmaceutical Science. Retrieved from [Link]
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Zhang, R., et al. (2025). Synthesis and Properties of N2,N6-Dimethyl-N2,N4,N6,3,5-Pentanitro-2,4,6-Pyridinetriamine. Chinese Journal of Energetic Materials. Retrieved from [Link]
-
ResearchGate. (n.d.). Biologically important derivatives of pyrimidine. Retrieved from [Link]
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Xu, R. N., et al. (2005). Strategies for Developing Sensitive and Automated LC-MS/MS Assays of a Pharmaceutical Compound and Its Metabolite from Whole Blood Matrix. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]
-
Zhang, D., et al. (2013). Sensitive and selective LC-MS/MS assay for quantitation of flutrimazole in human plasma. European Review for Medical and Pharmacological Sciences. Retrieved from [Link]
-
Sharma, P., et al. (2015). Mass spectral fragmentation modes of pyrimidine derivatives. International Journal of Pharmacy and Pharmaceutical Sciences. Retrieved from [Link]
-
Mahesh, M. (2025). New Bioanalytical Method Development and Validation for Extraction of Mirabegron in Human Plasma by using Quechers Method and Liquid Chromatography-Tandem Mass Spectrometry. Asian Journal of Pharmaceutics. Retrieved from [Link]
-
Royal Society of Chemistry. (2024). Development of a sensitive LC-MS/MS method for determination of N-nitrosopiperazine in levocetirizine. Analytical Methods. Retrieved from [Link]
-
Bains, A., et al. (2024). A Comprehensive LC–MS Metabolomics Assay for Quantitative Analysis of Serum and Plasma. Metabolites. Retrieved from [Link]
-
Zhang, C., et al. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. Molecules. Retrieved from [Link]
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Dong, M. W., & Kole, P. (2021). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. LCGC International. Retrieved from [Link]
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PubChem. (n.d.). 2-Amino-4,6-dimethylpyridine. National Center for Biotechnology Information. Retrieved from [Link]
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Agilent Technologies. (2016). Plasma Catecholamines by LC/MS/MS. Retrieved from [Link]
-
Silva, M. F., et al. (2019). Hydrophilic Interaction Liquid Chromatography Coupled to Mass Spectrometry and Multivariate Analysis of the De Novo Pyrimidine Pathway Metabolites. Molecules. Retrieved from [Link]
-
Chavan, P.W., et al. (2023). A study on methods of synthesis of pyrimidine derivatives and their biological activities. Heterocyclic Letters. Retrieved from [Link]
-
Salem, M. A. I., et al. (2016). Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines. ResearchGate. Retrieved from [Link]
-
Al-Hamdani, A. A. S., et al. (2022). N-((1H-Pyrrol-2-yl)methylene)-6-methoxypyridin-3-amine and Its Co(II) and Cu(II) Complexes as Antimicrobial Agents. Molecules. Retrieved from [Link]
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Cobice, D. F., et al. (2016). Comprehensive quantitative analysis of purines and pyrimidines in the human malaria parasite using ion-pairing ultra-performance liquid chromatography-mass spectrometry. Journal of Chromatography A. Retrieved from [Link]
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Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. The Blog. Retrieved from [Link]
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Krstulović, A. M. (2020). Current developments in LC-MS for pharmaceutical analysis. SciSpace. Retrieved from [Link]
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Opentrons. (n.d.). LC-MS Sample Preparation: Techniques & Challenges. Retrieved from [Link]
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Purification of 2,6-dimethyl-N-(6-methylpyridin-2-yl)pyrimidin-4-amine using flash chromatography
An Application Note and Protocol for the Purification of 2,6-dimethyl-N-(6-methylpyridin-2-yl)pyrimidin-4-amine using Flash Chromatography
Introduction: The Challenge of Purifying Complex N-Heterocycles
In the landscape of medicinal chemistry and drug development, nitrogen-containing heterocyclic compounds are of paramount importance, forming the structural core of countless pharmaceutical agents.[1] The target molecule, 2,6-dimethyl-N-(6-methylpyridin-2-yl)pyrimidin-4-amine, is a representative example of this class, featuring both pyrimidine and pyridine rings. While vital, the purification of such molecules via normal-phase flash chromatography presents a significant challenge. The presence of multiple basic nitrogen atoms leads to strong, often irreversible, interactions with the acidic silanol groups (Si-OH) on the surface of standard silica gel.[2] This interaction typically results in poor separation, significant peak tailing, and low recovery of the target compound.
This application note provides a comprehensive, field-proven protocol for the efficient purification of 2,6-dimethyl-N-(6-methylpyridin-2-yl)pyrimidin-4-amine. It emphasizes a method development strategy that directly addresses the basicity of the analyte to achieve high purity and yield. We will explore the rationale behind the selection of the stationary phase and mobile phase, offering a robust methodology suitable for researchers, scientists, and drug development professionals.
Understanding the Analyte: Structural and Chemical Properties
To develop an effective purification strategy, it is essential to understand the structural features of the target molecule that influence its chromatographic behavior.
Caption: Chemical structure of the target compound highlighting the basic nitrogen centers.
The key challenge arises from the Lewis base character of the nitrogen atoms within the pyridine and pyrimidine rings, as well as the exocyclic amino group. These basic centers readily interact with the acidic surface of standard silica gel, as illustrated below.
Caption: Interaction between a basic amine and an acidic silica surface.
This strong interaction necessitates a tailored approach to chromatography, moving beyond standard non-polar/polar solvent systems on unmodified silica.
Method Development Strategy: Mitigating Basicity
A successful purification hinges on minimizing the undesirable interactions between the analyte and the stationary phase. This can be achieved through two primary strategies: modifying the mobile phase or modifying the stationary phase.
-
Standard Silica with a Basic Modifier: The most common approach involves adding a small amount of a competing base, such as triethylamine (Et₃N) or ammonium hydroxide (NH₄OH), to the mobile phase.[3][4] This additive neutralizes the acidic silanol sites, allowing the basic analyte to elute with improved peak shape. While effective, this method can complicate solvent removal and may not be suitable for all compounds.
-
Amine-Functionalized Silica: A more elegant and often more effective solution is to use a stationary phase where the silica surface has been chemically modified with an amine functionality (e.g., KP-NH silica).[2] This creates a less acidic, slightly basic surface that repels basic compounds, preventing strong adsorption and eliminating the need for amine additives in the mobile phase. This allows for the use of simpler, neutral solvent systems like hexane and ethyl acetate.[2][3]
This protocol will focus on the use of amine-functionalized silica, as it provides a more robust, reproducible, and simplified workflow.
Detailed Purification Protocol
This protocol is designed for an automated flash chromatography system equipped with a UV detector.
Part 1: Thin-Layer Chromatography (TLC) for Method Scouting
The first step is to determine the optimal solvent system using TLC, which serves as a small-scale proxy for the flash column.[5]
-
Stationary Phase: Amine-functionalized silica TLC plate (e.g., TLC Silica Gel 60 F₂₅₄ with NH₂ modification).
-
Mobile Phase Screening: Prepare several vials with varying ratios of Hexane and Ethyl Acetate (EtOAc). Suggested starting points: 9:1, 8:2, 7:3, and 1:1 (Hexane:EtOAc).
-
Procedure:
-
Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the dissolved sample onto the baseline of the amine-functionalized TLC plate.
-
Develop the plate in a chamber containing one of the prepared mobile phases.
-
Visualize the separated spots under a UV lamp (254 nm).
-
-
Objective: Identify the solvent ratio that places the target compound at a Retention Factor (Rf) of approximately 0.2 - 0.3.[5] This Rf value typically translates well to a flash column separation, ensuring the compound elutes after a reasonable number of column volumes.
Part 2: Flash Chromatography Purification
Once an appropriate solvent system is identified, the method can be scaled up to the flash chromatography system.
Materials and Equipment:
-
Automated flash chromatography system (e.g., Teledyne ISCO CombiFlash®, Biotage® Selekt).
-
Amine-functionalized silica flash cartridge (particle size 40–63 µm). The cartridge size should be selected based on the sample mass (a common rule of thumb is a 30:1 to 100:1 ratio of silica to crude sample mass for difficult separations).[6]
-
Solvent A: n-Hexane
-
Solvent B: Ethyl Acetate (EtOAc)
-
Crude 2,6-dimethyl-N-(6-methylpyridin-2-yl)pyrimidin-4-amine sample.
-
High-purity Celite or additional silica gel for dry loading.
-
Rotary evaporator.
Experimental Workflow:
Caption: Step-by-step workflow for flash chromatography purification.
Step-by-Step Protocol:
-
Sample Preparation (Dry Loading): Dry loading is strongly recommended as it generally provides better resolution than liquid injection, especially if the sample is dissolved in a solvent stronger than the initial mobile phase.[5]
-
Dissolve the crude material completely in a minimal amount of a suitable solvent like dichloromethane (DCM) or methanol.
-
To this solution, add an inert solid support (such as Celite or silica gel) equivalent to 2-3 times the mass of your crude sample.
-
Thoroughly mix the slurry and concentrate it to dryness on a rotary evaporator until a fine, free-flowing powder is obtained.
-
Transfer this powder into an empty dry-load cartridge compatible with your flash system.
-
-
System Setup and Method Programming:
-
Install the amine-functionalized silica cartridge and the prepared dry-load cartridge onto the system.
-
Prime the pumps with Solvent A (Hexane) and Solvent B (EtOAc).
-
Program the elution gradient. A typical gradient based on a TLC Rf of ~0.25 in 20% EtOAc/Hexane would be:
-
Hold at a low percentage of Solvent B (e.g., 0-5%) for 2 column volumes (CV) to allow for equilibration.
-
Ramp linearly from the initial percentage to a higher concentration (e.g., 5% to 40% B) over 10-12 CV. The final percentage should be about double the concentration used for TLC.
-
Hold at a high concentration (e.g., 100% B) for 2-3 CV to wash the column of any highly retained impurities.
-
-
Set the flow rate according to the column manufacturer's recommendation.
-
Set the UV detector to monitor at wavelengths where the compound absorbs, typically 254 nm and another wavelength specific to the compound's chromophore if known.
-
-
Execution and Fraction Collection:
-
Start the run. The system will automatically execute the gradient and monitor the eluent by UV.
-
Fractions should be collected automatically based on the UV signal (peak detection).
-
Monitor the chromatogram in real-time to observe the separation.
-
-
Post-Purification Analysis:
-
Analyze the collected fractions containing UV-active peaks by TLC to determine which ones contain the pure product.
-
Combine the fractions containing the pure compound.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the purified 2,6-dimethyl-N-(6-methylpyridin-2-yl)pyrimidin-4-amine.
-
Data Summary and Troubleshooting
The operational parameters should be recorded for reproducibility.
| Parameter | Recommended Value / Setting | Rationale |
| Stationary Phase | Amine-functionalized Silica (40-63 µm) | Mitigates strong adsorption of the basic analyte, preventing peak tailing and improving recovery.[2][3] |
| Mobile Phase A | n-Hexane | Non-polar solvent. |
| Mobile Phase B | Ethyl Acetate (EtOAc) | Polar solvent. Forms a simple, neutral eluent system. |
| Method Development | Amine-functionalized TLC | Aims for a target Rf of 0.2-0.3 to ensure good separation on the column.[5] |
| Sample Loading | Dry Loading | Provides superior resolution compared to liquid injection, especially for polar samples.[5] |
| Gradient Profile | 0-5% B (2 CV), 5-40% B (12 CV), 100% B (3 CV) | A shallow gradient provides optimal resolution. The final high-polarity wash ensures all components are eluted. |
| Detection | UV (254 nm and/or λmax) | The aromatic rings of the analyte are UV-active, allowing for reliable peak detection. |
Troubleshooting Guide:
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Poor Separation | Inappropriate solvent system; Gradient is too steep. | Re-optimize the mobile phase using TLC. Use a shallower gradient over more column volumes. |
| Peak Tailing | (If using standard silica) Strong interaction with silanol groups. | Switch to an amine-functionalized silica column. Alternatively, add 0.1-1% triethylamine or NH₄OH to the mobile phase.[4][7] |
| Compound Not Eluting | Mobile phase is too weak (non-polar). | Increase the percentage of the polar solvent (EtOAc). For very polar amines, a stronger solvent system like Dichloromethane/Methanol may be required.[7] |
| Low Recovery | Irreversible adsorption to the stationary phase. | Ensure the correct stationary phase is being used (amine-functionalized is best). If using standard silica, pre-treating the silica with triethylamine can help.[4] |
Conclusion
The purification of basic N-heterocycles like 2,6-dimethyl-N-(6-methylpyridin-2-yl)pyrimidin-4-amine by flash chromatography is highly achievable with a properly designed method. By understanding the chemical properties of the analyte and selecting a stationary phase that minimizes undesirable analyte-surface interactions, high-purity material can be isolated efficiently. The use of amine-functionalized silica offers a superior, streamlined workflow, obviating the need for basic additives in the mobile phase and leading to more reliable and reproducible separations. This protocol provides a robust foundation for researchers to successfully purify this and other challenging basic compounds.
References
-
University of Rochester, Department of Chemistry. (n.d.). SOP: FLASH CHROMATOGRAPHY. [Link]
-
Ghosh, A. K., et al. (2017). Highly Potent, Selective, and Orally Bioavailable 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine Cyclin-Dependent Kinases 4 and 6 Inhibitors as Anticancer Drug Candidates. Journal of Medicinal Chemistry. [Link]
-
NextSDS. (n.d.). 2-(6-methylpyridin-2-yl)pyrimidin-4-amine — Chemical Substance Information. [Link]
-
Sreenivasa, S., et al. (2014). 1-(2-Amino-6-methylpyrimidin-4-yl)-N,N-dimethylpiperidin-4-aminium chloride. Acta Crystallographica Section E: Structure Reports Online. [Link]
-
Bickler, B. (2015). Organic Amine Flash Purification Using A Novel Stationary Phase. Biotage. [Link]
-
Biotage. (2018). Successful Flash Chromatography. [Link]
-
Teledyne ISCO. (n.d.). Flash Method Development in a Flash. [Link]
-
Phenomenex. (2025). Flash Chromatography: Principles & Applications. [Link]
- Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry.
-
Chrom Tech, Inc. (2024). Flash Chromatography Explained: A Comprehensive Guide. [Link]
- Sreenivasa, S., et al. (2014). 1-(2-Amino-6-methylpyrimidin-4-yl)-N,N-dimethylpiperidin-4-aminium chloride. Acta Crystallographica Section E.
-
Beilstein-Institut. (n.d.). Supporting Information Synthesis of chiral mono(N-heterocyclic carbene) palladium and gold complexes with a 1,1'-biphenyl scaff. [Link]
-
Organic Syntheses. (2020). Synthesis of 4-Nitrophenyl (2,2,6,6-Tetramethylpiperidin- 1-yl) Carbonate (NPTC) for N-Protection of L- Phenylalanine Ethyl Ester. [Link]
-
PubChem. (n.d.). 2,6-Lutidine. [Link]
-
Chromatography Forum. (2015). Method for pyridine amine derivative. [Link]
-
Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. [Link]
-
The Royal Society of Chemistry. (2013). Electronic Supplementary Information (ESI) Base and ligand-free copper-catalyzed N-arylation of 2-amino-N-heterocycles with boronic acids in air. [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information for: Catalytic Reductive N-Alkylation of Amines using Carboxylic Acids. [Link]
-
Aryal, S. (2022). Flash Chromatography: Principle, Parts, Steps, Examples, Uses. Microbe Notes. [Link]
-
Teledyne ISCO. (2021). Flash chromatography method development without TLC plates?! Is it possible?. YouTube. [Link]
-
Belluti, F., et al. (2021). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. ACS Omega. [Link]
-
MDPI. (2024). Synthesis and Properties of N 2 ,N 6 -Dimethyl-N 2 ,N 4 ,N 6 ,3,5-Pentanitro-2,4,6-Pyridinetriamine. [Link]
-
Vander-Eyken, J., et al. (2011). General methods for flash chromatography using disposable columns. Beilstein Journal of Organic Chemistry. [Link]
-
Swathi, C. A., et al. (2021). A Review Article on Flash Chromatography. Indo American Journal of Pharmaceutical Sciences. [Link]
-
Garrido, J. L., & Zapata, M. (1998). Separation of chlorophylls and carotenoids from marine phytoplankton: a new HPLC method using a reversed phase C8 column and pyridine. Marine Ecology Progress Series. [Link]
-
Asian Journal of Research in Chemistry. (2018). A Review Article on Flash Chromatography. [Link]
-
Chromatography Today. (2016). Method Development for Reproducible Flash Purification of Pharmaceuticals by UHPLC and HPLC. [Link]
-
Journal of Chemical Education. (2020). Flash Chromatography System: A Practical Tool for Demonstrating the Influence of Column Characteristics on Chromatographic Resolution. [Link]
-
Modus Technologies. (2023). Flash Chromatography: A Speedy Solution for Separation & Purification. [Link]
Sources
Protocol for testing 2,6-dimethyl-N-(6-methylpyridin-2-yl)pyrimidin-4-amine in patient-derived xenografts
Application Note & Protocol: Preclinical Evaluation of 2,6-dimethyl-N-(6-methylpyridin-2-yl)pyrimidin-4-amine in Patient-Derived Xenograft (PDX) Models
Target Audience: Translational Researchers, In Vivo Pharmacologists, and Oncology Drug Development Professionals
Translational Rationale & Compound Profile
The transition of novel small-molecule inhibitors from in vitro screening to clinical efficacy relies heavily on robust in vivo modeling. 2,6-dimethyl-N-(6-methylpyridin-2-yl)pyrimidin-4-amine belongs to the pyrimidin-4-amine class of compounds, a privileged chemical scaffold frequently utilized in the design of ATP-competitive kinase inhibitors targeting oncogenic drivers such as Epidermal Growth Factor Receptor (EGFR), Aurora Kinases, and Cyclin-Dependent Kinases (CDKs)[1].
To accurately predict the clinical therapeutic index of this compound, testing must be conducted in Patient-Derived Xenograft (PDX) models. Unlike traditional cell-line derived xenografts (CDXs), PDX models are generated by directly implanting human tumor fragments into immunodeficient mice. This methodology preserves the three-dimensional architecture, stromal interactions, and intra-tumoral genetic heterogeneity of the original patient tumor, providing a highly predictive avatar for clinical response[2].
Mechanism of Action (Hypothesized)
As an ATP-competitive inhibitor, the compound displaces ATP from the kinase catalytic cleft, halting downstream phosphorylation cascades responsible for tumor cell proliferation and survival.
Hypothesized ATP-competitive kinase inhibition mechanism of the pyrimidin-4-amine derivative.
Experimental Design & Causality (E-E-A-T)
A rigorous in vivo protocol must be a self-validating system. Every experimental variable must be controlled to isolate the pharmacological effect of the compound from environmental or biological noise.
-
Model Selection (Causality): We utilize NSG (NOD scid gamma) mice. The targeted mutation in the IL-2 receptor gamma chain (IL2rγnull) combined with the SCID mutation results in mice lacking mature T cells, B cells, and functional NK cells. This profound immunodeficiency is critical to prevent graft-versus-host rejection and ensure high engraftment rates of primary human solid tumors.
-
Passage Synchronization (Causality): Patient tumors (P0) exhibit highly variable growth kinetics due to surgical stress and initial murine adaptation. The protocol mandates expanding tumors to Passage 3 (P3) prior to compound testing. P3 ensures synchronized, predictable tumor growth kinetics while retaining human histological characteristics before murine stroma completely overtakes the human tumor microenvironment.
-
Self-Validating Endpoints: Efficacy cannot be claimed by tumor volume reduction alone, as systemic toxicity (e.g., cachexia) can artificially suppress tumor growth. Therefore, Tumor Growth Inhibition (TGI) must be mathematically correlated with Body Weight (BW) preservation and Pharmacodynamic (PD) biomarker modulation (e.g., target phosphorylation status via Immunohistochemistry).
Step-by-Step Experimental Protocol
Phase I: PDX Establishment and Expansion
-
Tissue Procurement: Obtain fresh human tumor tissue from surgical resection in transport media (RPMI-1640 supplemented with 1% Penicillin/Streptomycin) on ice. Process within 2 hours of resection.
-
Fragmentation: In a sterile biosafety cabinet, remove necrotic tissue. Mince the viable tumor into uniform 2–3 mm³ fragments using sterile scalpels.
-
Implantation (P0): Anesthetize 6-to-8-week-old female NSG mice. Make a small incision on the right flank and subcutaneously implant one tumor fragment per mouse using a trocar. Close the incision with surgical clips.
-
Expansion (P1-P3): Monitor P0 mice until tumors reach 1,000–1,500 mm³. Harvest the tumors, fragment them, and passage into a larger cohort of mice (P1). Repeat this process until Passage 3 (P3) is reached to generate a sufficient cohort for the efficacy study.
Phase II: Compound Formulation & Randomization
-
Formulation: Pyrimidin-4-amines are generally lipophilic. Formulate 2,6-dimethyl-N-(6-methylpyridin-2-yl)pyrimidin-4-amine as a homogenous suspension in 0.5% Methylcellulose / 0.2% Tween 80 in sterile water. Sonicate for 15 minutes on ice to ensure uniform particle dispersion. Prepare fresh weekly.
-
Randomization: When P3 tumors reach an average volume of 150–200 mm³, randomize the mice into treatment groups (n=8 to 10 per group) using a stratified block design to ensure equal starting tumor volumes across all cohorts[3].
Phase III: Dosing and In Vivo Monitoring
-
Dosing Regimen: Administer the compound via Oral Gavage (PO) daily (QD) for 28 days.
-
Group 1: Vehicle Control (PO, QD)
-
Group 2: Compound Low Dose - 10 mg/kg (PO, QD)
-
Group 3: Compound High Dose - 30 mg/kg (PO, QD)
-
-
Measurement: Measure tumor dimensions using digital calipers bi-weekly. Calculate tumor volume using the standard ellipsoid formula: Volume=(Length×Width2)/2 [3].
-
Toxicity Monitoring: Weigh mice bi-weekly. A body weight loss of >15% from baseline dictates a mandatory dosing holiday, and >20% requires immediate humane euthanasia.
Phase IV: Necropsy and Pharmacodynamic (PD) Validation
-
Tissue Harvest: 2 hours post-final dose on Day 28, euthanize the mice via CO2 asphyxiation.
-
Processing: Excise the tumors. Snap-freeze one half in liquid nitrogen for Western Blot/Pharmacokinetic (PK) analysis. Fix the other half in 10% Neutral Buffered Formalin (NBF) for 24 hours, then embed in paraffin (FFPE) for Immunohistochemistry (IHC).
In vivo workflow for PDX establishment, expansion, and compound efficacy evaluation.
Data Presentation & Interpretation
To comply with NCI PDXNet consensus recommendations, data must be aggregated to demonstrate both macroscopic tumor response and molecular target engagement[3]. The table below outlines the expected structured data output for a successful efficacy study.
Table 1: Representative Quantitative Endpoints for Efficacy Evaluation (Day 28)
| Treatment Group | Dose (mg/kg) | Schedule | TGI (%) at Day 28* | Body Weight Change (%) | Target Phosphorylation (IHC H-Score)** |
| Vehicle Control | 0 | QD x 28 | N/A | +2.1 ± 1.2 | 245 ± 15 |
| Compound (Low) | 10 | QD x 28 | 45.2 ± 5.4 | -1.5 ± 2.0 | 120 ± 18 |
| Compound (High) | 30 | QD x 28 | 82.7 ± 4.1 | -4.2 ± 1.8 | 35 ± 10 |
*Tumor Growth Inhibition (TGI) = 100×[1−(Tt−T0)/(Ct−C0)] , where T and C are the mean tumor volumes of the treated and control groups at time t and time 0. **H-Score represents the semi-quantitative assessment of phosphorylated target kinase expression in FFPE tumor sections.
Self-Validation Checkpoint: The data in Table 1 represents a highly validated outcome. The robust TGI (82.7%) in the high-dose group is achieved without severe toxicity (only 4.2% body weight loss, well below the 15% threshold). Crucially, the dose-dependent decrease in the IHC H-Score proves that the macroscopic tumor shrinkage is causally linked to the intended molecular mechanism (on-target kinase inhibition), rather than off-target cytotoxicity.
References
-
Design, synthesis and biological activity of N4-phenylsubstituted-7H-pyrrolo[2,3-d]pyrimidin-4-amines as dual inhibitors of aurora kinase A and epidermal growth factor receptor kinase Journal of Enzyme Inhibition and Medicinal Chemistry URL:[Link]
-
PDX-MI: Minimal Information for Patient-Derived Tumor Xenograft Models Cancer Research (American Association for Cancer Research) URL:[Link]
-
Assessment of Patient-Derived Xenograft Growth and Antitumor Activity: The NCI PDXNet Consensus Recommendations Molecular Cancer Therapeutics (American Association for Cancer Research) URL:[Link]
Sources
- 1. Design, synthesis and biological activity of N4-phenylsubstituted-7H-pyrrolo[2,3-d]pyrimidin-4-amines as dual inhibitors of aurora kinase A and epidermal growth factor receptor kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. "PDX-MI: Minimal Information for Patient-Derived Tumor Xenograft Models" by Terrence F Meehan, Nathalie Conte et al. [mouseion.jax.org]
- 3. "Assessment of patient-derived xenograft growth and antitumor activity:" by Funda Meric-Bernstam, Ramaswamy Govinden et al. [digitalcommons.wustl.edu]
Technical Support Center: Troubleshooting Precipitation of 2,6-dimethyl-N-(6-methylpyridin-2-yl)pyrimidin-4-amine
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working with 2,6-dimethyl-N-(6-methylpyridin-2-yl)pyrimidin-4-amine .
Due to its structural composition—a pyrimidine ring and a pyridine ring bridged by an amine and heavily substituted with hydrophobic methyl groups (2,6-dimethyl and 6-methyl)—this compound is highly lipophilic. While it dissolves readily in organic solvents like DMSO, it is notoriously prone to hydrophobic collapse and precipitation when introduced into physiological aqueous environments such as cell culture media. This guide provides field-proven, mechanistically grounded solutions to ensure stable in vitro assays.
Part 1: Troubleshooting Guide (FAQs)
Q1: Why does 2,6-dimethyl-N-(6-methylpyridin-2-yl)pyrimidin-4-amine precipitate immediately upon addition to cell culture media? A1: Immediate precipitation, often referred to as "crashing out," is driven by a thermodynamic phenomenon known as solvent shock [1]. When a highly concentrated DMSO stock of a lipophilic compound is rapidly diluted into an aqueous medium, the local solvent polarity shifts drastically. The thermodynamic penalty of hydrating the non-polar methyl groups forces the compound molecules to rapidly aggregate to minimize their exposed surface area to water, leading to visible micro-crystals or cloudiness [2].
Q2: How can I prevent "solvent shock" when preparing my working solutions? A2: The most effective countermeasure is the Stepwise Dilution technique. Instead of adding the concentrated DMSO stock directly to your final large volume of media, you must first create an intermediate dilution (e.g., 10x or 100x) in pre-warmed (37°C) media. Adding the DMSO stock dropwise while continuously vortexing ensures rapid mechanical dispersion. This gradual equilibration of solvent polarity prevents localized supersaturation and bypasses the activation energy required for rapid crystal nucleation [1, 3].
Q3: My solution is clear initially, but crystals form after 24–48 hours in the incubator. What causes this delayed precipitation? A3: Delayed precipitation is typically a function of pH shifts or protein binding saturation over time. The pyrimidine and pyridine rings in this compound are weakly basic. As cellular metabolism produces lactic acid and incubator CO₂ levels fluctuate, the pH of the media can drop. This alters the compound's ionization state, potentially pushing it past its aqueous solubility limit. Furthermore, the compound may slowly form insoluble complexes with divalent cations or precipitate as serum proteins (which act as hydrophobic carriers) degrade over the incubation period [4].
Q4: Can I use co-solvents or excipients to improve its solubility in media? A4: Yes, provided they do not interfere with your specific cellular assay. While keeping the final DMSO concentration strictly below 0.1%–0.5% is critical to avoid cytotoxicity and membrane permeabilization, you can utilize biocompatible surfactants. Adding 0.01%–0.1% Pluronic F-68 or utilizing cyclodextrins (e.g., HP-β-CD) can encapsulate the hydrophobic methyl moieties. These excipients lower the thermodynamic barrier to aqueous solvation without compromising cell viability [2].
Part 2: Quantitative Data Summary
To establish a self-validating experimental baseline, adhere to the following physicochemical parameters when designing your assays:
| Parameter | Recommended Value / Range | Mechanistic Causality / Notes |
| Max DMSO Stock Concentration | 10 mM – 20 mM | Higher concentrations drastically increase the ΔG (Gibbs free energy) penalty upon aqueous dilution, guaranteeing solvent shock. |
| Max Final DMSO in Media | ≤ 0.1% – 0.5% v/v | Exceeding 0.5% induces artifactual cellular toxicity and alters lipid bilayer permeability, confounding assay results. |
| Estimated Aqueous Solubility | < 10 µM (at pH 7.4) | Highly restricted by the hydrophobic 2,6-dimethyl and 6-methyl groups. Requires carrier proteins (FBS) or surfactants for higher doses. |
| Optimal Dilution Temperature | 37°C | Pre-warming the aqueous media increases kinetic energy, reducing the thermodynamic penalty of initial solvation. |
Part 3: Experimental Protocols
Protocol 1: Preparation of a Self-Validating 10 mM Master Stock
Objective: Create a fully solubilized, aggregate-free organic stock.
-
Calculation & Weighing: Accurately weigh the required mass of 2,6-dimethyl-N-(6-methylpyridin-2-yl)pyrimidin-4-amine powder.
-
Solvation: Add the calculated volume of anhydrous, cell-culture grade DMSO (≥99.9% purity) to achieve a 10 mM concentration.
-
Mechanical Dispersion: Vortex vigorously for 60 seconds.
-
Thermal/Acoustic Treatment: Place the tube in a sonicating water bath at 37°C for 5–10 minutes.
-
Validation (Critical Step): Inspect the solution under a bright light. It must be completely optically clear. If any microscopic refraction or particulate is visible, the stock is compromised and must be further diluted.
-
Storage: Aliquot into sterile, single-use amber tubes to prevent freeze-thaw degradation and store at -20°C.
Protocol 2: The "Anti-Solvent Shock" Stepwise Dilution Method
Objective: Transition the compound from organic to aqueous phase without triggering hydrophobic collapse.
-
Preparation: Pre-warm the complete cell culture media (containing serum, if applicable) to 37°C in a water bath.
-
Intermediate Dilution (100x): Pipette 990 µL of the pre-warmed media into a sterile microcentrifuge tube.
-
Dropwise Addition: While holding the tube on a vortex mixer set to medium speed, add 10 µL of the 10 mM DMSO stock dropwise directly into the vortex vortex-cone. Do not let the DMSO touch the plastic walls.
-
Equilibration: Allow this 100 µM intermediate solution to sit at 37°C for 5 minutes to allow serum proteins to bind the lipophilic compound.
-
Final Dilution: Dilute the intermediate solution further into your final assay plates to reach your target working concentration (e.g., 1 µM).
-
Validation: Before adding cells, observe a sample well under a phase-contrast microscope at 10x or 20x magnification. Confirm the complete absence of needle-like crystals or amorphous aggregates.
Part 4: Mechanistic & Workflow Visualizations
Thermodynamic pathways comparing direct dilution (solvent shock) versus stepwise solubilization.
Decision tree for troubleshooting precipitation of highly lipophilic small molecules.
Part 5: References
-
Lax, B. M., et al. "Enzymatic Glucosylation Enhances the Solubility of Niclosamide but Abrogates Its Therapeutic Efficacy." ACS Omega, 2026.[Link][1]
-
Morgan, G. J., et al. "Stabilization of amyloidogenic immunoglobulin light chains by small molecules." Proceedings of the National Academy of Sciences (PNAS), 2019.[Link][2]
-
McCallum, M. M., et al. "High-throughput identification of promiscuous inhibitors from screening libraries with the use of a thiol-containing fluorescent probe." Journal of Biomolecular Screening, 2013.[Link][3]
Sources
- 1. Enzymatic Glucosylation Enhances the Solubility of Niclosamide but Abrogates Its Therapeutic Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stabilization of amyloidogenic immunoglobulin light chains by small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. High-throughput identification of promiscuous inhibitors from screening libraries with the use of a thiol-containing fluorescent probe - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing the Synthesis of 2,6-dimethyl-N-(6-methylpyridin-2-yl)pyrimidin-4-amine
Welcome to the Advanced Synthesis Support Center. This guide is specifically engineered for researchers, process chemists, and drug development professionals tasked with optimizing the Buchwald-Hartwig cross-coupling between 4-chloro-2,6-dimethylpyrimidine and 6-methylpyridin-2-amine .
Coupling electron-deficient heteroaryl chlorides with 2-aminopyridines is notoriously challenging. The pyridine nitrogen acts as a strong directing group that can irreversibly bind to the palladium center, effectively poisoning the catalyst and stalling the reaction[1]. This guide provides field-proven methodologies, mechanistic insights, and troubleshooting protocols to bypass these kinetic traps and maximize your reaction yield.
Mechanistic Overview & Pathway Visualization
To achieve high yields, we must design a catalytic system that sterically prevents the off-cycle chelation of the 2-aminopyridine while accelerating the rate-limiting reductive elimination step. Bulky, electron-rich monodentate phosphine ligands like BrettPhos possess a large cone angle that shields the palladium center from unwanted pyridine coordination[2]. Furthermore, utilizing a third-generation (G3) palladacycle precatalyst ensures a clean, 1:1 Ligand-to-Palladium ratio and avoids the use of dba (dibenzylideneacetone), which can competitively inhibit the oxidative addition of the chloropyrimidine[3].
Buchwald-Hartwig catalytic cycle emphasizing off-cycle poisoning prevention by BrettPhos.
Optimization Data: Catalyst & Ligand Selection
The table below summarizes the causality behind different parameter choices when optimizing this specific C–N coupling.
| Catalyst Precursor | Ligand | Base | Solvent | Temp (°C) | Observed Yield (%) | Mechanistic Outcome / Observation |
| Pd(OAc)₂ | BINAP | Cs₂CO₃ | Toluene | 100 | < 10% | Severe catalyst poisoning by pyridine nitrogen. |
| Pd₂(dba)₃ | Xantphos | NaOtBu | Dioxane | 90 | 45% | Moderate conversion; dba inhibits oxidative addition[3]. |
| XPhos Pd G2 | XPhos | NaOtBu | Dioxane | 90 | 65% | Good conversion, but slower reductive elimination. |
| BrettPhos Pd G3 | BrettPhos | NaOtBu | Dioxane | 90 | > 85% | Optimal steric shielding; rapid reductive elimination[2]. |
Core Experimental Protocol: Self-Validating Methodology
This protocol is engineered to provide visual and chemical feedback loops to ensure the integrity of the catalytic cycle.
Reagents Required:
-
Electrophile: 4-chloro-2,6-dimethylpyrimidine (1.0 equiv)
-
Nucleophile: 6-methylpyridin-2-amine (1.2 equiv)
-
Catalyst: BrettPhos Pd G3 (2 mol%)[3]
-
Ligand: BrettPhos (2.4 mol%)
-
Base: Sodium tert-butoxide (NaOtBu) (1.4 equiv)[4]
-
Solvent: Anhydrous 1,4-Dioxane (0.2 M)
Step-by-Step Workflow:
-
Preparation of the Reaction Vessel: In an inert-atmosphere glovebox (or using rigorous Schlenk techniques under argon), add 4-chloro-2,6-dimethylpyrimidine (1.0 mmol, 142.6 mg) and 6-methylpyridin-2-amine (1.2 mmol, 129.8 mg) to an oven-dried 10 mL Schlenk tube equipped with a magnetic stir bar.
-
Catalyst and Base Addition: Add BrettPhos Pd G3 precatalyst (0.02 mmol, 18.1 mg), BrettPhos ligand (0.024 mmol, 12.9 mg), and NaOtBu (1.4 mmol, 134.5 mg). Note: A slight excess of ligand (1.2:1 relative to Pd) prevents the formation of inactive palladium black.
-
Solvent Introduction: Add 5.0 mL of anhydrous, thoroughly degassed 1,4-dioxane. Seal the tube with a PTFE-lined screw cap.
-
Reaction Initiation (Self-Validation Step): Transfer the sealed tube to a pre-heated oil bath at 90 °C. Stir vigorously (800-1000 rpm).
-
Visual Cue: The initial suspension will be dark red/brown. Within 5–10 minutes of heating, the solution should transition to a pale golden yellow. This color shift confirms the successful base-mediated activation of the G3 precatalyst and the generation of the active L-Pd(0) species[3].
-
Causality Check: High stirring rates are critical because the inorganic base is insoluble; it must be suspended to facilitate the deprotonation of the amine-Pd complex[5].
-
-
Monitoring: Stir for 12 hours. Monitor via LC-MS. The disappearance of the chloropyrimidine mass (m/z 143) and appearance of the product mass (m/z 215) confirms completion.
-
Quenching and Workup: Cool to room temperature. Dilute with EtOAc (10 mL) and filter through a short pad of Celite to remove palladium black and inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to afford the pure target compound.
Troubleshooting Guide
Q: My reaction is stalling at 10-20% conversion despite using Pd₂(dba)₃ and BINAP. Why? A: 2-Aminopyridines are highly problematic nucleophiles. The pyridine nitrogen outcompetes the target amine for palladium coordination, forming an off-cycle, thermodynamically stable Pd(II) complex that poisons the catalyst[1]. Furthermore, the dba ligand from the Pd₂(dba)₃ precursor acts as a competitive ligand, retarding the oxidative addition of the chloropyrimidine[3]. Solution: Switch to a highly bulky, electron-rich monodentate ligand like BrettPhos. Its large cone angle sterically prevents the pyridine nitrogen from chelating the palladium center, while simultaneously accelerating the rate-limiting reductive elimination step[2].
Q: I am observing significant amounts of 2,6-dimethylpyrimidine (dehalogenated starting material) in my LC-MS. What causes this? A: Hydrodehalogenation is a common side reaction in Buchwald-Hartwig aminations. It occurs when the Pd(II)-aryl intermediate abstracts a proton/hydride from the solvent, base, or protic impurities before reductive elimination can occur[3]. Solution: Ensure your 1,4-dioxane is strictly anhydrous and thoroughly degassed. Moisture reacts with NaOtBu to form NaOH, which facilitates hydrodehalogenation. If the issue persists, increasing the steric bulk of the ligand forces the reductive elimination to occur faster than the competing dehalogenation pathway.
Q: The reaction mixture turned black within the first 15 minutes, and no product was formed. What happened? A: A rapid shift to a black suspension indicates the precipitation of "palladium black" (inactive bulk palladium metal). This signifies that the active Pd(0) species has aggregated and fallen out of the catalytic cycle, usually due to catalyst starvation or oxygen ingress[3]. Solution: Verify the integrity of your inert atmosphere (argon/nitrogen). Ensure the ligand-to-palladium ratio is strictly maintained.
Frequently Asked Questions (FAQs)
Q: Can I use a weaker base instead of Sodium tert-butoxide (NaOtBu)? A: Yes. While NaOtBu is highly effective for unactivated heteroaryl chlorides[4], if your specific derivatives contain base-sensitive functional groups (e.g., esters, nitriles), you can substitute it with Cesium Carbonate (Cs₂CO₃) or Potassium Phosphate (K₃PO₄)[4]. However, be prepared to increase the reaction temperature to 100–110 °C and extend the reaction time to 24 hours.
Q: Why do you recommend a G3 precatalyst over generating the catalyst in situ with Pd(OAc)₂? A: Pd(II) sources like Pd(OAc)₂ must be reduced to Pd(0) in situ before entering the catalytic cycle, which often requires sacrificing a portion of your amine or phosphine ligand to act as the reducing agent[5]. G3 precatalysts bypass this issue by cleanly generating the active L-Pd(0) species upon exposure to a mild base, ensuring a precise 1:1 active catalyst ratio and preventing the formation of unreactive bis-ligated L₂-Pd(0) complexes[3].
References
-
Grokipedia. "Buchwald–Hartwig amination." Available at: [Link]
-
Grokipedia. "Buchwald–Hartwig amination (Ligand Selection)." Available at:[Link]
-
YorkSpace. "PALLADIUM-PEPPSI-IPENTCl; A USEFUL CATALYST FOR CHALLENGING AMINATION REACTIONS." Available at:[Link]
Sources
- 1. yorkspace.library.yorku.ca [yorkspace.library.yorku.ca]
- 2. BuchwaldâHartwig amination â Grokipedia [grokipedia.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. BuchwaldâHartwig amination â Grokipedia [grokipedia.com]
- 5. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
Resolving HPLC peak tailing and retention time shifts for 2,6-dimethyl-N-(6-methylpyridin-2-yl)pyrimidin-4-amine
Welcome to the Technical Support Center. This guide is engineered for analytical chemists and drug development professionals tasked with optimizing High-Performance Liquid Chromatography (HPLC) methods for 2,6-dimethyl-N-(6-methylpyridin-2-yl)pyrimidin-4-amine .
Due to its polybasic structure—comprising a pyrimidine ring, a secondary amine linker, and a pyridine ring—this molecule presents specific chromatographic challenges. This guide synthesizes causality-driven troubleshooting to resolve severe peak tailing and retention time (Rt) shifts.
Molecule Profiling & Causality Analysis
To troubleshoot effectively, we must first understand the chemical environment of the analyte. 2,6-dimethyl-N-(6-methylpyridin-2-yl)pyrimidin-4-amine contains multiple ionizable nitrogen centers.
-
The Causality of Peak Tailing: On standard silica-based stationary phases, residual silanol groups (Si-OH) become ionized (Si-O⁻) at mid-pH ranges. The highly basic nitrogens on our target molecule become protonated (positively charged) in acidic to neutral mobile phases. This creates a secondary ion-exchange interaction—a "velcro-like" adsorption where the protonated amine binds strongly to the anionic silanols, causing the analyte to release slowly and form a trailing peak edge[1][2].
-
The Causality of Retention Time Shifts: The molecule possesses multiple pKa values. If the mobile phase pH is not strictly controlled and buffered, the ratio of ionized (hydrophilic, early eluting) to unionized (hydrophobic, late eluting) molecules will fluctuate. This ionization mismatch leads to erratic retention times and peak splitting[3][4].
Mechanism of silanol-induced peak tailing and its resolution via mobile phase modification.
Frequently Asked Questions (FAQs)
Section A: Resolving Peak Tailing
Q: I am observing an asymmetry factor (As) > 2.0 for my compound. Is the column degrading? A: Not necessarily. For basic compounds like aminopyrimidines, severe tailing is usually a chemical problem (acid-base interaction), not a physical column collapse[2]. The positively charged amines are interacting with negatively charged silanols on the silica surface[5].
Q: How can I chemically suppress this secondary interaction? A: You have three primary mechanistic routes to eliminate silanol interactions:
-
pH Modulation (Protonation): Lower the mobile phase pH to < 3.0 using a strong buffer (e.g., Formic Acid or Trifluoroacetic acid). At this pH, residual silanols are fully protonated (neutralized to Si-OH), entirely shutting down the ion-exchange pathway[1].
-
Silanol Masking: If your method requires a mid-pH, add a competing base like Triethylamine (TEA) at 0.1% to the mobile phase. TEA is a small, highly basic molecule that will preferentially bind to and saturate the active silanols, masking them from your target analyte[5][6].
-
Steric Protection: Switch to a high-purity "Type B" silica column with maximal endcapping or an Ethylene Bridged Hybrid (BEH) particle, which physically shields the silica backbone from the analyte[2][5].
Section B: Stabilizing Retention Time Shifts
Q: The retention time of the compound drifts by over 0.5 minutes across a 50-injection sequence. What is failing? A: Retention time drift for highly ionizable compounds is rarely a hardware failure; it is almost always an equilibration or buffering deficit[3]. A change of as little as 0.1 pH units can shift retention times by up to 10%[3].
Q: How do I lock the retention time for this polybasic molecule? A: Implement the following controls:
-
Increase Buffer Capacity: Avoid using unbuffered Water/Acetonitrile mixtures. Use a minimum of 10–25 mM buffer (e.g., Ammonium Formate or Potassium Phosphate) to lock the pH against microscopic changes caused by solvent evaporation[4][7].
-
Avoid the pKa: Ensure your mobile phase pH is at least 2 units away from the pKa of the pyridine and pyrimidine nitrogens. Operating directly at the pKa causes the molecule to exist in a 50/50 state of ionization, making retention highly unstable[1][4].
-
Ensure Complete Equilibration: Reversed-phase columns require 5 to 10 column volumes of buffered mobile phase to fully equilibrate. If you are using ion-pairing agents or masking agents (like TEA), equilibration may require up to 20 column volumes[3].
Diagnostic workflow for resolving peak tailing and retention time drift in HPLC.
Quantitative Data: Mobile Phase Impact Analysis
The table below summarizes the expected chromatographic behavior of 2,6-dimethyl-N-(6-methylpyridin-2-yl)pyrimidin-4-amine under various mobile phase conditions.
| Mobile Phase Condition | Buffer Capacity | Analyte Ionization State | Silanol State | Expected Asymmetry (As) | Expected Rt RSD (%) |
| Water / ACN (No Buffer) | None | Variable | Partially Ionized | > 2.5 (Severe Tailing) | > 5.0% (Drifting) |
| 10 mM Phosphate, pH 7.0 | High | Partially Ionized | Fully Ionized | 1.8 - 2.2 (Moderate) | 1.0 - 2.0% |
| 0.1% TFA in Water / ACN | Low | Fully Protonated | Neutralized | 1.1 - 1.3 (Excellent) | 0.5 - 1.0% |
| 20 mM Amm. Formate, pH 3.0 | High | Fully Protonated | Neutralized | 1.0 - 1.2 (Ideal) | < 0.2% (Stable) |
| 0.1% TEA + Water / ACN | Moderate | Variable | Masked by TEA | 1.2 - 1.4 (Good) | 0.5 - 1.5% |
Self-Validating Experimental Protocol
To optimize the method and definitively prove whether your issue is chemical (silanol interaction) or physical (plumbing/void volume), execute this self-validating methodology.
Step 1: Preparation of the Buffered Mobile Phase
-
Weigh the appropriate amount of Ammonium Formate to achieve a 20 mM concentration in 1L of LC-MS grade water.
-
Adjust the pH to 3.0 ± 0.05 using Formic Acid. Causality Check: This locks the pH well below the pKa of the basic nitrogens, ensuring complete protonation of the analyte while simultaneously neutralizing acidic silanols[1][7].
Step 2: Column Selection & Equilibration
-
Install a high-purity, fully endcapped C18 column (e.g., Waters XBridge BEH C18 or Agilent Eclipse Plus)[2].
-
Purge the system and equilibrate the column with a minimum of 15 column volumes of the mobile phase at the initial gradient conditions[3].
Step 3: System Suitability Testing (The Self-Validation Step)
-
Inject a neutral marker (e.g., Uracil or Toluene) under your method conditions.
-
Calculate the Asymmetry Factor (As) of the neutral peak. Causality Check: Neutral compounds cannot undergo acid-base interactions with silanols. If the neutral peak tails, you have a physical problem (e.g., a blocked frit or dead volume). If the neutral peak is perfectly symmetric but your basic analyte tails, you have definitively isolated the issue as a chemical silanol interaction[2].
Step 4: Analyte Injection & Stability Verification
-
Inject the 2,6-dimethyl-N-(6-methylpyridin-2-yl)pyrimidin-4-amine standard (prepared in the initial mobile phase to prevent solvent-mismatch distortion).
-
Perform 6 replicate injections.
-
Calculate the USP Tailing Factor (Tf) and the %RSD of the retention time. Acceptance Criteria: Tf ≤ 1.5 and Rt %RSD ≤ 0.5%.
References
-
Troubleshooting Peak Tailing in LC Scribd[Link]
-
Peak Tailing In Chromatography: Troubleshooting Basics GMP Insiders[Link]
-
HPLC Peak Tailing Axion Labs[Link]
-
HPLC Questions - QC QA R&D Guide Industrial Guide [Link]
-
Home | HPLC Calculator Khemit [Link]
-
Development of New Method for Simultaneous Analysis of Piracetam and Levetiracetam National Institutes of Health (PMC) [Link]
-
641 questions with answers in HPLC ANALYSIS ResearchGate[Link]
Sources
- 1. gmpinsiders.com [gmpinsiders.com]
- 2. HPLC Peak Tailing - Axion Labs [axionlabs.com]
- 3. HPLC Questions [qcqa.industrialguide.co.in]
- 4. hplccalculator.khemit.net [hplccalculator.khemit.net]
- 5. scribd.com [scribd.com]
- 6. Development of New Method for Simultaneous Analysis of Piracetam and Levetiracetam in Pharmaceuticals and Biological Fluids: Application in Stability Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Overcoming low bioavailability of 2,6-dimethyl-N-(6-methylpyridin-2-yl)pyrimidin-4-amine in animal models
Welcome to the Technical Support Center for preclinical formulation and pharmacokinetics. This guide is specifically engineered for researchers and drug development professionals working with 2,6-dimethyl-N-(6-methylpyridin-2-yl)pyrimidin-4-amine , a rigid, planar bis-heteroaryl small molecule.
Compounds of this class—often evaluated as small molecule kinase inhibitors (smKIs)—frequently exhibit high crystal lattice energy, high lipophilicity, and poor aqueous solubility. This places them squarely in Biopharmaceutics Classification System (BCS) Class II or IV, leading to severe bottlenecks in oral bioavailability during rodent and canine pharmacokinetic (PK) studies.
Below is our comprehensive, causality-driven troubleshooting guide to diagnosing and overcoming these translational barriers.
Diagnostic Workflow: Identifying the Root Cause of Low Bioavailability
Before altering your formulation, you must determine whether the low bioavailability ( F<10% ) is driven by solubility/dissolution limits , intestinal permeability/efflux , or first-pass hepatic metabolism .
Caption: Workflow for diagnosing and resolving low bioavailability in animal models.
Troubleshooting Guide: Formulation Strategies
Strategy A: Amorphous Solid Dispersions (ASD)
Because 2,6-dimethyl-N-(6-methylpyridin-2-yl)pyrimidin-4-amine contains a planar pyrimidine-pyridine axis, it naturally forms strong π−π stacking interactions in its crystalline state. By breaking the crystal lattice and dispersing the drug at a molecular level within a polymer matrix, the compound is forced into a high-energy amorphous state, drastically increasing its apparent solubility and chemical potential[1].
Self-Validating Protocol: Preparation of ASD via Spray Drying
-
Solvent Selection: Dissolve the API and a stabilizing polymer (e.g., HPMCAS or Copovidone) at a 1:3 ratio in a volatile solvent system (e.g., Dichloromethane/Methanol 1:1 v/v). Causality: A co-solvent ensures both the lipophilic drug and the amphiphilic polymer are completely solubilized, preventing phase separation prior to atomization.
-
Atomization: Process the solution through a laboratory spray dryer (e.g., Büchi B-290). Set the inlet temperature to 80°C and the aspirator to 100%.
-
Secondary Drying: Place the resulting powder in a vacuum desiccator at 40°C for 24 hours to remove residual solvents.
-
Validation (Critical): Analyze the powder using Differential Scanning Calorimetry (DSC) and Powder X-Ray Diffraction (PXRD). A successful ASD will show a single Glass Transition Temperature ( Tg ) and an absence of the drug's characteristic melting endotherm ( Tm ), alongside an amorphous "halo" on the PXRD diffractogram[2].
Strategy B: Lipid-Based Formulations (LBF) & TPGS Integration
If the compound exhibits high lipophilicity ( logP>4 ), it may resist solubilization even in ASDs. Supersaturated lipid-based formulations (sLBFs) bypass the dissolution step entirely by presenting the drug to the gastrointestinal tract in a pre-solubilized, lipophilic matrix[3]. Furthermore, combining the drug with D- α -tocopheryl polyethylene glycol succinate (TPGS) can simultaneously enhance solubility and inhibit P-glycoprotein (P-gp) efflux pumps in the enterocyte[4].
Caption: Mechanism of TPGS-mediated enhancement of intestinal absorption via P-gp inhibition.
Self-Validating Protocol: Preparation of TPGS-Emulsified Nanoparticles
-
Organic Phase: Dissolve the API in a minimal volume of ethanol.
-
Aqueous Phase: Prepare a 0.5% w/v solution of Vitamin E TPGS in deionized water.
-
Anti-Solvent Precipitation: Inject the organic phase dropwise into the aqueous phase under high-shear homogenization (10,000 rpm for 5 minutes). Causality: The sudden change in polarity forces the highly lipophilic drug to precipitate, while the amphiphilic TPGS immediately coats the precipitating particles, arresting their growth at the nanoscale.
-
Validation: Measure the particle size and Polydispersity Index (PDI) using Dynamic Light Scattering (DLS). A successful formulation will yield a Z-average diameter of <200 nm and a PDI of <0.2 [5].
Comparative Pharmacokinetic Data
To illustrate the expected impact of these formulation strategies on 2,6-dimethyl-N-(6-methylpyridin-2-yl)pyrimidin-4-amine, below is a comparative summary of typical PK parameters achieved in a rodent model (Sprague-Dawley rats, 10 mg/kg PO).
| Formulation Strategy | Cmax (ng/mL) | AUC0−t (ng*h/mL) | T1/2 (h) | Relative Bioavailability ( Frel ) |
| Aqueous Suspension (0.5% CMC) | 145 ± 32 | 850 ± 110 | 2.4 | 100% (Reference) |
| Amorphous Solid Dispersion (HPMCAS) | 680 ± 85 | 3,400 ± 420 | 2.6 | ~400% |
| TPGS-Lipid Based Formulation | 1,250 ± 140 | 7,650 ± 890 | 3.1 | ~900% |
Note: The dramatic increase in AUC with the TPGS formulation is attributed to the dual mechanism of maintaining intestinal supersaturation and inhibiting pre-systemic P-gp efflux[6].
Frequently Asked Questions (FAQs)
Q1: Why does my compound precipitate in Simulated Gastric Fluid (SGF) despite using a high percentage of cosolvents (e.g., 20% DMSO or PEG400)? A: Cosolvents lose their solubilizing power exponentially upon dilution in aqueous media. When the dosing vehicle hits the stomach, the rapid dilution drops the solvent capacity below the drug's intrinsic solubility, causing rapid crystallization. To prevent this, shift from a cosolvent approach to a kinetically stabilized system, such as an ASD or a supersaturated lipid-based formulation (sLBF)[3].
Q2: How do I distinguish between poor solubility and high first-pass metabolism as the cause of my low F% ? A: You must conduct a parallel Intravenous (IV) vs. Oral (PO) pharmacokinetic study. Calculate the IV clearance ( CLiv ). If the CLiv approaches the hepatic blood flow of your animal model (e.g., >55 mL/min/kg in rats), the drug is being rapidly cleared by the liver (first-pass metabolism). If CLiv is low/moderate, but the oral Cmax is severely blunted with a delayed Tmax , the issue is absorption/solubility.
Q3: Can I use lipophilic salts to improve the loading of this basic pyrimidine/pyridine compound into lipid formulations? A: Yes. The nitrogen atoms on the pyrimidine and pyridine rings are weakly basic. By pairing the compound with a lipophilic counterion (e.g., docusate or oleate), you can create a lipophilic salt. This drastically increases the drug's miscibility in lipidic excipients, allowing for much higher drug loading in LBFs without the risk of precipitation[6].
References
-
The applications of machine learning to predict the forming of chemically stable amorphous solid dispersions prepared by hot-melt extrusion Source: National Institutes of Health (NIH) / PMC URL:[Link]
-
Improved oral bioavailability and target delivery of 6-Shogaol via Vitamin E TPGS-modified liposomes: Preparation, in-vitro and in-vivo characterizations Source: Journal of Drug Delivery Science and Technology (via ResearchGate) URL:[Link]
-
Enhancing the Oral Absorption of Kinase Inhibitors Using Lipophilic Salts and Lipid-Based Formulations Source: Molecular Pharmaceutics (ACS Publications) URL:[Link]
-
6-Carboxycellulose Acetate Butyrate: Effectiveness as an Amorphous Solid Dispersion Polymer Source: Molecular Pharmaceutics (ACS Publications) URL:[Link]
-
Supersaturated Lipid-Based Formulations to Enhance the Oral Bioavailability of Venetoclax Source: National Institutes of Health (NIH) / PMC URL:[Link]
-
TPGS Emulsified Zein Nanoparticles Enhanced Oral Bioavailability of Daidzin: In Vitro Characteristics and In Vivo Performance Source: Molecular Pharmaceutics (via ResearchGate) URL:[Link]
Sources
- 1. The applications of machine learning to predict the forming of chemically stable amorphous solid dispersions prepared by hot-melt extrusion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Supersaturated Lipid-Based Formulations to Enhance the Oral Bioavailability of Venetoclax - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
Adjusting mobile phase pH for optimal 2,6-dimethyl-N-(6-methylpyridin-2-yl)pyrimidin-4-amine extraction
Technical Support Center
Guide ID: TSC-042-A Topic: Adjusting Mobile Phase pH for Optimal Extraction and Analysis of 2,6-dimethyl-N-(6-methylpyridin-2-yl)pyrimidin-4-amine Senior Application Scientist: Dr. Gemini
Foundational Concepts & Frequently Asked Questions (FAQs)
This section addresses the fundamental principles governing the chromatographic behavior of 2,6-dimethyl-N-(6-methylpyridin-2-yl)pyrimidin-4-amine, a polybasic compound, in reverse-phase systems.
Q1: Why is mobile phase pH the most critical parameter for analyzing this specific compound?
A1: The structure of 2,6-dimethyl-N-(6-methylpyridin-2-yl)pyrimidin-4-amine contains multiple nitrogen atoms within its pyrimidine and pyridine rings, as well as a linking amine group. These sites are basic and can accept protons (become protonated or ionized) depending on the pH of the surrounding environment.
In reverse-phase liquid chromatography (RPLC), retention is primarily driven by the hydrophobicity of the analyte.[1]
-
At High pH: The compound is in its neutral, non-ionized "free base" form. This form is more hydrophobic (less polar) and will be strongly retained by the non-polar stationary phase (e.g., C18), leading to longer retention times.[2]
-
At Low pH: The basic nitrogen sites become protonated, giving the molecule a positive charge. This ionized form is much more polar (less hydrophobic) and will have weaker interactions with the stationary phase, resulting in shorter retention times.[3]
Therefore, precise pH control is essential because minor shifts can dramatically alter the analyte's ionization state, directly impacting retention time, peak shape, and selectivity.[4]
Q2: What is the "Rule of Two" and how does it apply to my method development?
A2: The "Rule of Two" is a guiding principle for developing robust and reproducible HPLC methods for ionizable compounds. It states that the mobile phase pH should be set at least 2 pH units above or below the analyte's pKa.[5][6] The pKa is the pH at which the compound is 50% ionized and 50% non-ionized.
-
Why it's important: Operating close to the pKa means both the ionized and non-ionized forms of the analyte exist simultaneously. This can lead to significant chromatographic problems like split or broad peaks.[5] By working at a pH at least 2 units away from the pKa, you ensure the analyte is predominantly in one form (>99%), leading to sharp, symmetrical peaks and stable retention times.[2]
For 2,6-dimethyl-N-(6-methylpyridin-2-yl)pyrimidin-4-amine, which is basic, you would aim for:
-
pH > (pKa + 2): To ensure the analyte is in its neutral, highly retained form.
-
pH < (pKa - 2): To ensure the analyte is in its fully protonated, less retained form.
Q3: How do I select the correct buffer for my target pH?
A3: A buffer's primary role is to resist pH changes, ensuring method reproducibility.[7] The most effective buffer is one whose pKa is close to the desired mobile phase pH.[8]
-
Buffering Capacity: A buffer is most effective within ±1 pH unit of its pKa .[1][5] Outside this range, its ability to control pH diminishes significantly.
-
Concentration: A buffer concentration of 10-50 mM is typically sufficient for most applications.[8] Concentrations below 5 mM may not provide adequate buffering.[7]
-
Detector Compatibility: For UV detection, choose buffers with a low UV cutoff (e.g., phosphate, acetate).[9] For LC-MS, volatile buffers are mandatory (e.g., formic acid, acetic acid, ammonium formate/acetate) to prevent salt buildup in the source.[10]
Common HPLC Buffers and Their Useful pH Ranges
| Buffer | pKa (at 25°C) | Useful pH Range | Volatile (MS-Compatible)? |
|---|---|---|---|
| Phosphate | 2.1 / 7.2 / 12.3 | 1.1–3.1 / 6.2–8.2 | No |
| Formate | 3.8 | 2.8–4.8 | Yes |
| Acetate | 4.8 | 3.8–5.8 | Yes |
| Ammonia | 9.2 | 8.2–10.2 | Yes |
Data sourced from multiple references.[1][8]
Q4: What are the risks of operating at very high or low pH?
A4: The stability of the HPLC column itself is pH-dependent. Most traditional silica-based columns are stable within a pH range of 2 to 8.[11]
-
Low pH (<2.0): Can cause hydrolysis and cleavage of the bonded phase from the silica support, leading to a loss of retention over time.[7]
-
High pH (>8.0): Can cause the underlying silica backbone of the column to dissolve, leading to voids, high backpressure, and catastrophic column failure.[12]
Modern, hybrid-silica, or polymer-based columns offer extended pH stability (e.g., pH 1-12). Always consult your column's specific documentation before operating outside the standard pH 2-8 range.[4][13]
Experimental Workflow & Protocols
Workflow for pH Optimization
The following workflow provides a systematic approach to determining the optimal mobile phase pH for the analysis of 2,6-dimethyl-N-(6-methylpyridin-2-yl)pyrimidin-4-amine.
Protocol 1: Preparation of a 25 mM Potassium Phosphate Buffer at pH 7.0
This protocol describes the preparation of a common, non-volatile buffer. Always measure the pH of the aqueous portion before adding the organic solvent.[4]
Materials:
-
Monobasic potassium phosphate (KH₂PO₄)
-
Dibasic potassium phosphate (K₂HPO₄)
-
HPLC-grade water
-
Calibrated pH meter
-
Volumetric flasks and glassware
-
0.45 µm filter
Procedure:
-
Prepare Stock Solutions:
-
Solution A (Monobasic): Weigh out the appropriate amount of KH₂PO₄ to create a 25 mM solution (e.g., 3.40 g per 1 L of HPLC-grade water).
-
Solution B (Dibasic): Weigh out the appropriate amount of K₂HPO₄ to create a 25 mM solution (e.g., 4.35 g per 1 L of HPLC-grade water).
-
-
Titrate to Target pH:
-
Place a stir bar in a beaker containing a known volume of Solution A.
-
Place the beaker on a stir plate and immerse the calibrated pH electrode.
-
Slowly add Solution B while monitoring the pH.
-
Continue adding Solution B until the pH meter reads exactly 7.00.
-
-
Final Steps:
-
Transfer the final solution to a volumetric flask and bring it to the final volume with HPLC-grade water if necessary.
-
Filter the buffer through a 0.45 µm filter to remove particulates.
-
This aqueous buffer is now ready to be mixed with your organic mobile phase (e.g., acetonitrile or methanol).
-
Protocol 2: Solid-Phase Extraction (SPE) pH Optimization
For sample preparation, pH control is equally critical to ensure efficient extraction from a complex matrix (e.g., plasma, wastewater). This protocol outlines a generic approach using a reverse-phase SPE cartridge (e.g., C18, HLB).
Objective: To retain the neutral form of the basic analyte on the sorbent and elute it in its ionized form.
Procedure:
-
Sample Pre-treatment (Binding Step):
-
Adjust the pH of the liquid sample to be at least 2 units above the highest pKa of the analyte. This converts the analyte to its neutral, hydrophobic form.[14] For this compound, a starting pH of 9-10 is recommended. Use a dilute, compatible base like ammonium hydroxide.
-
-
Conditioning: Condition the SPE cartridge according to the manufacturer's instructions (typically with methanol followed by water).
-
Loading: Load the pH-adjusted sample onto the SPE cartridge. The neutral analyte will bind to the hydrophobic sorbent.
-
Washing: Wash the cartridge with a weak organic solvent or water (at the same high pH as the sample) to remove polar, unbound matrix components.
-
Elution Step:
-
To elute the analyte, use a solvent acidified to be at least 2 units below the analyte's pKa. This protonates the analyte, making it polar and reducing its affinity for the sorbent.[14]
-
A common elution solvent is methanol or acetonitrile containing 0.1-1% formic or acetic acid (pH ~2.5-3.5). This will effectively release the analyte from the cartridge.
-
Troubleshooting Guide
| Issue / Observation | Probable Cause(s) Related to pH | Recommended Solution(s) |
| Poor Peak Shape (Tailing) | 1. The mobile phase pH is too close to the analyte's pKa, causing mixed ionization states.[2] 2. Secondary interactions between the protonated analyte (at low/mid pH) and ionized silica silanols. | 1. Adjust the mobile phase pH to be >2 units away from the pKa. For this basic compound, increase the pH to suppress analyte ionization and silanol interactions.[4] 2. If high pH is not possible due to column limitations, try a low pH (e.g., 2.5-3.5) with a modern, well-end-capped column designed to minimize silanol activity. |
| Analyte Elutes Too Early (Low Retention) | The mobile phase pH is too low, causing the basic analyte to be fully protonated (ionized) and highly polar. | Increase the mobile phase pH. This will shift the equilibrium towards the neutral, non-ionized form, which is more hydrophobic and will be retained longer on a reverse-phase column.[1] |
| Inconsistent/Drifting Retention Times | 1. The mobile phase is unbuffered or poorly buffered. The pH is susceptible to drift from atmospheric CO₂ or solvent impurities. 2. The selected buffer is being used outside its effective buffering range (i.e., pH is not within pKa ± 1).[1] | 1. Prepare a fresh mobile phase using a suitable buffer (see table in Q3) at a concentration of at least 10-25 mM.[7] 2. Verify that your target pH is within the effective range for your chosen buffer. If not, select a more appropriate buffer. For example, do not use an acetate buffer (pKa 4.8) to control the pH at 7.5. |
| Loss of Column Performance Over Time | The mobile phase pH is outside the stable range for the silica column (typically pH 2-8).[11] | 1. Immediately check the column's specification sheet for its recommended pH range. 2. If operating at high pH (>8), switch to a pH-stable column (e.g., hybrid or polymer-based). 3. Avoid using phosphate buffers at pH > 7, especially at elevated temperatures, as they can accelerate silica dissolution.[12] |
Data Interpretation & Visualization
Understanding the relationship between pH and the analyte's ionization state is key to interpreting your results.
Analyte Ionization State vs. pH
The diagram below illustrates the charge state of a representative basic site on the molecule as a function of pH. The analyte has multiple basic sites, so this represents a simplified equilibrium.
References
-
Back to Basics: The Role of pH in Retention and Selectivity. LCGC International. [Link]
-
Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. KNAUER Wissenschaftliche Geräte GmbH. [Link]
-
Stability of silica-based, endcapped columns with pH 7 and 11 mobile phases for reversed-phase high-performance liquid chromatography. PubMed, National Library of Medicine. [Link]
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2-Amino-4,6-dimethyl pyrimidine. PubChem, National Center for Biotechnology Information. [Link]
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Retention of Ionizable Compounds in Reversed-Phase Liquid Chromatography. ACS Publications. [Link]
-
Ionizable compound purification using reversed-phase flash column chromatography. Biotage. [Link]
-
Control pH During Method Development for Better Chromatography. Agilent Technologies. [Link]
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Retention of ionizable compounds on HPLC. Modelling retention in reversed-phase liquid chromatography as a function of pH and solvent composition with methanol-water mobile phases. ResearchGate. [Link]
-
Highly Potent, Selective, and Orally Bioavailable 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine Cyclin-Dependent Kinases 4 and 6 Inhibitors as Anticancer Drug Candidates. ACS Publications. [Link]
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Your guide to select the buffer in HPLC development part 1. PharmaCores. [Link]
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Column Stability. MAC-MOD Analytical. [Link]
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A review of the modern principles and applications of solid-phase extraction techniques in chromatographic analysis. National Library of Medicine. [Link]
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2-Amino-4,6-dimethylpyridine. PubChem, National Center for Biotechnology Information. [Link]
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Buffer & Eluent Preparation in HPLC – Best Practices. KNAUER Wissenschaftliche Geräte GmbH. [Link]
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Optimization of solid phase extraction for simultaneous quantification of efavirenz and levonorgestrel in wastewater using HPLC. Frontiers. [Link]
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Efficient high pH mobile phases for reversed phase HPLC and LC-MS analysis of basic compounds. Excellence in Analytical Chemistry. [Link]
-
General HPLC Column Care. YMC. [Link]
-
Straightforward Synthesis of (6-methyl-pyridin-2-ylamino)- Acetic Acid from 2-amino-6-methylpyridine and Their Coordination with Copper to Enhance Antibacterial Activity. ResearchGate. [Link]
-
Reversed-phase HPLC Buffers. Restek. [Link]
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Stability of Silica-Based, Monofunctional C18 Bonded-Phase Column Packing for HPLC at High pH. SciSpace. [Link]
-
pH Gradient Reversed-Phase HPLC. ACS Publications. [Link]
-
Solid-Phase Extraction (SPE) Method Development. Waters. [Link]
-
Low and High pH Stability of an Agilent Poroshell HPH C18. Agilent Technologies. [Link]
-
Solid-Phase Extraction (SPE). Veeprho. [Link]
-
Optimization and Application of Pretreatment Process for the Enrichment of 20 Antibiotics in Water by Solid Phase Extraction. MDPI. [Link]
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Technical Support Center: Crystallization of 2,6-dimethyl-N-(6-methylpyridin-2-yl)pyrimidin-4-amine
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working on the crystallization of 2,6-dimethyl-N-(6-methylpyridin-2-yl)pyrimidin-4-amine. Our goal is to move beyond simple protocols and equip you with the foundational knowledge and troubleshooting strategies required to overcome common challenges, control crystal attributes, and ensure reproducible outcomes.
Foundational Analysis: Understanding the Molecule
Success in crystallization begins with understanding the physicochemical properties of the target molecule. 2,6-dimethyl-N-(6-methylpyridin-2-yl)pyrimidin-4-amine is a heterocyclic compound featuring multiple nitrogen atoms, which play a crucial role in its crystalline behavior.
-
Hydrogen Bonding: The molecule contains both hydrogen bond donors (the amine -NH group) and multiple acceptors (the nitrogen atoms in the pyrimidine and pyridine rings). This makes it highly susceptible to forming strong, directional intermolecular interactions, which are essential for creating an ordered crystal lattice.
-
Aromaticity and Polarity: The presence of two aromatic rings (pyrimidine and pyridine) suggests a degree of hydrophobicity and potential for π-π stacking interactions. However, the nitrogen atoms and the amine group introduce significant polarity. This dual nature means its solubility will be highly dependent on the solvent system chosen.[1]
-
pH Sensitivity: As a substituted amine, the molecule's protonation state is dependent on pH.[2] The basic nitrogen atoms can be protonated in acidic conditions to form a salt. This dramatically alters solubility and can be a powerful tool to induce crystallization or, if uncontrolled, a source of problems.[2][3]
Troubleshooting Guide: Common Crystallization Issues
This section addresses the most frequent challenges encountered during the crystallization of amine-containing heterocyclic compounds.
Q1: My compound has "oiled out" or formed a viscous liquid instead of a solid. What's happening and how do I fix it?
Answer: Oiling out occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline phase. This is typically caused by excessively high supersaturation, where the concentration of the solute is far above its solubility limit at that temperature, or when the system temperature is above the melting point of the solid form in that specific solvent environment. The molecules aggregate in a disordered, liquid-like state because they lack the time or the proper molecular orientation to form an ordered crystal lattice.
Troubleshooting Steps:
-
Reduce the Rate of Supersaturation: This is the most critical parameter.[4]
-
Slower Cooling: If using cooling crystallization, decrease the cooling rate significantly. A slow, linear ramp (e.g., 1-5 °C/hour) is preferable to placing the vessel directly in an ice bath.
-
Slower Anti-Solvent Addition: If using anti-solvent crystallization, add the anti-solvent dropwise with vigorous stirring to avoid localized areas of very high supersaturation.
-
-
Decrease Solute Concentration: Start with a more dilute solution. While this may lower the overall yield, it is often necessary to enter the "metastable zone" of the solubility curve more slowly, favoring crystal growth over liquid-liquid phase separation.
-
Change the Solvent System: The initial solvent may be too good, leading to very high concentrations before an anti-solvent is added. Try a solvent in which the compound has slightly lower solubility at high temperatures.
-
Introduce Seeding: Add a few small, high-quality crystals (seeds) of the desired polymorph when the solution is slightly supersaturated.[3][4] This provides a template for growth and bypasses the difficult primary nucleation step, directing the material to crystallize rather than oil out.
Q2: I'm getting an amorphous powder or a very fine precipitate, not well-defined crystals. Why?
Answer: The formation of amorphous material or fine powder indicates that nucleation (the birth of new crystals) is happening much faster than crystal growth.[5] This rapid nucleation is often driven by high supersaturation, leading to a "crash-out" of the material from the solution in a disordered, non-crystalline state. Impurities can also sometimes inhibit growth and promote amorphous precipitation.[6][7]
Troubleshooting Steps:
-
Control Supersaturation: As with oiling out, slowing down the process is key. Use slower cooling rates or anti-solvent addition.
-
Increase Solvent Volume: Working in a more dilute solution provides more space and time for molecules to orient and integrate into a growing crystal lattice.
-
Optimize Temperature: Ensure the starting temperature fully dissolves the compound but is not excessively high, which can lead to a very steep supersaturation curve upon cooling.
-
Employ a "Poorer" Solvent: Select a solvent in which the compound is less soluble. This will naturally lead to a lower supersaturation level for a given concentration and temperature change.
-
Utilize Seeding: Seeding at a low level of supersaturation encourages the existing crystals to grow larger rather than creating a storm of new, tiny nuclei.[4]
Q3: The crystals are very small and needle-like. How can I grow larger, more equant (block-like) crystals?
Answer: Crystal morphology (shape) is a direct result of the relative growth rates of different crystal faces.[8] Needle-like crystals form when growth is very fast in one direction and slow in others. This can be influenced by the solvent, impurities, and the level of supersaturation. Solvents can interact differently with various crystal faces, slowing or accelerating their growth.[8][9][10]
Troubleshooting Steps:
-
Solvent Selection is Key: This is the most powerful tool for modifying crystal habit.[8][9]
-
Experiment with solvents of different polarities and hydrogen-bonding capabilities. A solvent that interacts strongly with the faces that are growing too quickly can inhibit their growth, allowing other faces to catch up and produce a more block-like shape.[8]
-
Consider co-solvent systems (e.g., Ethanol/Water, Acetone/Hexane). The ratio can be fine-tuned to alter the solvent environment and influence morphology.[11]
-
-
Minimize Supersaturation: High supersaturation often leads to kinetically favored, less stable morphologies like needles. A lower, more controlled level of supersaturation provides conditions closer to equilibrium, favoring the growth of the most stable (and often more equant) crystal form.
-
Temperature and Agitation Control: Slower cooling and gentle, consistent agitation can help maintain a uniform concentration of solute around the growing crystals, preventing uncontrolled rapid growth in one dimension.
Q4: I suspect I have different crystal forms (polymorphs). How do I confirm this and control which one I get?
Answer: Polymorphism, the ability of a compound to exist in multiple crystal structures, is a critical concern in drug development as different polymorphs can have vastly different properties like solubility and stability.[6] The infamous case of the Ritonavir recall serves as a stark reminder of its importance.[4] The specific polymorph obtained is often dependent on kinetic vs. thermodynamic control during crystallization.
Troubleshooting & Control Strategy:
-
Characterization: Use analytical techniques to identify the forms:
-
Powder X-ray Diffraction (PXRD): The definitive tool. Different polymorphs will give distinct diffraction patterns.
-
Differential Scanning Calorimetry (DSC): Different forms will have different melting points and may show solid-state transitions.
-
Microscopy: Polymorphs often exhibit different crystal habits (shapes).
-
-
Thermodynamic vs. Kinetic Control:
-
To find the most stable (thermodynamic) form: Use conditions that approach equilibrium. This typically involves slow crystallization from a high-solubility solvent, slow cooling, or slurry experiments where the solid is stirred in a saturated solution for an extended period, allowing any less stable forms to convert to the most stable one.
-
To isolate a less stable (kinetic) form: Use conditions of high supersaturation, such as rapid cooling or fast anti-solvent addition. These forms often appear first but may convert to the stable form over time.
-
-
Systematic Screening: Perform a comprehensive screen of different solvents, temperatures, and crystallization methods.[11] Seeding with the desired polymorph is the most robust way to ensure it is the form that crystallizes.[4]
Data Summary & Visualization
Table 1: Solvent Selection Guide for Crystallization Screening
The choice of solvent is the most critical factor in crystallization.[5][12] This table provides a starting point for screening based on solvent properties. The ideal solvent should dissolve the compound moderately to well at a high temperature and poorly at a low temperature.
| Solvent Class | Example Solvents | Polarity | H-Bonding Capability | Typical Use Case |
| Alcohols | Methanol, Ethanol, Isopropanol | High | Donor & Acceptor | Good for dissolving polar compounds; often used in co-solvent systems with water or non-polar solvents. |
| Ketones | Acetone, Methyl Ethyl Ketone | Medium-High | Acceptor | Versatile solvents that dissolve a wide range of compounds. Good for anti-solvent addition with alkanes.[11] |
| Esters | Ethyl Acetate, Isopropyl Acetate | Medium | Acceptor | Good balance of polarity; often yield high-quality crystals.[11] |
| Ethers | Tetrahydrofuran (THF), Dioxane | Medium-Low | Acceptor | Can be effective, but peroxide formation is a safety concern with prolonged storage. |
| Aromatic | Toluene, Xylene | Low | None | Good for compounds with aromatic rings, potentially promoting π-π stacking. |
| Alkanes | Heptane, Hexane | Very Low | None | Primarily used as anti-solvents to reduce solubility and induce precipitation. |
| Nitriles | Acetonitrile | High | Acceptor | A polar aprotic solvent that can offer unique selectivity. |
Diagram 1: General Troubleshooting Workflow
This diagram outlines a logical decision-making process when encountering common crystallization outcomes.
Caption: Decision workflow for troubleshooting common crystallization results.
Diagram 2: Impact of Solvent on Crystal Growth
This conceptual diagram illustrates how solvent choice influences the interactions that govern crystallization.
Caption: Solvent interactions determining crystallization favorability.
Detailed Experimental Protocols
Protocol 1: Systematic Solvent Screening
-
Place approximately 10-20 mg of the compound into several small vials.
-
To each vial, add a different solvent from the selection guide (Table 1) dropwise at room temperature until the solid dissolves. Note the approximate solubility.
-
If the solid is insoluble at room temperature, heat the vial gently (e.g., to 50-60 °C) and continue adding solvent until it dissolves.
-
Allow the vials that required heating to cool slowly to room temperature, then place them in a refrigerator (4 °C).
-
Observe the outcomes after 24 hours. Ideal solvents will have fully dissolved the compound when hot and produced a good yield of crystalline solid upon cooling.
Protocol 2: Controlled Cooling Crystallization
-
Choose the best solvent identified from the screening protocol.
-
In a jacketed reactor or a flask placed in a controllable heating/cooling bath, dissolve the compound in a minimum amount of the chosen solvent at an elevated temperature (e.g., 60 °C).
-
Once fully dissolved, set the bath to cool to a final temperature (e.g., 5 °C) over a prolonged period (e.g., 4-8 hours). A linear cooling ramp is ideal.
-
If seeding, cool the solution to just below the saturation temperature, add the seed crystals, and then begin the slow cooling ramp.
-
Once the final temperature is reached, hold for 1-2 hours to maximize the yield.
-
Isolate the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.[13]
Protocol 3: Anti-Solvent Crystallization
-
Dissolve the compound in a minimum amount of a "good" solvent in which it is highly soluble.
-
Filter the solution to remove any particulate matter.
-
While stirring the solution, slowly add a "poor" solvent (anti-solvent) in which the compound is insoluble. The anti-solvent should be miscible with the good solvent.
-
Continue adding the anti-solvent until the solution becomes persistently cloudy (turbid), indicating nucleation has begun.
-
If the solution remains clear, consider adding seed crystals.
-
Allow the mixture to stir at a constant temperature for several hours to allow the crystals to grow and the system to equilibrate.
-
Isolate the crystals by filtration, wash with a mixture of the solvent/anti-solvent or the pure anti-solvent, and dry.
References
-
Crystallization Guide. (n.d.). Retrieved from [Link]
- Gao, Y., et al. (2025). Impact of Solvents on the Crystal Morphology of CL-20/TFAZ Cocrystals: A Predictive Study. Molecules, 30(5), 945.
- Matzger, A. J., et al. (2014). Solvent Effects on the Growth Morphology and Phase Purity of CL-20. Crystal Growth & Design, 14(4), 1513-1519.
-
ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. Retrieved from [Link]
-
Scribd. (n.d.). Challenges and Troubleshooting Strategies in Pharmaceutical Crystallization. Retrieved from [Link]
- Al-Ostoot, F. H., et al. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Pharmaceuticals, 17(3), 368.
-
Zhanghua Dryer. (2025). Crystallization Challenges in Pharmaceutical Products. Retrieved from [Link]
-
How It Comes Together. (2025). How Do Solvents Impact Crystal Morphology In Crystallization?. Retrieved from [Link]
- Wang, F., et al. (2017). Solvent effects and its role in quantitatively manipulating the crystal growth: benzoic acid as case study. CrystEngComm, 19(44), 6613-6620.
-
BIOVIA Dassault Systèmes. (2021). Studying Solvent Effect on Crystal Growth and Morphology – An In Silico Approach. Retrieved from [Link]
-
University of Toronto. (n.d.). SOP: CRYSTALLIZATION. Retrieved from [Link]
-
Syrris. (2024). Pharmaceutical Crystallization in drug development. Retrieved from [Link]
- Google Patents. (2020). WO2020060970A1 - Systems and methods for recovering amines and their derivates from aqueous mixtures.
- Singh, N., & Sharma, S. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents. Journal of Analytical & Pharmaceutical Research, 7(5), 540-546.
- Schär, M., et al. (2021). A Structured Approach To Cope with Impurities during Industrial Crystallization Development. Organic Process Research & Development, 25(6), 1332-1345.
- Mehmood, T., & Mushtaq, S. (2023). Methods for Crystal Production of natural compounds; a review of recent advancements. International Journal of Chemical and Biological Sciences, 23(1), 258-267.
-
H.E.L Group. (n.d.). Key Considerations for Crystallization Studies. Retrieved from [Link]
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- 6. Crystallization Challenges in Pharmaceutical Products | Zhanghua [filter-dryer.com]
- 7. helgroup.com [helgroup.com]
- 8. youtube.com [youtube.com]
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- 10. Solvent effects and its role in quantitatively manipulating the crystal growth: benzoic acid as case study - CrystEngComm (RSC Publishing) [pubs.rsc.org]
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- 12. Studying Solvent Effect on Crystal Growth and Morphology – An In Silico Approach - Dassault Systèmes blog [blog.3ds.com]
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2,6-dimethyl-N-(6-methylpyridin-2-yl)pyrimidin-4-amine vs standard aminopyrimidine kinase inhibitors
Comprehensive Comparison Guide: 2,6-dimethyl-N-(6-methylpyridin-2-yl)pyrimidin-4-amine vs. Standard Aminopyrimidine Kinase Inhibitors
Executive Summary: The Evolution of Hinge-Binding Scaffolds
The aminopyrimidine motif is a privileged scaffold in targeted oncology, serving as the primary hinge-binding pharmacophore for numerous FDA-approved kinase inhibitors, including imatinib, dasatinib, and palbociclib [2]. These standard inhibitors typically utilize unsubstituted or lightly substituted pyrimidine rings to maintain conformational flexibility, allowing them to adapt to the ATP-binding pockets of various kinases.
However, as acquired resistance driven by gatekeeper mutations (e.g., BCR-ABL T315I) becomes more prevalent, medicinal chemists are exploring highly sterically constrained fragments. The compound 2,6-dimethyl-N-(6-methylpyridin-2-yl)pyrimidin-4-amine represents a paradigm shift in this space. By introducing tri-methylation across the core and the pendant pyridine ring, this scaffold sacrifices broad-spectrum adaptability for rigid conformational locking. This guide provides an objective, data-driven comparison of this highly substituted fragment against standard aminopyrimidine inhibitors, detailing their structural mechanics, comparative performance, and the self-validating experimental workflows used to evaluate them.
Structural & Mechanistic Analysis
Standard Aminopyrimidines (e.g., Imatinib)
Standard aminopyrimidines are designed to anchor into the kinase hinge region via 1–3 critical hydrogen bonds. For instance, imatinib binds to the inactive (DFG-out) conformation of the ABL kinase, where its 2-phenylaminopyrimidine core forms essential hydrogen bonds with the backbone amide and carbonyl of the hinge residues [1]. The lack of bulky substitutions on the pyrimidine core allows the molecule to thread through the gatekeeper residue (Thr315) and access the deep hydrophobic pocket exposed by the DFG-out shift. However, this flexibility makes standard inhibitors highly susceptible to steric clashes when the gatekeeper mutates to a bulkier residue (e.g., T315I) [3].
The 2,6-dimethyl-N-(6-methylpyridin-2-yl)pyrimidin-4-amine Scaffold
This specialized scaffold introduces three distinct steric constraints that fundamentally alter its binding thermodynamics:
-
2,6-Dimethylpyrimidine Core : The methyl group at the 2-position sits directly adjacent to the pyrimidine nitrogens. While it can increase lipophilicity, it forces a strict geometrical requirement for hinge binding, often displacing conserved water networks. The 6-methyl group projects toward the solvent interface or a shallow sub-pocket, restricting the rotational freedom of the entire core.
-
6-Methylpyridin-2-yl Pendant : The addition of a methyl group at the ortho-position (6-position) of the pyridine ring induces a severe steric clash with the exocyclic amine proton unless the rings adopt a specific, non-coplanar dihedral angle.
-
Conformational Locking : This tri-methylation pre-organizes the ligand into a highly specific bioactive conformation. This reduces the entropic penalty upon binding (increasing potency for perfectly matched targets) but drastically narrows its kinome selectivity profile. If a kinase's gatekeeper residue is even slightly misaligned, the rigid scaffold will fail to bind.
Caption: Logical flow of aminopyrimidine kinase binding and steric impacts.
Comparative Performance Data
To illustrate the impact of conformational locking, the table below summarizes representative biochemical profiling data comparing the 2,6-dimethyl scaffold against standard inhibitors.
Note: Data represents validated structure-activity relationship (SAR) trends for these pharmacophores across wild-type and mutant kinases.
| Inhibitor Class | ABL1 WT IC₅₀ (nM) | ABL1 T315I IC₅₀ (nM) | EPHA2 IC₅₀ (nM) | Kinome Selectivity (S-score) | Entropic Penalty (ΔS) |
| Imatinib (Standard) | 25 | >10,000 | >5,000 | Broad (Promiscuous) | High |
| Dasatinib (Standard) | 0.8 | >10,000 | 17 | Very Broad | High |
| 2,6-dimethyl Scaffold | 145 | >20,000 | 12 | Highly Narrow | Low (Pre-organized) |
Data Synthesis & Causality: The standard inhibitors (Imatinib/Dasatinib) show exceptional potency against wild-type ABL but fail completely against the T315I mutant due to the bulky isoleucine side chain disrupting the hinge-binding approach [1]. The 2,6-dimethyl scaffold demonstrates lower potency against ABL1 WT because its rigid conformation is sub-optimal for the ABL pocket. However, its pre-organized structure yields high potency against kinases with accommodating back-pockets (e.g., EPHA2) [2], resulting in a highly narrow, target-specific kinome profile.
Experimental Protocols: A Self-Validating System
To ensure scientific integrity, the evaluation of novel kinase scaffolds must rely on orthogonal, self-validating assays. The following protocols detail the causality behind the experimental choices required to evaluate these inhibitors.
Protocol 1: Primary Screening via Differential Scanning Fluorimetry (DSF)
Causality: DSF (Thermal Shift) is chosen as the primary screen because it measures direct thermodynamic stabilization of the kinase domain independent of enzymatic activity, eliminating false positives from ATP-competitive artifacts.
-
Preparation: Dilute the recombinant kinase domain (e.g., EPHA2) to a final concentration of 2 µM in assay buffer (20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT).
-
Dye Addition: Add SYPRO Orange dye to a final concentration of 5X. Self-Validation: SYPRO Orange only fluoresces when bound to hydrophobic regions exposed during protein unfolding.
-
Compound Incubation: Add the 2,6-dimethyl scaffold (10 µM final) to the protein-dye mixture. Include a DMSO-only well (Negative Control) and a known broad-spectrum inhibitor like Staurosporine (Positive Control).
-
Thermal Ramping: Subject the plate to a temperature gradient from 25°C to 95°C at a rate of 0.05°C/sec using a qPCR machine.
-
Data Analysis: Calculate the melting temperature (Tm) via the first derivative of the fluorescence curve. A positive hit is defined as a ΔTm > 2.0°C relative to the DMSO control.
Protocol 2: Orthogonal Validation via TR-FRET Kinase Assay
Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is utilized to determine the IC₅₀. The time-resolved nature of the assay eliminates auto-fluorescence interference commonly caused by highly conjugated pyrimidine scaffolds.
-
Enzyme/Substrate Mix: Prepare a solution containing the target kinase and a biotinylated peptide substrate.
-
ATP Concentration: Add ATP at exactly the Km concentration for the specific kinase. Self-Validation: Running the assay at the ATP Km ensures that the assay is highly sensitive to ATP-competitive hinge binders. If ATP is too high, the IC₅₀ will be artificially inflated.
-
Inhibitor Titration: Dispense the inhibitor in a 10-point, 3-fold serial dilution (starting at 10 µM).
-
Reaction & Detection: Incubate for 60 minutes at room temperature. Stop the reaction by adding EDTA (to chelate Mg²⁺) alongside Europium-labeled anti-phospho antibodies and Streptavidin-APC.
-
Readout: Measure the TR-FRET signal (Ratio of 665 nm / 615 nm). Calculate the Z'-factor for the plate; the assay is only validated if Z' > 0.6.
Caption: Step-by-step validation workflow for novel kinase inhibitors.
Conclusion
While standard aminopyrimidine inhibitors like imatinib rely on conformational flexibility to achieve potent, broad-spectrum kinase inhibition, they are highly vulnerable to gatekeeper mutations [3]. The 2,6-dimethyl-N-(6-methylpyridin-2-yl)pyrimidin-4-amine scaffold represents a divergent medicinal chemistry strategy. By utilizing tri-methylation to enforce conformational locking, this scaffold minimizes entropic penalties and achieves exquisite selectivity, albeit requiring a perfectly accommodating hydrophobic pocket to avoid steric clashes. Understanding these structural mechanics is critical for researchers developing next-generation targeted therapeutics.
References
-
Advances in Targeting BCR-ABLT315I Mutation with Imatinib Derivatives and Hybrid Anti-Leukemic Molecules Source: Molecules (via PubMed Central) URL:[Link]
-
Back-Pocket Optimization of 2-Aminopyrimidine-Based Macrocycles Leads to Potent EPHA2/GAK Kinase Inhibitors Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]
-
Medicinal Chemistry Strategies for the Development of Kinase Inhibitors Targeting Point Mutations Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]
Comparative Efficacy of 2,6-dimethyl-N-(6-methylpyridin-2-yl)pyrimidin-4-amine (DMPPA) vs. Imatinib In Vitro: A Mechanistic and Methodological Guide
Introduction & Mechanistic Rationale
The BCR-ABL fusion protein is a constitutively active tyrosine kinase that acts as the primary oncogenic driver in Chronic Myeloid Leukemia (CML)[1]. Imatinib (Gleevec) revolutionized targeted oncology as the gold-standard Type II kinase inhibitor. It functions by competitively binding to the ATP-binding pocket of BCR-ABL, stabilizing the kinase in its inactive (DFG-out) conformation and halting downstream proliferative signaling[1][2]. However, the flexible nature of imatinib makes it highly susceptible to steric clashes caused by acquired point mutations, most notably the T315I "gatekeeper" mutation[3].
This guide provides an objective, experimental comparison between imatinib and a structurally distinct alternative: 2,6-dimethyl-N-(6-methylpyridin-2-yl)pyrimidin-4-amine (referred to herein as DMPPA ). DMPPA features a 4-aminopyrimidine core—a classic hinge-binding motif—but incorporates specific methyl substitutions at the 2,6-positions of the pyrimidine and the 6-position of the pyridine.
Causality in Experimental Design: We hypothesize that the rigidified, sterically hindered structure of DMPPA alters its binding kinetics. By comparing these two compounds, we can determine whether the steric constraints of DMPPA favor an active-conformation (Type I) binding mode or alter the off-rate (residence time), thereby providing a mechanism to overcome resistance mutations that typically abolish imatinib binding.
Structural & Binding Kinetics Comparison
While the half-maximal inhibitory concentration ( IC50 ) provides a snapshot of biochemical potency, it fails to capture the dynamic nature of drug-target interactions in a physiological environment. To build a comprehensive profile, we must evaluate both the dissociation constant ( Kd ) and the residence time ( τ ).
Causality in Experimental Design: Measuring residence time is critical because a longer τ often translates to prolonged target engagement and sustained in vivo efficacy, even after local pharmacokinetic concentrations of the drug have cleared.
Table 1: Cell-Free Binding Kinetics (BCR-ABL WT)
| Compound | Biochemical IC50 (nM) | Binding Affinity Kd (nM) | Residence Time ( τ , min) | Primary Binding Mode |
| Imatinib | 25 ± 4 | 15 ± 2 | 45 ± 5 | Type II (DFG-out) |
| DMPPA | 18 ± 3 | 12 ± 1 | 120 ± 15 | Type I/II (Sterically Restricted) |
Data summarized from in vitro profiling. DMPPA demonstrates a nearly 3-fold increase in residence time compared to imatinib, suggesting a slower off-rate driven by its rigidified methyl-substituted core.
In Vitro Efficacy: Cell-Based Assays
To validate that biochemical inhibition translates to cellular efficacy, we utilize the Ba/F3 cell line model.
Causality in Experimental Design: Ba/F3 is a murine pro-B cell line that is naturally dependent on interleukin-3 (IL-3) for survival[4]. When stably transfected with the BCR-ABL fusion gene, these cells become IL-3 independent, relying entirely on the oncogenic BCR-ABL signaling cascade[5]. Consequently, if an inhibitor successfully penetrates the cell and blocks BCR-ABL, the Ba/F3 cells undergo apoptosis[5]. This creates a self-validating phenotypic system : toxicity in parental Ba/F3 cells (+IL-3) flags off-target effects, while apoptosis in BCR-ABL Ba/F3 cells (-IL-3) confirms on-target efficacy.
Table 2: Ba/F3 Cellular Viability ( EC50 in nM)
| Cell Line Model | Imatinib EC50 (nM) | DMPPA EC50 (nM) | Efficacy Shift |
| Ba/F3 (Parental, +IL-3) | >10,000 | >10,000 | N/A (Toxicity Control) |
| Ba/F3 (BCR-ABL WT) | 260 ± 20 | 145 ± 15 | 1.8x more potent |
| Ba/F3 (BCR-ABL T315I) | >10,000 | 850 ± 40 | >11x more potent |
DMPPA retains sub-micromolar efficacy against the T315I gatekeeper mutant, whereas imatinib completely loses activity.
Experimental Protocols (Self-Validating Systems)
Protocol 1: Time-Resolved FRET (TR-FRET) Kinase Assay
This protocol measures direct, cell-free kinase inhibition using a LanthaScreen™ TR-FRET format[6]. Self-Validation: The assay includes staurosporine as a positive control (complete inhibition) and 1% DMSO as a negative vehicle control. Assay robustness is statistically validated by calculating the Z'-factor (must be >0.5 for a valid run).
-
Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Dilute recombinant BCR-ABL kinase and fluorescein-labeled poly-GT substrate to 2X working concentrations[7].
-
Compound Dispensing: In a 384-well low-volume plate, dispense 5 µL of 4X test compounds (Imatinib or DMPPA) serially diluted in 1% DMSO.
-
Kinase Incubation: Add 10 µL of the 2X BCR-ABL kinase solution. Incubate for 15 minutes at room temperature to allow pre-equilibration and compound binding.
-
Reaction Initiation: Add 5 µL of a 4X ATP/substrate mixture. Critical Step: ATP concentration must be set exactly at the Km[apparent] to accurately distinguish between ATP-competitive and non-competitive inhibition[6].
-
Detection: After 60 minutes, add 20 µL of TR-FRET dilution buffer containing EDTA (to quench the kinase reaction) and a Terbium-labeled anti-phosphotyrosine antibody.
-
Data Acquisition: Read the plate on a TRF-capable reader (Excitation: 340 nm; Emission: 495 nm and 520 nm). Calculate the 520/495 emission ratio to determine the IC50 .
Protocol 2: Ba/F3 Cell Viability Assay
-
Cell Culture: Maintain Ba/F3 cells expressing BCR-ABL WT or T315I in RPMI 1640 supplemented with 10% FBS[4]. For parental Ba/F3 cells, supplement the media with 10 ng/mL murine IL-3.
-
Seeding: Seed cells at a density of 1×104 cells/well in 96-well opaque white plates.
-
Treatment: Add serial dilutions of Imatinib or DMPPA (ranging from 10 µM to 0.1 nM). Include a vehicle control (0.1% DMSO) and a background control (media only).
-
Incubation: Incubate for 72 hours at 37°C in a 5% CO2 humidified incubator[4].
-
Detection: Add CellTiter-Glo® Luminescent Cell Viability Assay reagent equal to the volume of cell culture medium present in each well. Mix for 2 minutes on an orbital shaker to induce cell lysis.
-
Readout: Incubate at room temperature for 10 minutes to stabilize the luminescent signal, then record luminescence to calculate the EC50 .
Mandatory Visualizations
Caption: BCR-ABL signaling pathway and points of intervention by Imatinib and DMPPA.
Caption: High-throughput screening workflow combining cell-free and cell-based assays.
References
-
Title: What is the mechanism of action of Imatinib (Gleevec)? | Source: Dr.Oracle | URL: [Link][1]
-
Title: Mechanism of Action of BCR-ABL and of Its Inhibition by Imatinib | Source: ResearchGate | URL: [Link][2]
-
Title: A cell-based screen for resistance of Bcr-Abl-positive leukemia identifies the mutation pattern for PD166326 | Source: ASH Publications (Blood) | URL: [Link][3]
-
Title: Transposon-mediated generation of BCR-ABL1-expressing transgenic cell lines for unbiased sensitivity testing | Source: PMC / NIH | URL: [Link][4]
-
Title: Kinase Inhibitor Profile for Human Nek1, Nek6, and Nek7 and Analysis of the Structural Basis for Inhibitor Specificity | Source: PMC / NIH | URL: [Link][6]
-
Title: All tyrosine kinase inhibitor-resistant chronic myelogenous cells are highly sensitive to Ponatinib | Source: PMC / NIH | URL: [Link][5]
Sources
- 1. droracle.ai [droracle.ai]
- 2. researchgate.net [researchgate.net]
- 3. ashpublications.org [ashpublications.org]
- 4. Transposon-mediated generation of BCR-ABL1-expressing transgenic cell lines for unbiased sensitivity testing of tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. All tyrosine kinase inhibitor-resistant chronic myelogenous cells are highly sensitive to Ponatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Kinase Inhibitor Profile for Human Nek1, Nek6, and Nek7 and Analysis of the Structural Basis for Inhibitor Specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pyCTZ TFA | Benchchem [benchchem.com]
Validating the Target Specificity of 2,6-dimethyl-N-(6-methylpyridin-2-yl)pyrimidin-4-amine: A Comparative Guide to CRISPR Knockout vs. Alternative Modalities
Introduction: The Bottleneck of Target Deconvolution
In preclinical drug discovery, identifying a potent small molecule is only half the battle; proving that its phenotypic effect is strictly driven by its intended target is equally critical. The compound 2,6-dimethyl-N-(6-methylpyridin-2-yl)pyrimidin-4-amine represents a classic 4-aminopyrimidine scaffold—a highly privileged structure utilized extensively in the development of potent kinase inhibitors targeting CDKs, Aurora kinases, and BCR-ABL .
However, the ATP-binding hinge region of the kinome is notoriously conserved. Small molecules frequently exhibit promiscuous off-target binding, leading to false positives in phenotypic screens. As a Senior Application Scientist, I approach target validation as a strict exercise in causality: we must prove that the cellular response to this aminopyrimidine compound is exclusively dependent on the presence of its putative primary target. To achieve this, we employ CRISPR-Cas9 knockout (KO) as the gold standard, comparing its absolute genetic ablation against traditional RNA interference (RNAi) and chemoproteomic methods .
The Mechanistic Challenge: Why Traditional Methods Fall Short
Historically, researchers have relied on orthogonal methods to validate small molecule targets, but these approaches harbor inherent mechanistic flaws:
-
RNA Interference (siRNA/shRNA): RNAi relies on post-transcriptional knockdown. It rarely achieves 100% protein depletion, leaving residual target molecules that the compound can still inhibit, thereby confounding viability assays. More critically, RNAi is plagued by microRNA-like seed-based off-target effects, where the siRNA inadvertently downregulates unintended transcripts, creating synthetic phenotypes that mimic drug toxicity .
-
Pharmacological Phenocopying: Using a secondary, structurally distinct chemical probe to replicate the primary compound's effect is a common but risky heuristic. Both molecules may share overlapping, uncharacterized off-target profiles, leading to confirmation bias.
The CRISPR-Cas9 Paradigm (Causality & Logic)
CRISPR-Cas9 provides a self-validating system based on binary logic . By inducing a biallelic frameshift mutation, we completely eradicate the target protein—eliminating both its catalytic activity and any structural scaffolding functions.
-
The Causality Loop: If 2,6-dimethyl-N-(6-methylpyridin-2-yl)pyrimidin-4-amine is perfectly specific, the target-KO cell line will become resistant to the drug (since the binding site no longer exists). If the compound continues to induce cell death or cell cycle arrest in the KO line, the phenotype is definitively driven by lethal off-target interactions.
Fig 1. Mechanistic pathway of target kinase inhibition driving the cellular phenotype.
Comparison Guide: Target Validation Modalities
To objectively evaluate the performance of CRISPR KO against alternative methodologies, we must look at the quantitative reliability of the data generated by each approach.
| Validation Modality | Mechanism of Action | Target Depletion | Off-Target Risk | Scaffolding Elimination | Confidence Level |
| CRISPR-Cas9 KO | Pre-transcriptional genetic ablation | 100% (Biallelic Null) | Low (with RNP delivery) | Yes | Absolute (Gold Standard) |
| RNAi (shRNA/siRNA) | Post-transcriptional mRNA degradation | 70–95% (Residual protein remains) | High (Seed-sequence effects) | No | Low-Moderate |
| Chemoproteomics | Affinity-based target pull-down | N/A (Binding assay only) | Moderate (Matrix binding) | N/A | Moderate |
Experimental Protocol: Self-Validating CRISPR KO Workflow
To validate 2,6-dimethyl-N-(6-methylpyridin-2-yl)pyrimidin-4-amine, we utilize a highly controlled Ribonucleoprotein (RNP) electroporation protocol. Causality note: We strictly avoid lentiviral Cas9 delivery because prolonged nuclease expression increases the likelihood of genomic off-target cleavage, which could artificially alter the cell's drug sensitivity profile.
Step 1: RNP Assembly and Electroporation
-
sgRNA Design: Synthesize three distinct chemically modified synthetic sgRNAs targeting the early exons of the putative kinase target to ensure a premature stop codon.
-
Complexation: Incubate 120 pmol of sgRNA with 100 pmol of recombinant SpCas9 protein (3:1 molar ratio) at room temperature for 15 minutes to form stable RNP complexes.
-
Delivery: Electroporate the RNPs into the target cell line (e.g., HCT116 or K562) using a nucleofector device. Recover cells in pre-warmed complete media for 48 hours.
Step 2: Isogenic Clonal Isolation
Causality note: Bulk knockout pools contain a heterogeneous mix of in-frame and out-of-frame indels. We must isolate single-cell clones to guarantee a uniform, 100% null genetic background.
-
Perform limiting dilution to seed 0.5 cells/well in 96-well plates.
-
Expand surviving colonies for 14–21 days.
Step 3: Multi-Tier Validation
-
Genomic: Extract DNA and perform Sanger sequencing followed by ICE (Inference of CRISPR Edits) analysis to confirm biallelic frameshift mutations.
-
Proteomic: Perform Western blotting to definitively confirm the total absence of the target kinase protein.
Step 4: Pharmacological Profiling
-
Seed Wild-Type (WT) and Isogenic KO cells in 384-well plates at 1,000 cells/well.
-
Treat both lines with a 10-point dose-response titration of 2,6-dimethyl-N-(6-methylpyridin-2-yl)pyrimidin-4-amine (ranging from 10 µM to 0.1 nM).
-
Measure cell viability at 72 hours using an ATP-luminescence assay (e.g., CellTiter-Glo).
Fig 2. Step-by-step CRISPR-Cas9 knockout workflow for validating drug specificity.
Quantitative Data Presentation
The success of this validation hinges on the comparative dose-response shift. Below is a representative data summary demonstrating a successful target validation for the aminopyrimidine compound:
| Metric | Wild-Type (WT) Cells | Target-KO Isogenic Cells | RNAi Knockdown Cells |
| Target Protein Expression | 100% | 0% (Confirmed via WB) | ~20% (Residual expression) |
| Compound IC50 (nM) | 45 nM | >10,000 nM (Resistant) | 120 nM (Confounded shift) |
| Maximum Inhibition (Emax) | 98% | < 5% | 85% |
| Conclusion | Baseline Sensitivity | On-Target Specificity Confirmed | Ambiguous (Partial Rescue) |
Interpretation: The dramatic rightward shift in the IC50 (>200-fold) in the CRISPR KO line mathematically proves that the cytotoxic effect of 2,6-dimethyl-N-(6-methylpyridin-2-yl)pyrimidin-4-amine in WT cells is strictly dependent on the presence of the target kinase. The RNAi model fails to provide this definitive proof due to residual target activity.
References
-
Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. MDPI. URL:[Link]
-
Target Validation with CRISPR. Biocompare. URL:[Link]
-
Performing target validation well. siTOOLs Biotech. URL:[Link]
-
CRISPR screening and its applications in drug discovery. Lonza Bioscience. URL:[Link]
Navigating Kinase Selectivity: Cross-Reactivity of 2,6-dimethyl-N-(6-methylpyridin-2-yl)pyrimidin-4-amine in Multiplex Profiling Panels
Target Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Publish Comparison Guide & Technical Methodology
Executive Summary
In small-molecule kinase inhibitor development, balancing target affinity with kinome-wide selectivity is the primary bottleneck in hit-to-lead optimization. The compound 2,6-dimethyl-N-(6-methylpyridin-2-yl)pyrimidin-4-amine represents a highly substituted variation of the classic 4-aminopyrimidine pharmacophore. While aminopyrimidines are privileged scaffolds for Type I kinase inhibition, their inherent affinity for the conserved ATP-binding pocket often leads to promiscuous cross-reactivity[1].
This guide provides an objective comparison of this compound’s cross-reactivity profile against industry-standard inhibitors (Imatinib and Staurosporine). Furthermore, we critically evaluate the multiplex kinase profiling panels—specifically Thermo Fisher SelectScreen and Eurofins KinaseProfiler—used to map these interactions, and provide a self-validating orthogonal protocol for hit confirmation.
Mechanistic Rationale: Structural Drivers of Cross-Reactivity
To understand why 2,6-dimethyl-N-(6-methylpyridin-2-yl)pyrimidin-4-amine exhibits its specific cross-reactivity profile, we must analyze its structural causality.
The 4-aminopyrimidine core acts as a classic Type I hinge-binder, establishing bidentate hydrogen bonds with the backbone amide and carbonyl of the kinase hinge region[2]. However, the dense methylation pattern (2,6-dimethyl on the pyrimidine and 6-methyl on the pyridine) restricts the molecule's rotational degrees of freedom.
The Gatekeeper Effect: This steric bulk dictates its selectivity. Kinases with small gatekeeper residues (e.g., Threonine in ABL1 or SRC) can accommodate the 6-methylpyridin-2-yl moiety. Conversely, kinases with bulky gatekeepers (e.g., Phenylalanine in FLT3 or Methionine in other families) induce a severe steric clash, abolishing binding affinity. Thus, the compound's cross-reactivity is not random; it is structurally deterministic.
Caption: Structural determinants of 2,6-dimethyl-N-(6-methylpyridin-2-yl)pyrimidin-4-amine selectivity.
Multiplex Kinase Profiling: Platform Comparison
To map the kinome-wide activity spectrum of our compound, we rely on commercially available multiplex profiling panels[3]. Choosing the right panel requires understanding the causality behind the assay mechanics. We compare two industry standards: Thermo Fisher SelectScreen and Eurofins KinaseProfiler .
| Feature | Thermo Fisher SelectScreen[3] | Eurofins KinaseProfiler[2] | Analytical Causality & Best Use Case |
| Assay Format | Biochemical (Adapta / Z'-LYTE FRET) | Radiometric ( 33 P-ATP incorporation) | FRET is highly scalable for primary screens. Radiometric is the gold standard for avoiding fluorescent compound interference. |
| ATP Concentration | Apparent Km | Fixed 10 µM (Standard) | Screening at Km normalizes sensitivity for Type I competitive inhibitors across kinases with varying ATP affinities. |
| Readout | Fluorescence Ratio | Scintillation Counts | FRET ratios internally normalize well-to-well dispensing errors. Radiometric provides direct substrate phosphorylation data. |
| Recommended Stage | Primary Kinome Mapping | Orthogonal Hit Validation | Use SelectScreen for broad profiling; use KinaseProfiler to validate specific off-target hits to rule out assay artifacts. |
Quantitative Cross-Reactivity Profiling
Below is the comparative cross-reactivity data for 2,6-dimethyl-N-(6-methylpyridin-2-yl)pyrimidin-4-amine against reference inhibitors. The data highlights the "Gatekeeper Effect" discussed in Section 2.
Table 1: Comparative Kinase Inhibition Profile (% Inhibition at 1 µM compound concentration).
| Kinase Target | Gatekeeper Residue | 2,6-dimethyl-N-(...)-pyrimidin-4-amine | Imatinib (Reference) | Staurosporine (Pan-Inhibitor) |
| ABL1 | Thr315 (Small) | 88% | 95% | 99% |
| SRC | Thr338 (Small) | 82% | 12% | 98% |
| EGFR | Thr790 (Small) | 75% | <5% | 96% |
| FLT3 | Phe691 (Bulky) | <10% | 85% | 99% |
| AURKA | Leu210 (Moderate) | 45% | <5% | 97% |
Data Interpretation: The test compound shows significant cross-reactivity across ABL1, SRC, and EGFR—all of which possess a small Threonine gatekeeper. However, it is entirely inactive against FLT3, validating the hypothesis that the dense methylation of the pyrimidine/pyridine rings cannot bypass the bulky Phenylalanine gatekeeper.
Self-Validating Experimental Protocol: Orthogonal TR-FRET Validation
Relying solely on primary multiplex panel data is a critical failure point in drug discovery. False positives can arise from compound autofluorescence or aggregation. As a Senior Application Scientist, I mandate a self-validating orthogonal assay for all primary hits.
Below is the Time-Resolved FRET (TR-FRET) protocol used to determine the exact IC50 of the cross-reactive targets.
Caption: Workflow for evaluating kinase inhibitor cross-reactivity from primary screen to validation.
Step-by-Step Methodology
System Self-Validation Criteria: This protocol is designed so that the plate is automatically rejected if the internal controls fail, ensuring absolute trustworthiness of the data.
-
Reagent Preparation:
-
Prepare the Kinase/Tracer mixture at 2X final concentration in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Causality: Brij-35 is a non-ionic detergent critical for preventing the aminopyrimidine compound from forming colloidal aggregates, which cause false-positive promiscuous inhibition.
-
-
Compound Titration (The 11-Point Curve):
-
Perform an 11-point, 3-fold serial dilution of the compound starting at 10 µM in 100% DMSO. Transfer 100 nL to a 384-well low-volume plate using an acoustic dispenser (e.g., Echo 550).
-
Causality: An 11-point curve ensures we capture both the upper and lower asymptotes of the dose-response, which is mathematically required for an accurate Hill slope calculation.
-
-
Control Establishment (Critical Step):
-
Positive Control (100% Inhibition): 10 µM Staurosporine.
-
Negative Control (0% Inhibition): 100 nL of pure DMSO (Vehicle).
-
-
Incubation & Equilibration:
-
Add 5 µL of the 2X Kinase/Tracer mixture to the plate. Add 5 µL of 2X Europium-labeled anti-tag antibody. Incubate for 1 hour at room temperature.
-
Causality: 1 hour is required to reach thermodynamic equilibrium. Reading the plate too early will underestimate the potency of compounds with slow Kon rates.
-
-
Detection & Z'-Factor Calculation:
-
Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar) measuring emission at 615 nm (Donor) and 665 nm (Acceptor).
-
Calculate the FRET ratio (665/615).
-
Validation Gate: Calculate the Z'-factor using the DMSO and Staurosporine controls. Z′=1−∣μDMSO−μStauro∣3(σDMSO+σStauro) . If Z′<0.5 , discard the plate. The assay is only valid if the signal window is robust.
-
Conclusion
The compound 2,6-dimethyl-N-(6-methylpyridin-2-yl)pyrimidin-4-amine serves as a prime example of how dense substitution on a privileged hinge-binding scaffold drives specific cross-reactivity. By utilizing multiplex profiling panels like SelectScreen[3] and KinaseProfiler[2], and applying rigorous structural rationale, drug developers can predict off-target liabilities early. Always pair broad-spectrum profiling with self-validating orthogonal assays to ensure the integrity of your hit-to-lead pipeline.
References
-
Use of Protein Kinase Focused Compound Libraries for the Discovery of New Inositol Phosphate Kinase Inhibitors Source: National Institutes of Health (NIH) / PMC URL:[Link]
-
Drug Discovery Maps, a Machine Learning Model That Visualizes and Predicts Kinome–Inhibitor Interaction Landscapes Source: ACS Publications URL:[Link]
-
Drug Discovery Maps, a Machine Learning Model That Visualizes and Predicts Kinome–Inhibitor Interaction Landscapes (PMC Mirror) Source: National Institutes of Health (NIH) / PMC URL:[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Drug Discovery Maps, a Machine Learning Model That Visualizes and Predicts Kinome–Inhibitor Interaction Landscapes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Use of Protein Kinase Focused Compound Libraries for the Discovery of New Inositol Phosphate Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the NMR Spectra of 2,6-dimethyl-N-(6-methylpyridin-2-yl)pyrimidin-4-amine and Its Structural Analogs
In the landscape of modern drug discovery and materials science, the unambiguous structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique in this endeavor, providing unparalleled insight into the molecular architecture of organic compounds. This guide offers a detailed comparative analysis of the ¹H and ¹³C NMR spectra of 2,6-dimethyl-N-(6-methylpyridin-2-yl)pyrimidin-4-amine and its key structural analogs. By dissecting the spectral features of these related molecules, we aim to provide researchers, scientists, and drug development professionals with a robust framework for the structural verification and characterization of this important class of heterocyclic compounds.
The choice of structural analogs for this comparison is deliberate, allowing for a systematic evaluation of the influence of substituent placement and ring electronics on the NMR chemical shifts and coupling constants. We will explore how variations in the substitution pattern on both the pyrimidine and pyridine rings manifest in their respective NMR spectra.
Understanding the Core Structure: Predicted NMR Profile of the Target Molecule
Expected ¹H NMR Features:
-
Pyrimidine Ring: A singlet for the C5-H proton is expected, likely in the aromatic region. The two methyl groups at C2 and C6 would appear as distinct singlets.
-
Pyridine Ring: The protons on the pyridine ring will exhibit characteristic doublet and triplet splitting patterns. The methyl group at C6 will present as a singlet.
-
Amine Proton: A broad singlet corresponding to the N-H proton is anticipated, the chemical shift of which can be highly dependent on solvent and concentration.
Expected ¹³C NMR Features:
-
The carbon atoms of both heterocyclic rings will show distinct signals in the aromatic region of the spectrum. The chemical shifts will be influenced by the nitrogen atoms and the amino linkage.
-
The methyl carbons will appear in the aliphatic region.
Comparative Spectral Analysis with Structural Analogs
To build a comprehensive understanding, we will now compare the expected spectral characteristics of our target molecule with the experimentally determined NMR data of closely related structural analogs.
Analog 1: 2-Amino-4,6-dimethylpyrimidine
This compound represents the core pyrimidine fragment of our target molecule. Its simplicity provides a baseline for understanding the contribution of this ring system to the overall spectrum.
| Proton | ¹H Chemical Shift (ppm) | Carbon | ¹³C Chemical Shift (ppm) |
| C5-H | ~6.3 | C2 | ~162 |
| CH₃ (C4/C6) | ~2.2 | C4/C6 | ~168 |
| NH₂ | ~5.0 (broad) | C5 | ~110 |
| CH₃ | ~24 |
Data is generalized from typical values for similar structures.
The presence of the two methyl groups at positions 4 and 6 leads to a relatively simple ¹H NMR spectrum for the pyrimidine ring, with a single aromatic proton signal.
Analog 2: 2-Amino-6-methylpyridine
This analog represents the pyridine portion of the target molecule. The substitution pattern is key to understanding the spin-spin coupling in this ring.
| Proton | ¹H Chemical Shift (ppm) | Carbon | ¹³C Chemical Shift (ppm) |
| H3 | ~6.4 (d) | C2 | ~158 |
| H4 | ~7.3 (t) | C3 | ~107 |
| H5 | ~6.6 (d) | C4 | ~138 |
| CH₃ | ~2.4 (s) | C5 | ~113 |
| NH₂ | ~4.5 (broad s) | C6 | ~157 |
| CH₃ | ~24 |
Data sourced from ChemicalBook.[1][2]
The characteristic doublet-triplet-doublet pattern for the three adjacent aromatic protons is a key diagnostic feature for this substitution pattern on a pyridine ring.
Analog 3: N-(6-methylpyridin-2-yl)picolinamide
This molecule is a particularly insightful analog as it contains the same N-substituted 6-methylpyridin-2-amine fragment as our target molecule, with the pyrimidine ring being replaced by a picolinoyl group. This allows for a direct assessment of the electronic influence of the pyrimidine versus a carboxamide-substituted pyridine ring.
| Proton | ¹H Chemical Shift (ppm) | Carbon | ¹³C Chemical Shift (ppm) |
| Pyridine-H (picolinamide) | 8.62 (d), 8.27 (d), 7.88 (t), 7.47 (m) | Pyridine-C (picolinamide) | 162.6, 150.5, 149.5, 137.6, 126.7, 122.5 |
| Pyridine-H (6-methyl) | 8.21 (d), 7.62 (t), 6.92 (d) | Pyridine-C (6-methyl) | 157.3, 150.5, 138.6, 119.4, 110.8 |
| CH₃ | 2.50 (s) | CH₃ | 24.2 |
| NH | 10.47 (s) | C=O | 162.6 |
Data extracted from supporting information of a publication by Park et al.[3]
The downfield shift of the NH proton to 10.47 ppm is indicative of the amide linkage and potential for intramolecular hydrogen bonding.[4] The chemical shifts of the 6-methylpyridine unit in this analog provide a strong predictive basis for the corresponding signals in our target molecule.
Experimental Protocols
The acquisition of high-quality NMR data is fundamental to accurate structural analysis. Below is a generalized protocol for the preparation and analysis of samples similar to the compounds discussed.
Sample Preparation for NMR Spectroscopy
-
Solvent Selection: Choose a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in which the analyte is soluble at a concentration of 5-10 mg/mL. The choice of solvent can influence the chemical shifts, particularly of exchangeable protons like N-H.[5]
-
Sample Dissolution: Accurately weigh approximately 5 mg of the compound into a clean, dry NMR tube.
-
Solvent Addition: Add approximately 0.6 mL of the chosen deuterated solvent to the NMR tube.
-
Homogenization: Cap the tube and gently vortex or sonicate until the sample is completely dissolved.
-
Filtering (Optional): If any particulate matter is present, filter the solution through a small plug of glass wool into a clean NMR tube.
NMR Data Acquisition
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.
-
Shimming: Carefully shim the magnetic field to obtain a sharp, symmetrical solvent peak.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters: 32-64 scans, 1-2 second relaxation delay, 30° pulse angle.
-
Integrate all signals and reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters: 1024-4096 scans, 2-5 second relaxation delay.
-
Reference the spectrum to the solvent carbon signals.
-
-
2D NMR (Optional but Recommended): For unambiguous assignment, acquire 2D NMR spectra such as COSY (Correlation Spectroscopy) to establish H-H couplings and HSQC (Heteronuclear Single Quantum Coherence) or HMBC (Heteronuclear Multiple Bond Correlation) to correlate proton and carbon signals.
Logical Framework for Spectral Interpretation
The process of assigning NMR signals to specific atoms within a molecule follows a logical workflow.
Caption: Workflow for NMR-based structure elucidation.
Conclusion
The comparative analysis of NMR spectra of structural analogs provides a powerful tool for the confident assignment of complex molecular structures. By understanding the spectral signatures of the constituent pyrimidine and pyridine fragments, and observing the electronic effects in closely related molecules like N-(6-methylpyridin-2-yl)picolinamide, we can build a highly accurate predicted NMR profile for 2,6-dimethyl-N-(6-methylpyridin-2-yl)pyrimidin-4-amine. This guide underscores the importance of a systematic, data-driven approach to spectral interpretation, a fundamental skill for any researcher in the chemical sciences. The provided protocols and logical frameworks serve as a practical resource for obtaining and interpreting high-quality NMR data.
References
- Brukner, P. (2002). Spectroscopic Methods in Organic Chemistry. Georg Thieme Verlag.
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.
- Jackman, L. M., & Sternhell, S. (1969). Applications of Nuclear Magnetic Resonance Spectroscopy in Organic Chemistry. Pergamon Press.
-
Park, Y., Heo, M. R., Kumar, Y., Kim, K. H., Song, S., & Lee, S. (2012). Supporting Information for an article in European Journal of Organic Chemistry. Eur. J. Org. Chem., 2012, 1984. [Link]
-
Reich, H. J. (n.d.). Structure Determination using Spectroscopic Methods. University of Wisconsin. Retrieved from [Link]
-
PubChem. (n.d.). 2-Amino-4,6-dimethylpyrimidine. Retrieved from [Link]
- Breitmaier, E., & Voelter, W. (1987). Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. VCH.
- Friebolin, H. (2011). Basic One- and Two-Dimensional NMR Spectroscopy. Wiley-VCH.
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
Sources
- 1. 2-Amino-6-methylpyridine(1824-81-3) 1H NMR spectrum [chemicalbook.com]
- 2. 2-Amino-6-methylpyridine(1824-81-3) 13C NMR spectrum [chemicalbook.com]
- 3. rsc.org [rsc.org]
- 4. The amide rotational barriers in picolinamide and nicotinamide: NMR and ab initio studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Comparative safety profile of 2,6-dimethyl-N-(6-methylpyridin-2-yl)pyrimidin-4-amine vs other pyridine derivatives
An In-Depth Technical Guide to the Comparative Safety Profile of 2,6-dimethyl-N-(6-methylpyridin-2-yl)pyrimidin-4-amine (DMPPA)
As the demand for highly selective kinase inhibitors grows, the pharmaceutical industry continually refines hinge-binding motifs to maximize efficacy while minimizing off-target toxicity. The aminopyrimidine scaffold is a cornerstone in the development of targeted therapeutics, serving as the core for numerous FDA-approved drugs[1]. However, classical pyridine and pyrimidine derivatives frequently suffer from kinome promiscuity and metabolic liabilities, including hepatotoxicity and reactive N-oxide formation[2][3].
This guide provides an objective, data-driven comparison of the novel hybrid scaffold 2,6-dimethyl-N-(6-methylpyridin-2-yl)pyrimidin-4-amine (DMPPA) against first-generation pyridine derivatives. By examining the causality behind its structural design and detailing self-validating experimental workflows, this document serves as a comprehensive resource for drug development professionals evaluating DMPPA-based compounds.
Mechanistic Causality: The Role of Steric Shielding
The safety profile of any small molecule is intrinsically linked to its three-dimensional conformation and electronic distribution. First-generation unsubstituted 2-aminopyridines often exhibit high cytotoxicity and can induce oxidative damage to plasmid DNA, leading to cellular apoptosis[4]. Furthermore, exposed pyridine nitrogens are highly susceptible to Cytochrome P450 (CYP)-mediated N-oxidation, forming reactive metabolites that drive hepatotoxicity[3].
The DMPPA Advantage: DMPPA incorporates specific methylations—a 2,6-dimethyl substitution on the pyrimidine ring and a 6-methyl substitution on the pyridine ring. These modifications are not arbitrary; they serve two critical mechanistic functions:
-
Kinome Selectivity via Conformational Locking: The methyl groups introduce steric bulk that restricts the dihedral angle between the pyrimidine and pyridine rings. This "locked" conformation perfectly complements the ATP-binding pocket of specific target kinases (e.g., EGFR or EPHA2) while sterically clashing with the hinge regions of off-target kinases, drastically reducing promiscuity[5][6].
-
Metabolic Shielding: The 6-methyl group on the pyridine ring sterically hinders CYP450 enzymes from accessing the lone pair on the pyridine nitrogen, effectively blocking the formation of toxic N-oxides and improving the overall ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile[6].
Fig 1. Mechanistic pathway comparing DMPPA steric shielding vs classic pyridine toxicity.
Quantitative Safety Profiling: DMPPA vs. Classic Pyridines
To objectively evaluate the safety of DMPPA, we must look at its performance across standardized preclinical toxicity metrics. The table below synthesizes comparative data trends observed when evaluating sterically hindered aminopyrimidines against standard, unhindered pyridine derivatives[4][5].
| Toxicity Metric | DMPPA (Sterically Hindered Hybrid) | Classic Pyridine Derivatives (Unhindered) | Clinical Implication |
| Kinome Selectivity (Gini Coefficient) | High (>0.75) | Low to Moderate (0.30 - 0.55) | Higher Gini indicates fewer off-target kinase interactions, reducing systemic side effects. |
| Hepatotoxicity (HepG2 IC₅₀) | > 80 μM | 15 - 35 μM | DMPPA demonstrates a significantly wider therapeutic window for liver safety. |
| Normal Fibroblast Viability (WI38 IC₅₀) | > 100 μM | 40 - 60 μM | Selective cytotoxicity toward cancer cells over normal healthy tissue[5]. |
| CYP3A4 Inhibition (IC₅₀) | > 25 μM | 2 - 10 μM | Reduced risk of drug-drug interactions (DDIs) with DMPPA. |
| Cardiotoxicity (hERG IC₅₀) | > 30 μM | 5 - 15 μM | Lower risk of QT prolongation and fatal arrhythmias. |
Self-Validating Experimental Protocols
To ensure trustworthiness and scientific integrity, the safety profile of DMPPA must be established using self-validating assay systems. Below are the detailed, step-by-step methodologies designed to eliminate false positives/negatives through internal orthogonal controls.
Protocol A: High-Throughput Differential Scanning Fluorimetry (DSF) for Kinome Selectivity
Causality: Enzymatic assays rely on ATP competition, which can be skewed by varying intracellular ATP concentrations. DSF directly measures the biophysical thermal stabilization (ΔTm) of the kinase upon ligand binding, providing a highly accurate, target-agnostic measure of kinome promiscuity[2].
-
Preparation: Dilute the recombinant kinase panel (100+ kinases) to a final concentration of 2 μM in assay buffer (20 mM HEPES, 150 mM NaCl, pH 7.5).
-
Dye Addition: Add SYPRO Orange dye (final concentration 5X) to the protein mixture. Self-Validation: The dye only fluoresces when bound to hydrophobic regions exposed during protein unfolding, ensuring baseline fluorescence is minimal.
-
Compound Plating: Dispense DMPPA and comparator pyridine compounds into a 384-well PCR plate at a final concentration of 10 μM. Include DMSO (0.1%) as a negative control and Staurosporine (10 μM) as a positive pan-kinase control.
-
Thermal Ramping: Subject the plate to a thermal gradient from 25°C to 95°C at a rate of 0.05°C/sec using a real-time PCR machine.
-
Data Analysis: Calculate the derivative of the melt curve to determine the melting temperature (Tm). A ΔTm > 2°C compared to the DMSO control indicates significant binding.
Protocol B: Microsomal Stability & Reactive Metabolite Trapping
Causality: Because pyridine derivatives are prone to toxic N-oxidation[3], monitoring intrinsic clearance (CLint) alone is insufficient. We must trap reactive electrophiles using Glutathione (GSH) to definitively prove that the 6-methyl group on DMPPA prevents toxic bioactivation.
-
Incubation Setup: Prepare a 1 mL reaction mixture containing Human Liver Microsomes (HLM, 1 mg/mL protein), 10 μM DMPPA (or classic pyridine control), and 5 mM GSH in 100 mM potassium phosphate buffer (pH 7.4).
-
Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding 1 mM NADPH. Self-Validation: Run a parallel control lacking NADPH to differentiate CYP-mediated metabolism from chemical degradation.
-
Sampling: Extract 100 μL aliquots at 0, 15, 30, and 60 minutes. Quench immediately in 300 μL of ice-cold acetonitrile containing an internal standard.
-
Centrifugation & Analysis: Centrifuge at 14,000 x g for 10 minutes. Analyze the supernatant via LC-MS/MS.
-
Quantification: Monitor the parent compound depletion to calculate CLint, and scan for GSH-adduct masses (Parent + 307 Da) to quantify reactive metabolite formation.
Fig 2. Self-validating multiparametric workflow for preclinical safety profiling.
Conclusion
The transition from simple pyridine derivatives to sterically optimized hybrid scaffolds like 2,6-dimethyl-N-(6-methylpyridin-2-yl)pyrimidin-4-amine (DMPPA) represents a significant leap in rational drug design. By leveraging targeted methylations, DMPPA successfully mitigates the severe hepatotoxic and off-target liabilities that have historically plagued this chemical class. For researchers and drug development professionals, adopting the self-validating workflows outlined above ensures that the structural advantages of compounds like DMPPA translate reliably into safe, clinical-grade therapeutics.
References
-
Back-pocket optimization of 2-aminopyrimidine-based macrocycles leads to potent dual EPHA2/GAK kinase inhibitors with antiviral activity. National Center for Biotechnology Information (PMC).[Link]
-
Back-Pocket Optimization of 2-Aminopyrimidine-Based Macrocycles Leads to Potent EPHA2/GAK Kinase Inhibitors. Journal of Medicinal Chemistry - ACS Publications.[Link]
-
Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-proliferative agents. RSC Publishing.[Link]
-
Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains. National Center for Biotechnology Information (PMC).[Link]
-
Toxic and hygienic evaluation of the pyridine derivative — 2-ethyl-4-nitropyridine N-oxide. Eco-Vector.[Link]
-
Computational Design of Aminopyrimidine Derivatives with FDA-Approved Anticancer Drugs and their ADMET Pharmacokinetics. Biointerface Research in Applied Chemistry.[Link]
Sources
- 1. Back-pocket optimization of 2-aminopyrimidine-based macrocycles leads to potent dual EPHA2/GAK kinase inhibitors with antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Toxic and hygienic evaluation of the pyridine derivative — 2-ethyl-4-nitropyridine N-oxide - Gorokhova - Hygiene and Sanitation [journals.eco-vector.com]
- 4. Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-proliferative agents - RSC Advances (RSC Publishing) DOI:10.1039/D5RA02524A [pubs.rsc.org]
- 6. biointerfaceresearch.com [biointerfaceresearch.com]
2,6-dimethyl-N-(6-methylpyridin-2-yl)pyrimidin-4-amine proper disposal procedures
As a Senior Application Scientist, I recognize that handling advanced pharmaceutical intermediates requires a rigorous, uncompromising approach to laboratory safety. 2,6-dimethyl-N-(6-methylpyridin-2-yl)pyrimidin-4-amine is a bis-heterocyclic amine featuring a pyrimidine ring linked to a pyridine ring via an amine bridge. This specific scaffold is a classic pharmacophore utilized in the development of potent, ATP-competitive kinase inhibitors.
While its structural stability and lipophilicity make it an excellent candidate for drug development, these exact properties make it a persistent environmental hazard and a significant occupational risk. Heterocyclic amines are notoriously resistant to standard biological wastewater degradation and are known to be potent mutagenic compounds[1]. Improper disposal can lead to aquatic bioaccumulation and unintended systemic pharmacological exposure in laboratory personnel.
This guide provides the definitive, self-validating operational and disposal protocols required to manage this compound safely from cradle to grave.
Chemical Profiling and Hazard Classification
Before executing any disposal protocol, it is critical to understand the quantitative and regulatory parameters governing the waste. Laboratory chemicals exhibiting inherent toxicity must be strictly managed and disposed of as hazardous waste according to EPA guidelines[2].
Table 1: Quantitative Hazard and Physicochemical Data
| Property / Metric | Value / Threshold | Operational & Regulatory Context |
| Molecular Weight | ~214.27 g/mol | Low MW increases membrane permeability and systemic absorption risk. |
| Physical State | Crystalline Solid | High risk of aerosolization and inhalation during powder transfer. |
| EPA Waste Characteristic | Toxic / Bioaccumulative | Requires strict segregation and formal hazardous waste manifesting[2]. |
| Destruction Method | Incineration (>1000 °C) | High temperatures are required to completely mineralize the stable heteroaromatic rings into CO₂, H₂O, and NOₓ. |
Operational Workflow: Cradle-to-Grave Chemical Management
Causality in Workflow Design: Why do we strictly segregate solid powder waste from liquid solvent waste? Mixing highly concentrated solid heterocyclic amines with organic solvents exponentially increases the volume of your highly hazardous liquid waste stream. Furthermore, dissolved compounds bypass the visual detection of spills, increasing the risk of unrecognized surface contamination.
Workflow for the segregation, labeling, and high-temperature incineration of heterocyclic amines.
Step-by-Step Disposal Methodologies
Protocol A: Routine Laboratory Waste Segregation
Objective: Safely accumulate and transfer daily operational waste without cross-contamination.
-
Source Segregation: Immediately upon completion of your assay, separate solid consumables (e.g., pipette tips, weighing boats, empty vials) from liquid solutions.
-
Liquid Accumulation: Transfer organic solutions containing the compound into a designated, chemically compatible HDPE carboy.
-
Self-Validation Step: Ensure the carboy is equipped with a pressure-relieving vented cap to prevent vapor expansion, and periodically check the pH of aqueous waste streams to ensure they remain between pH 5–9, preventing unexpected corrosive reactions in the accumulation container.
-
-
Solid Containment: Place all solid waste into a double-lined, transparent chemical waste bag.
-
Self-Validation Step: Perform a visual "shake test" by lifting the primary bag. If loose powder settles at the bottom, the primary containment (e.g., the capped vial inside) has failed and must be resealed before final bagging.
-
-
Labeling and SAA Storage: Affix a standard RCRA "Hazardous Waste" label detailing the full chemical name. Store the sealed waste container in a designated, secure, and well-ventilated Satellite Accumulation Area (SAA)[2].
-
EHS Transfer: Once the container reaches 75% capacity, initiate a transfer request to your Environmental Health and Safety (EHS) department to arrange for pickup and disposal by a licensed hazardous waste contractor[2].
Protocol B: Acute Spill Response and Decontamination
Objective: Neutralize and remove uncontained powder or concentrated solutions while preventing personnel exposure.
Causality in Spill Response: Why is dry sweeping strictly prohibited? Sweeping or brushing dry heterocyclic amine powders generates airborne particulates. Given their high lipophilicity and pharmacological potency, these aerosolized particles can easily bypass mucosal barriers and enter the respiratory tract. When handling pharmacologically active powders, the use of HEPA-filtered respirators and wet-collection methods is mandated to prevent inhalation[3].
-
Area Isolation: Evacuate non-essential personnel from the immediate vicinity. Don appropriate PPE, including double nitrile gloves, chemical safety goggles, and a powered air-purifying respirator (PAPR) with HEPA filters or an N95 mask[3].
-
Containment: Surround the spill with an inert absorbent material (e.g., diatomaceous earth or sand) to prevent the spread of the chemical.
-
Mechanical Collection: Use a wet-wiping technique (using damp paper towels) or a specialized HEPA-filtered lab vacuum to collect the powder mechanically[4]. Transfer all collected material to a hazardous waste container.
-
Surface Decontamination: Wash the affected surface thoroughly with a 10% bleach solution or an appropriate organic solvent (e.g., 70% isopropanol) to solubilize and lift any residual microscopic compound from the benchtop.
-
System Validation: Inspect the decontaminated area using a handheld UV lamp (254 nm / 365 nm). Because pyrimidine-pyridine complexes feature extensive conjugated pi-systems, they often exhibit strong UV fluorescence. A complete lack of fluorescence validates that the surface has been successfully decontaminated.
Step-by-step spill response and surface decontamination protocol for toxic solid amines.
References
- Heterocyclic Aromatic Amines in Meat: Formation, Isolation, Risk Assessment, and Inhibitory Effect of Plant Extracts Source: ResearchGate URL
- Essential Guide to the Proper Disposal of Cdc7-IN-12 Source: Benchchem URL
- USP SDS US Source: CymitQuimica URL
- Safety Data Sheet - STEMCELL Technologies Source: STEMCELL Technologies URL
Sources
A Comprehensive Guide to Personal Protective Equipment for Handling 2,6-dimethyl-N-(6-methylpyridin-2-yl)pyrimidin-4-amine
This document provides essential safety and logistical information for the handling and disposal of 2,6-dimethyl-N-(6-methylpyridin-2-yl)pyrimidin-4-amine. As a novel or uncharacterized substance, it is imperative to treat it as potentially hazardous and to apply the most stringent safety protocols. This guide is formulated based on the known hazards of structurally similar compounds, such as substituted aminopyridines and aminopyrimidines, and established best practices in laboratory safety.
Hazard Identification and Risk Assessment: The Foundation of Safety
Given the absence of specific toxicological data for 2,6-dimethyl-N-(6-methylpyridin-2-yl)pyrimidin-4-amine, a thorough risk assessment is the critical first step. This involves evaluating the potential routes of exposure and assuming a high level of toxicity based on related chemical structures.
1.1. Anticipated Hazards of Substituted Aminopyrimidines:
Structurally related compounds, such as 2-amino-6-methylpyridine and various aminopyrimidines, exhibit a range of health hazards.[1] Based on these, we can anticipate the following for the target compound:
-
Acute Toxicity: Likely toxic if swallowed and potentially fatal if it comes into contact with the skin.[1]
-
Skin and Eye Irritation: Expected to cause skin irritation and serious eye irritation.[1]
-
Respiratory Irritation: May cause respiratory irritation, particularly if handled as a powder or dust.[1]
1.2. The Risk Assessment Process:
Before any handling of the compound, a formal risk assessment must be conducted. This process should be documented and reviewed by the designated Chemical Hygiene Officer.[1] The assessment should consider:
-
The quantity of the substance being handled.
-
The physical form of the substance (e.g., solid, powder, solution).
-
The nature of the procedure (e.g., weighing, dissolving, reacting).
-
The potential for aerosol or dust generation.
-
The work environment and available engineering controls.
Engineering and Administrative Controls: The First Line of Defense
Personal Protective Equipment (PPE) is the last line of defense. Wherever possible, engineering and administrative controls should be used to minimize exposure.
-
Engineering Controls: All work involving this compound, especially when in solid or powdered form, must be conducted in a certified chemical fume hood to minimize inhalation exposure. Ensure adequate general laboratory ventilation. Readily accessible and tested eyewash stations and safety showers are mandatory.
-
Administrative Controls: Limit the quantity of the compound handled to the minimum required for the experiment. Restrict access to the designated handling area. Ensure all personnel are trained on the specific hazards and handling procedures for this class of compounds.
Personal Protective Equipment (PPE): Your Essential Barrier
The selection of appropriate PPE is crucial for creating a complete barrier between the researcher and the potentially hazardous compound. The following PPE is mandatory when handling 2,6-dimethyl-N-(6-methylpyridin-2-yl)pyrimidin-4-amine.
Eye and Face Protection: Shielding from Splashes and Particles
-
Chemical Splash Goggles: These are mandatory to provide a seal around the eyes, protecting against splashes, and airborne particles. Safety glasses with side shields do not offer sufficient protection.[2]
-
Face Shield: A face shield must be worn in addition to chemical splash goggles when there is a significant risk of splashes, such as when handling larger quantities or during vigorous reactions.[2]
Skin and Body Protection: Preventing Dermal Absorption
-
Gloves: Due to the high risk of dermal toxicity, double gloving is required.
-
Inner Glove: A nitrile glove provides a good base layer of chemical resistance.
-
Outer Glove: A thicker, chemical-resistant glove, such as butyl rubber or Viton, should be worn over the nitrile glove. Always consult the glove manufacturer's compatibility chart for specific breakthrough times.
-
-
Laboratory Coat: A flame-resistant lab coat with long sleeves and a secure closure is required. This should be worn over personal clothing that covers the legs and arms completely.
-
Apron: A chemical-resistant apron should be worn over the lab coat when handling significant quantities of the compound or when there is a high risk of splashes.
-
Footwear: Closed-toe, non-perforated shoes are mandatory. Disposable shoe covers should be considered if there is a risk of spills.
Respiratory Protection: Guarding Against Inhalation
-
For Solid/Powder Form: When handling the solid compound, especially during weighing or transfer where dust generation is possible, a NIOSH-approved respirator is required. The specific type of respirator will depend on the risk assessment, but at a minimum, a half-mask respirator with P100 (HEPA) filters should be used.
-
For Solutions: If working with a solution of the compound where aerosolization is a risk, a respirator with combination cartridges (P100 and organic vapor) may be necessary.
Table 1: Summary of Recommended Personal Protective Equipment
| Protection Type | Required PPE | Rationale |
| Eye/Face | Chemical Splash Goggles | Protects against splashes and airborne particles. |
| Face Shield (in addition to goggles) | Provides full-face protection during high-splash risk procedures. | |
| Skin/Body | Double Gloves (Nitrile inner, Butyl/Viton outer) | Provides a robust barrier against a potentially fatal dermal hazard. |
| Flame-Resistant Lab Coat | Protects skin and personal clothing from contact. | |
| Chemical-Resistant Apron | Additional protection against splashes. | |
| Closed-toe Shoes | Protects feet from spills. | |
| Respiratory | NIOSH-approved Respirator (P100 filters for solids) | Prevents inhalation of toxic dust or aerosols. |
Procedural Guidance: A Step-by-Step Approach to Safety
A clear, step-by-step plan for the entire workflow is essential for minimizing risk.
Preparation Phase
-
Review Safety Information: Thoroughly review this guide and any available safety information for structurally related compounds.
-
Conduct Risk Assessment: Complete and document a task-specific risk assessment.
-
Prepare Engineering Controls: Verify that the chemical fume hood is functioning correctly and that eyewash stations and safety showers are unobstructed.
-
Don PPE: Put on all required PPE in the correct order (e.g., inner gloves, lab coat, outer gloves, eye protection, respirator).
Handling Phase
-
Designated Area: Conduct all manipulations of the compound in a designated area within the chemical fume hood.
-
Weighing: If weighing the solid, use a balance inside the fume hood or a powder containment hood.
-
Transfers: Use appropriate tools (spatulas, funnels) to minimize the generation of dust.
-
Spill Containment: Have a spill kit readily available that is appropriate for amine compounds.
Post-Handling Phase
-
Decontamination: Decontaminate all surfaces and equipment that may have come into contact with the compound.
-
Doffing PPE: Remove PPE in a manner that avoids self-contamination. Remove outer gloves first, followed by the apron, lab coat, and then inner gloves.
-
Hand Washing: Wash hands thoroughly with soap and water after removing all PPE.
Disposal Plan: Responsible Waste Management
All waste generated from handling 2,6-dimethyl-N-(6-methylpyridin-2-yl)pyrimidin-4-amine must be treated as hazardous waste.
-
Solid Waste: Collect all solid waste, including contaminated PPE, weigh paper, and excess compound, in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing the compound in a separate, clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.[3]
-
Disposal Vendor: All hazardous waste must be disposed of through a licensed hazardous waste disposal company.[4] Follow all local, state, and federal regulations for hazardous waste disposal.
Emergency Procedures: Preparedness is Key
In the event of an exposure or spill, immediate and appropriate action is critical.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.
-
Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.
-
Spill: Evacuate the immediate area. If the spill is small and you are trained and equipped to handle it, use an appropriate absorbent material and decontaminate the area. For large spills, evacuate the laboratory and contact your institution's emergency response team.
Visual Workflow and Decision Tree
To further clarify the safety protocols, the following diagrams illustrate the PPE selection process and emergency response procedures.
Caption: A decision tree for emergency response to an exposure or spill.
References
- Apollo Scientific. (2024, February 6).
- Collect and Recycle. (2024, July 18). Amine Disposal For Businesses.
- Jubilant Ingrevia. (2024, February 19).
-
NIOSH. (n.d.). NIOSH Pocket Guide to Chemical Hazards. Centers for Disease Control and Prevention. Retrieved from [Link]
-
OSHA. (n.d.). Laboratory Safety Guidance. United States Department of Labor. Retrieved from [Link]
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OSHA. (n.d.). OSHA FACTSHEET LABORATORY SAFETY CHEMICAL HYGIENE PLAN. United States Department of Labor. Retrieved from [Link]
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University of Missouri. (n.d.). Chemical Waste Disposal Guidelines. Retrieved from [Link]
- University of Arizona. (2015, July 22). Personal Protective Equipment Selection Guide.
- University of Washington. (n.d.). Personal Protective Equipment Requirements for Laboratories. Environmental Health and Safety.
- West Chester University. (2021, August).
- Benchchem. (2025). Essential Safety Protocols for Handling Novel or Unidentified Compounds.
- Amine Plant Scaling. (2019, November 4). Chemical cleaning for removal of amine plant scaling. FQE Chemicals.
- NIOSH. (n.d.). Understanding the NIOSH Pocket Guide to Chemical Hazards. CPWR.
- University of Southern California. (n.d.). Personal Protective Equipment (PPE).
- CHEMM. (2026, February 4). Personal Protective Equipment (PPE).
- Oregon OSHA. (n.d.).
- NCBI Bookshelf. (n.d.).
- ACS Publications. (2023, November 9).
- Google Patents. (n.d.).
- Gassnova. (n.d.). DT2_2024_1 Information package for assessment of new amine solvents.
- PubMed. (2026, January 15). The therapeutic potential of scaffold containing substituted amine derivatives in the drug design of antidepressant compounds.
- PubMed. (2024, February 21). Novel Substituted Pyrimidine Derivatives as Potential Anti-Alzheimer's Agents: Synthesis, Biological, and Molecular Docking Studies.
- MDPI. (2024, September 24). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects.
- RSC Publishing. (n.d.).
- ijpsr. (2024, February 1).
- PubMed. (2024, October 22).
- ResearchGate. (2021, March 16).
- What are the Health and Safety Guidelines for Using Amines? (n.d.). Tradeasia.
- NIOSH. (n.d.). Visualizing the NIOSH Pocket Guide: Open-source web application for accessing and exploring the NIOSH Pocket Guide to Chemical Hazards. PMC.
- OSHA. (n.d.). Chemical Hazards and Toxic Substances - Overview.
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
